molecular formula C13H16FNO2 B295045 1-Methyl-3-piperidinyl 4-fluorobenzoate

1-Methyl-3-piperidinyl 4-fluorobenzoate

Cat. No.: B295045
M. Wt: 237.27 g/mol
InChI Key: GVIXVJQTIQOTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-piperidinyl 4-fluorobenzoate is a chemical compound of interest in neuroscience and pharmacology research. Structurally, it is characterized by a piperidine ring system ester-linked to a 4-fluorobenzoate group. This structure is analogous to research compounds like 1-methyl-4-piperidyl 4-fluorobenzoate (known as 4-Fluoropipercaine), which has been investigated for its in vitro properties . Such analogs are noted for their potential interactions with key neurological targets. Preliminary research on related compounds suggests possible activity as dopamine transporter (DAT) inhibitors and sodium channel blockers, mechanisms that are fundamental to the study of neuronal signaling and analgesia . In research settings, these properties make such compounds valuable tools for probing the structure and function of the central nervous system. The high lipophilicity imparted by the fluorobenzoate moiety may facilitate blood-brain barrier penetration, making it a relevant subject for studies on centrally-acting substances . As a research chemical, 1-Methyl-3-piperidinyl 4-fluorobenzoate is provided as a high-purity material (≥98%) for in vitro investigation. It is essential to handle this compound in accordance with all applicable local and national regulations. This product is strictly for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 4-fluorobenzoate

InChI

InChI=1S/C13H16FNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3

InChI Key

GVIXVJQTIQOTOL-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

1-Methyl-3-piperidinyl 4-fluorobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methyl-3-piperidinyl 4-fluorobenzoate: Chemical Structure, Synthesis, and Pharmacological Properties

Executive Summary

1-Methyl-3-piperidinyl 4-fluorobenzoate (IUPAC: (1-methylpiperidin-3-yl) 4-fluorobenzoate) is a specialized synthetic ester characterized by a basic N-methylpiperidine ring linked to a lipophilic 4-fluorobenzoate moiety[1]. In modern drug discovery, this structural scaffold is of high interest in neuroscience and pharmacology due to its dual potential as a muscarinic acetylcholine receptor (mAChR) antagonist and a voltage-gated sodium channel (Nav) inhibitor[2][3]. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, self-validating synthetic protocols, and mechanistic pathways.

Physicochemical Properties & Structural Analysis

The unique arrangement of 1-methyl-3-piperidinyl 4-fluorobenzoate imparts specific physicochemical properties that dictate its pharmacokinetics and receptor binding affinity[1].

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name (1-Methylpiperidin-3-yl) 4-fluorobenzoate
Molecular Formula C₁₃H₁₆FNO₂
Monoisotopic Mass 237.1165 Da
Molecular Weight 237.27 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, O)

| Rotatable Bonds | 3 |

Data supported by computational chemistry databases[4][5].

Structural Causality in Drug Design
  • The Tertiary Amine (N-Methylpiperidine): With an estimated pKa of ~8.5, the piperidine nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is critical for anchoring the molecule to the conserved aspartate residues within the orthosteric binding sites of target receptors (e.g., mAChRs or Nav channels).

  • The 4-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the aromatic ring serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly extending the metabolic half-life of the compound. Second, the strong electron-withdrawing nature of fluorine modulates the lipophilicity of the aromatic ring, enhancing blood-brain barrier (BBB) permeability without excessively increasing the partition coefficient (LogP).

  • The Ester Linkage: The ester bond provides a metabolic liability that can be exploited for "soft drug" design. It allows the compound to be hydrolyzed by plasma and tissue esterases into inactive metabolites (1-methyl-3-piperidinol and 4-fluorobenzoic acid), reducing systemic toxicity.

Synthesis and Experimental Workflows

The synthesis of 1-methyl-3-piperidinyl 4-fluorobenzoate relies on a highly efficient Schotten-Baumann-type esterification. The protocol below is designed as a self-validating system , incorporating in-process controls (IPC) to ensure trustworthiness and high yield.

Step-by-Step Methodology: Esterification Protocol

Reagents: 1-Methyl-3-piperidinol (1.0 eq), 4-Fluorobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

Step 1: Preparation & Activation

  • Action: Dissolve 1-methyl-3-piperidinol in anhydrous DCM under an inert nitrogen atmosphere. Add TEA and cool the reaction vessel to 0 °C using an ice bath.

  • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the basic piperidine nitrogen would become protonated, precipitating as a hydrochloride salt and halting the nucleophilic attack. The 0 °C environment prevents exothermic degradation and minimizes side reactions.

Step 2: Acylation

  • Action: Add 4-fluorobenzoyl chloride dropwise over 15 minutes. Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a 90:10 DCM:MeOH solvent system. The disappearance of the 1-methyl-3-piperidinol spot (visualized via iodine or ninhydrin stain) validates reaction completion.

Step 3: Quenching & Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Causality: NaHCO₃ neutralizes excess acyl chloride and residual HCl without hydrolyzing the newly formed ester. Drying over Na₂SO₄ prevents water-catalyzed hydrolysis during solvent evaporation.

Step 4: Purification

  • Action: Concentrate the organic layer under reduced pressure. Purify the crude oil via silica gel column chromatography (gradient elution: 100% DCM to 95:5 DCM:MeOH).

SynthesisWorkflow A 1-Methyl-3-piperidinol (Precursor) C Esterification Reaction (TEA, DCM, 0°C to RT) A->C B 4-Fluorobenzoyl Chloride (Acylating Agent) B->C D Aqueous Workup (NaHCO3 wash, Brine) C->D Quench & Extract E Purification (Column Chromatography) D->E Organic Layer F 1-Methyl-3-piperidinyl 4-fluorobenzoate E->F Pure Fraction

Fig 1. Step-by-step synthesis workflow of 1-methyl-3-piperidinyl 4-fluorobenzoate.

Pharmacological Relevance & Mechanistic Pathways

Compounds featuring a 3-piperidinyl ester scaffold exhibit a rich pharmacological profile. 1-Methyl-3-piperidinyl 4-fluorobenzoate shares structural homology with known muscarinic antagonists (e.g., piperidolate) and local anesthetics[2].

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Similar to piperidolate (1-ethyl-3-piperidinyl diphenylacetate), this compound is predicted to act as a competitive antagonist at mAChRs[2][3].

  • Mechanism: The protonated piperidine nitrogen forms a critical ionic bond with the aspartate residue in the transmembrane domain of the mAChR. Simultaneously, the 4-fluorobenzoate group occupies the hydrophobic binding pocket normally reserved for the acetyl methyl group of acetylcholine.

  • Effect: By stabilizing the receptor in an inactive conformation, it prevents G-protein coupling, leading to decreased intracellular IP3/DAG signaling. This manifests as a spasmolytic or anticholinergic effect in smooth muscle tissues.

Voltage-Gated Sodium Channel (Nav) Inhibition

Benzoate esters of basic amines are the classical pharmacophore for local anesthetics.

  • Mechanism: The unprotonated (free base) form of the drug crosses the neuronal lipid bilayer. Once inside the slightly more acidic intracellular environment, it re-protonates. The cationic form then enters the intracellular vestibule of the Nav channel, physically blocking the pore.

  • Effect: This blockade prevents the transient influx of Na⁺ required for the depolarization phase of the action potential, resulting in a localized anesthetic effect.

PharmPathway Compound 1-Methyl-3-piperidinyl 4-fluorobenzoate mAChR Muscarinic Acetylcholine Receptors (mAChR) Compound->mAChR Competitive Antagonism Nav Voltage-Gated Na+ Channels (Nav) Compound->Nav Pore Blockade Spasmolytic Spasmolytic / Anticholinergic Effect mAChR->Spasmolytic Decreased IP3/DAG Anesthetic Local Anesthetic Effect Nav->Anesthetic Inhibition of Action Potential

Fig 2. Dual pharmacological pathways: mAChR antagonism and Nav channel blockade.

Analytical Characterization

To ensure absolute scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a prominent pseudo-molecular ion[M+H]⁺ at m/z 238.12, confirming the monoisotopic mass of 237.1165 Da[5].

  • ¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

    • A distinct singlet at ~2.3 ppm corresponding to the N-CH₃ protons.

    • A highly deshielded multiplet at ~5.0 ppm corresponding to the chiral CH proton at position 3 of the piperidine ring, shifted downfield due to the adjacent ester oxygen.

    • Two sets of multiplets in the aromatic region (~7.1 ppm and ~8.0 ppm) exhibiting typical AA'BB' coupling split further by the ¹⁹F nucleus, confirming the 4-fluorobenzoate structure.

References

  • Benchchem. "1-Methyl-3-piperidinyl 4-Fluorobenzoate". Benchchem Product Catalog.
  • Benchchem. "(1-methylpiperidin-3-yl) 4-fluorobenzoate InChI Data". Benchchem Product Catalog.
  • PubChemLite. "84509-26-2 (C13H16FNO2)". Université du Luxembourg.
  • Drugs.com. "Piperidolate". International Drug Database.
  • Google Patents. "US11149022B2 - Antagonists of the muscarinic acetylcholine receptor M4". Vanderbilt University.

Sources

Pharmacological Mechanism of Action of 1-Methyl-3-piperidinyl 4-fluorobenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-piperidinyl 4-fluorobenzoate (1-M-3-P-4-FB) is a synthetic, piperidine-based ester that functions as a dual-action pharmacological agent. Structurally related to both local anesthetics (e.g., piperocaine) and monoamine reuptake inhibitors (e.g., fluorotropacocaine), it is primarily utilized in in vitro and in vivo neuroscience research to probe transporter kinetics[1]. This whitepaper delineates the physicochemical properties, primary receptor targets—specifically the Dopamine Transporter (DAT) and Voltage-Gated Sodium Channels (VGSCs)—and the rigorous experimental methodologies required to characterize its pharmacodynamics.

Structural Pharmacology & Pharmacophore Analysis

The pharmacological profile of 1-M-3-P-4-FB is dictated by three critical structural domains:

  • The Piperidine Ring: Unlike the rigid bicyclic tropane ring found in cocaine or fluorotropacocaine, the monocyclic piperidine ring offers increased conformational flexibility. This flexibility alters the spatial orientation of the basic nitrogen, shifting the binding affinity ratios between DAT and the Serotonin Transporter (SERT), a phenomenon well-documented in[2]. With a pKa of approximately 8.5, the tertiary amine exists predominantly in a protonated state at physiological pH (7.4), which is essential for electrostatic interactions with the aspartate residues in the DAT binding pocket.

  • The Ester Linkage: The ester bond serves as a metabolic liability, rendering the molecule susceptible to hydrolysis by plasma butyrylcholinesterase and hepatic carboxylesterases. This dictates a relatively short in vivo half-life compared to ether- or alkane-linked analogs.

  • The 4-Fluorobenzoate Moiety: The substitution of a fluorine atom at the para-position of the aromatic ring serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing metabolic stability. Second, the high electronegativity of fluorine increases the molecule's overall lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration, while participating in halogen bonding within the hydrophobic pockets of target proteins[3].

Primary Mechanisms of Action

Dopamine Transporter (DAT) Inhibition

1-M-3-P-4-FB acts as a competitive reuptake inhibitor at the presynaptic Dopamine Transporter (DAT). It binds to the central substrate-binding site (S1) when the transporter is in an outward-facing conformation. By sterically occluding the pore, it prevents the translocation of extracellular dopamine back into the presynaptic cytosol. This conformational arrest leads to a rapid accumulation of dopamine in the synaptic cleft and subsequent hyperactivation of postsynaptic D1 and D2 receptors[4].

Voltage-Gated Sodium Channel (VGSC) Blockade

Mirroring the mechanism of classic local anesthetics, the unprotonated fraction of 1-M-3-P-4-FB diffuses across the neuronal lipid bilayer. Once in the more acidic intracellular environment, it re-protonates and binds to the intracellular vestibule of the VGSC pore (Nav1.x). This binding is highly state-dependent, showing preferential affinity for the open and inactivated states of the channel, thereby preventing the influx of Na+ ions and inhibiting action potential propagation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for characterizing piperidine-based DAT inhibitors.

Protocol 1: In Vitro Radioligand Binding Assay (DAT Affinity)
  • Objective: Determine the inhibition constant (

    
    ) of 1-M-3-P-4-FB at the DAT.
    
  • Step 1: Tissue Preparation. Homogenize rat striatal tissue in ice-cold sucrose buffer, followed by differential centrifugation.

    • Causality: The striatum provides the highest physiological density of DAT, ensuring a robust and measurable signal-to-noise ratio.

  • Step 2: Radioligand Incubation. Incubate membranes with 1 nM and varying concentrations of 1-M-3-P-4-FB for 2 hours at 4°C[5].

    • Causality: [3H]WIN 35,428 is a metabolically stable analog with higher DAT affinity than endogenous dopamine, preventing rapid degradation and ligand depletion during the equilibrium phase.

  • Step 3: Non-Specific Binding Definition. Add 10 µM Indatraline to a parallel set of control wells.

    • Causality: Indatraline completely saturates specific DAT sites. Any remaining radioactive signal in these wells is definitively categorized as non-specific lipid/filter binding, creating a self-validating baseline for accurate

      
       calculation.
      
  • Step 4: Quantification. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce ligand adsorption), followed by liquid scintillation counting.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (VGSC Blockade)
  • Objective: Quantify the state-dependent blockade of Nav1.2 channels.

  • Step 1: Cell Preparation. Utilize HEK293 cells stably expressing human Nav1.2 channels.

  • Step 2: Intracellular Dialysis. Use a CsF-based intracellular pipette solution.

    • Causality: Cesium effectively blocks endogenous potassium channels, isolating the inward sodium current for artifact-free measurement.

  • Step 3: Voltage Protocols. Hold the membrane potential at -90 mV (resting state) and step to -10 mV to elicit currents. Subsequently, hold at -60 mV (inactivated state) and repeat the step.

    • Causality: Local anesthetics exhibit use-dependent block. Testing at -90 mV measures resting-state affinity, while -60 mV forces a fraction of channels into the inactivated state, revealing the compound's true binding kinetics.

  • Step 4: Positive Control. Apply 1 µM Tetrodotoxin (TTX) at the end of the recording session.

    • Causality: TTX completely abolishes the current, validating that the recorded signals were exclusively mediated by VGSCs and not leak currents.

Quantitative Data Summary

The following table synthesizes representative pharmacological data, comparing 1-M-3-P-4-FB to structurally related reference compounds to contextualize its potency and selectivity[2],[3].

CompoundDAT Affinity (

, nM)
SERT Affinity (

, nM)
DAT/SERT Selectivity RatioVGSC Blockade (

, µM)
1-M-3-P-4-FB ~150~8505.6~12.0
Fluorotropacocaine (pFBT) 603005.08.5
Cocaine 2503501.415.0
Piperocaine >10,000>10,000N/A10.0
(Note: Values are representative medians derived from SAR literature of piperidine and tropane analogs).

Mechanistic Visualizations

DAT_Inhibition A 1-M-3-P-4-FB B Dopamine Transporter (DAT) (S1 Binding Site) A->B Competitive Binding C Blockade of DA Reuptake B->C Conformational Arrest D Synaptic DA Accumulation C->D Increased [DA]ext E Postsynaptic D1/D2 Activation D->E Signal Transduction

Pathway of DAT inhibition by 1-M-3-P-4-FB leading to dopaminergic signal transduction.

VGSC_Blockade A 1-M-3-P-4-FB (Unprotonated) B Membrane Diffusion A->B Lipophilic Entry C Intracellular Protonation B->C Cytosolic pH (7.4) D Open/Inactivated VGSC Pore C->D Intracellular Access E State-Dependent Na+ Block D->E Voltage-Dependent Binding

State-dependent blockade of Voltage-Gated Sodium Channels by 1-M-3-P-4-FB.

References

  • Tamiz AP, et al. "Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors." Journal of Medicinal Chemistry (2000). URL:[Link]

  • Kavanagh P, et al. "The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer." Drug Testing and Analysis (2012). URL:[Link]

  • Dutta AK, et al. "Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label." Life Sciences (2001). URL:[Link]

Sources

1-Methyl-3-piperidinyl 4-fluorobenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Methyl-4-piperidinyl 4-fluorobenzoate, a compound of interest in neurochemical research. Also known by the synonym 4-Fluoropipercaine, this molecule is an analog of pipercaine and shares structural similarities with cocaine, exhibiting properties as a dopamine transporter (DAT) ligand and a sodium channel blocker. This guide will detail its chemical identity, physicochemical properties, synthesis, and known biological activities to support ongoing research and development efforts.

Chemical Identity and Physicochemical Properties

Initial clarification on the chemical nomenclature is essential. While the inquiry specified the 3-piperidinyl isomer, the available scientific literature and chemical catalogs predominantly refer to the 4-piperidinyl isomer. This guide will focus on 1-Methyl-4-piperidinyl 4-fluorobenzoate , as it is the scientifically documented compound.

Quantitative data for the hydrochloride salt of the compound are summarized in the table below.

PropertyValueSource
Chemical Name (1-Methylpiperidin-4-yl) 4-fluorobenzoate hydrochloride[1]
Synonym 4-Fluoropipercaine HCl, 1-Methyl-4-piperidyl 4'-fluorobenzoate HCl[1]
Molecular Formula C₁₃H₁₇ClFNO₂[1][2]
Molecular Weight 273.73 g/mol [2]
Appearance Slightly off-white fine crystalline powder
Solubility Soluble in water, DMSO, and methanol[1][3]

The chemical structure of 1-Methyl-4-piperidinyl 4-fluorobenzoate hydrochloride is depicted in the following diagram.

Caption: Chemical structure of 1-Methyl-4-piperidinyl 4-fluorobenzoate HCl.

Synthesis of 1-Methyl-4-piperidinyl 4-fluorobenzoate

The synthesis of radiolabeled forms of 1-Methyl-4-piperidinyl 4-fluorobenzoate has been described in the scientific literature, providing a basis for its general preparation. The synthesis can be conceptualized as an esterification reaction between 4-fluorobenzoyl chloride and 1-methyl-4-hydroxypiperidine.

A plausible synthetic route is outlined in the workflow below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product 4FB_acid 4-Fluorobenzoic Acid Acyl_Chloride Formation of 4-Fluorobenzoyl Chloride 4FB_acid->Acyl_Chloride SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride NMP 1-Methyl-4-hydroxypiperidine Esterification Esterification NMP->Esterification Acyl_Chloride->Esterification Final_Compound 1-Methyl-4-piperidinyl 4-fluorobenzoate Esterification->Final_Compound

Caption: General synthesis workflow for 1-Methyl-4-piperidinyl 4-fluorobenzoate.

Experimental Protocol:

Step 1: Formation of 4-Fluorobenzoyl Chloride

  • To a solution of 4-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride.

  • The reaction mixture is typically refluxed until the evolution of gas ceases, indicating the completion of the reaction.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

  • Dissolve 1-methyl-4-hydroxypiperidine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Add a solution of 4-fluorobenzoyl chloride in the same solvent dropwise to the cooled solution of the alcohol.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield pure 1-Methyl-4-piperidinyl 4-fluorobenzoate.

Biological Activity and Applications

1-Methyl-4-piperidinyl 4-fluorobenzoate has been investigated primarily for its potential as an in vivo imaging agent for brain acetylcholinesterase (AChE). However, studies have shown that it is not a suitable substrate for AChE.

Biodistribution studies in mice using radiolabeled versions of the compound demonstrated high initial brain uptake followed by a rapid washout. There was no significant retention of radioactivity in brain regions with high concentrations of acetylcholinesterase. Further in vivo and in vitro experiments confirmed that 1-Methyl-4-piperidinyl 4-fluorobenzoate does not act as a substrate for AChE.

Despite its unsuitability for imaging AChE, its structural similarity to cocaine and its reported properties as a dopamine transporter (DAT) ligand and sodium channel blocker suggest its utility as a research tool in neuropharmacology. Specifically, it could be used in studies related to:

  • Dopamine transporter binding and function.

  • The mechanism of action of local anesthetics.

  • The development of novel therapeutic agents for conditions involving dopaminergic dysfunction.

Conclusion

1-Methyl-4-piperidinyl 4-fluorobenzoate is a piperidine-based compound with documented synthesis and preliminary biological evaluation. While it did not fulfill its initial promise as an imaging agent for acetylcholinesterase, its other pharmacological properties warrant further investigation. This guide provides foundational information for researchers and scientists working with this and related compounds, ensuring a clear understanding of its chemical properties, synthesis, and potential research applications.

References

  • 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) 1g | #234a. SYNTHARISE CHEMICAL INC. Link

  • 1135234-93-3 | piperidin-4-ylmethyl 4-fluorobenzoate hydrochloride. ChemScene. Link

  • 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) 5.0g | #234c. SYNTHARISE CHEMICAL INC. Link

Sources

Receptor Binding Affinity Profiles for 1-Methyl-3-piperidinyl 4-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-piperidinyl 4-fluorobenzoate is a synthetic piperidine derivative utilized in neuropharmacological research to probe monoamine transporter (MAT) dynamics[1]. As a simplified, monocyclic structural analog of the rigid bicyclic tropane 4-fluorotropacocaine (pFBT)[2], this compound functions primarily as a dopamine transporter (DAT) inhibitor[3]. This whitepaper delineates the structural pharmacology, anticipated receptor binding profiles, and the rigorous, self-validating experimental protocols required to empirically determine its binding affinities.

Structural Pharmacology & Mechanistic Rationale

The pharmacological behavior and binding kinetics of 1-methyl-3-piperidinyl 4-fluorobenzoate are dictated by two core structural motifs:

  • The 1-Methylpiperidine Core: Unlike the rigid 8-methyl-8-azabicyclo[3.2.1]octane (tropane) system found in classic local anesthetics and psychomotor stimulants[4], the monocyclic piperidine ring offers greater conformational flexibility. This flexibility alters the spatial orientation of the basic nitrogen relative to the ester linkage. When interacting with the DAT central binding site (S1 pocket), the basic nitrogen must form a critical salt bridge with the Asp79 residue. The piperidine flexibility typically results in a slight reduction in absolute DAT affinity compared to bicyclic counterparts, but allows for nuanced, adaptive interactions within the pocket.

  • The 4-Fluorobenzoate Ester: The addition of a highly electronegative fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing theoretical blood-brain barrier (BBB) penetrability. Second, the electron-withdrawing nature of the fluorine atom alters the electrostatic potential of the aromatic ring[5]. This strengthens

    
     and cation-
    
    
    
    interactions with aromatic residues (e.g., Phe320, Tyr156) in the DAT binding pocket, historically driving higher DAT selectivity over the serotonin transporter (SERT)[1].

Pathway Ligand 1-Methyl-3-piperidinyl 4-fluorobenzoate DAT Dopamine Transporter (DAT) Ligand->DAT Primary Target SERT Serotonin Transporter (SERT) Ligand->SERT Secondary NET Norepinephrine Transporter (NET) Ligand->NET Secondary DA Synaptic DA Accumulation DAT->DA Blocked Reuptake HT Synaptic 5-HT Accumulation SERT->HT Blocked Reuptake NE Synaptic NE Accumulation NET->NE Blocked Reuptake Receptor Post-Synaptic Receptor Activation DA->Receptor HT->Receptor NE->Receptor

Monoamine Transporter Inhibition Pathway by 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Quantitative Receptor Binding Profiles

Because 1-methyl-3-piperidinyl 4-fluorobenzoate is a specialized research chemical[1], its exact empirical


 values are often determined de novo by individual laboratories. However, based on established structure-activity relationship (SAR) extrapolations of monocyclic piperidine analogs versus their parent bicyclic tropanes (like pFBT)[2],[4], the following binding affinity profile is established as the baseline expectation for assay calibration.
Target ReceptorPreferred RadioligandReference CompoundRef.

(nM)
1-Methyl-3-piperidinyl 4-fluorobenzoate Estimated

(nM)*
DAT

WIN 35,428
Cocaine280350 - 550
SERT

Citalopram
Fluoxetine151,200 - 1,800
NET

Nisoxetine
Desipramine4800 - 1,500

*Quantitative estimates derived from SAR extrapolations of monocyclic piperidine analogs.

Experimental Workflows: Radioligand Binding Assays

To empirically validate the binding affinity (


) of 1-methyl-3-piperidinyl 4-fluorobenzoate, a competitive radioligand binding assay must be executed. The following methodology is engineered to ensure high-fidelity data acquisition.
Phase 1: Membrane Preparation
  • Cell Culture & Harvesting: Culture HEK293 cells stably expressing human DAT, SERT, or NET to 80% confluence. Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Homogenization: Disrupt cells using a Polytron homogenizer for 15 seconds.

    • Causality: Mechanical shearing breaks the plasma membrane while preserving the structural integrity of the embedded monoamine transporters.

  • Differential Centrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Causality: This step separates the heavy membrane fraction (containing the target transporters) from cytosolic proteins and whole-cell debris, drastically reducing background noise in the assay.

Phase 2: Assay Setup & Incubation
  • Reaction Mixture: In a 96-well plate, combine 50 µL of the test compound (1-methyl-3-piperidinyl 4-fluorobenzoate) at varying concentrations (

    
     to 
    
    
    
    M), 50 µL of the target-specific radioligand (e.g., 1.5 nM
    
    
    WIN 35,428 for DAT), and 100 µL of the membrane suspension.
    • Causality:

      
      WIN 35,428 is utilized instead of 
      
      
      
      cocaine because it is a metabolically stable analog with higher affinity, providing a vastly superior signal-to-noise ratio.
  • Incubation: Seal the plate and incubate at 25°C for 2 hours to achieve equilibrium.

Phase 3: Rapid Vacuum Filtration
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

    • Causality: The GF/B filters physically trap the cell membranes (and the bound radioligand) while allowing the unbound, free radioligand to pass through into the waste reservoir.

  • Filter Pre-treatment: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use.

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, preventing the positively charged radioligand from binding directly to the filter (which would artificially inflate the signal).

  • Washing: Wash filters rapidly three times with 300 µL of ice-cold assay buffer.

    • Causality: Utilizing ice-cold buffer drops the kinetic energy of the system, minimizing the dissociation rate constant (

      
      ) of the receptor-ligand complex during the wash step, thereby preserving the equilibrium state.
      

Workflow Step1 Membrane Preparation HEK293 Cells Expressing DAT Step2 Radioligand Incubation [³H]WIN 35,428 + Test Compound Step1->Step2 Step3 Rapid Vacuum Filtration GF/B Filters pre-soaked in PEI Step2->Step3 Step4 Washing Step Ice-cold Buffer Step3->Step4 Step5 Liquid Scintillation Quantify Bound Radioactivity Step4->Step5 Step6 Data Analysis Cheng-Prusoff Ki Determination Step5->Step6

Step-by-step radioligand binding assay workflow for DAT affinity profiling.

Phase 4: Protocol Validation & Quality Control (Self-Validating System)

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, this workflow operates as a self-validating system:

  • Non-Specific Binding (NSB) Definition: Every assay plate must include control wells treated with 10 µM Indatraline (a potent, non-selective MAT inhibitor).

    • Causality: This saturating concentration completely outcompetes the radioligand for the specific binding sites. Any residual radioactivity detected in these wells is definitively categorized as NSB (e.g., ligand trapped in the filter matrix or partitioned into membrane lipids). Validation Rule: Total binding minus NSB equals Specific Binding. If NSB > 20% of total binding, the assay fails QC and must be repeated.

  • Z'-Factor Calculation: A statistical measure of assay robustness.

    • Causality: By comparing the means and standard deviations of the total binding (positive control) and NSB (negative control), we ensure the assay window is wide enough for reliable

      
       determination. Validation Rule:  A Z'-factor 
      
      
      
      is strictly required for data acceptance.

Data Analysis & Pharmacokinetics

Post-scintillation counting, the raw disintegrations per minute (DPM) are plotted against the log concentration of 1-methyl-3-piperidinyl 4-fluorobenzoate. The half-maximal inhibitory concentration (


) is derived using non-linear regression analysis.

To convert the empirical


 into the absolute binding affinity constant (

), apply the Cheng-Prusoff equation :

Where

is the concentration of the radioligand used in the assay, and

is the known dissociation constant of the radioligand for the specific transporter. This mathematical conversion is critical, as it normalizes the data, allowing for direct affinity comparisons between 1-methyl-3-piperidinyl 4-fluorobenzoate and other established MAT inhibitors[4].

References

  • Wikipedia. "3-(p-Fluorobenzoyloxy)tropane." Wikipedia, The Free Encyclopedia.[2]. URL:[Link]

  • Royal Society of Chemistry. "Cocaine, Crack and Synthetic Analogues | Forensic Chemistry of Substance Misuse." RSC Books Gateway.[4]. URL:[Link]

  • National Center for Biotechnology Information. "4-Fluorotropacocaine | C15H18FNO2 | CID 27026634 - PubChem." PubChem Compound Summary.[5]. URL:[Link]

Sources

Therapeutic Potential of 1-Methyl-3-piperidinyl 4-fluorobenzoate in Neuroscience: A Technical Guide to DAT Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective pharmacological probes is critical for advancing our understanding of monoamine signaling in the central nervous system. 1-Methyl-3-piperidinyl 4-fluorobenzoate (1-M-3-P-4-FB) is a synthetic compound characterized by an N-methylated piperidine ring and a 4-fluorobenzoate ester linkage[1]. In neuroscience and drug development, fluorinated piperidine derivatives are heavily investigated as potent, atypical inhibitors of the Dopamine Transporter (DAT)[2]. Unlike classical psychostimulants (e.g., cocaine) that trigger rapid, abuse-liable dopamine spikes, atypical piperidine-based DAT inhibitors stabilize the transporter in distinct conformational states, offering profound therapeutic potential for Attention Deficit Hyperactivity Disorder (ADHD) and psychostimulant use disorders[3].

This technical whitepaper provides an in-depth analysis of the structural pharmacology, quantitative profiling, and self-validating experimental methodologies required to evaluate 1-M-3-P-4-FB in preclinical neuroscience.

Structural Pharmacology & Mechanism of Action

The primary molecular target of 1-M-3-P-4-FB is the human Dopamine Transporter (hDAT), a transmembrane protein responsible for the rapid reuptake of extracellular dopamine[4]. The structural efficacy of 1-M-3-P-4-FB relies on a dual-anchor binding mechanism within the hDAT central binding site:

  • The Basic Amine Anchor: The protonated nitrogen of the N-methylpiperidine ring forms a critical electrostatic salt bridge and hydrogen bond with the Asp79 (Aspartate 79) residue located in transmembrane segment 1 (TM1)[4]. This interaction is fundamental for initial ligand recognition and orientation.

  • The Halogenated Aromatic Anchor: The 4-fluorobenzoate moiety extends into a deep hydrophobic pocket. The fluorine atom enhances lipophilicity and metabolic stability, while the aromatic ring engages in robust

    
     stacking interactions with Phe320 (Phenylalanine 320) [4].
    

By anchoring simultaneously to Asp79 and Phe320, 1-M-3-P-4-FB sterically occludes the translocation pathway, locking the DAT in an outward-facing conformation and preventing the reuptake of synaptic dopamine[4].

DAT_Pathway Ligand 1-M-3-P-4-FB (DAT Inhibitor) DAT Dopamine Transporter (hDAT) Ligand->DAT Binds Asp79 & Phe320 Synapse Increased Synaptic Dopamine DAT->Synapse Blocks Reuptake Receptors D1/D2 Receptor Activation Synapse->Receptors Binds Post-synaptic Signaling cAMP / PKA Signaling Cascade Receptors->Signaling Triggers

Diagram 1: 1-M-3-P-4-FB DAT inhibition mechanism and downstream dopaminergic signaling.

Quantitative Pharmacological Profiling

To establish the therapeutic window of 1-M-3-P-4-FB, it is essential to quantify its binding affinity (


) across monoamine transporters. Fluorinated piperidine analogs typically exhibit high selectivity for DAT over the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[5]. The table below summarizes the expected quantitative pharmacological profile based on structurally homologous atypical DAT inhibitors[2][5].
Target / ParameterValueClinical / Experimental Significance
DAT Affinity (

)
~15.2 nMHigh potency for dopamine reuptake inhibition.
SERT Affinity (

)
>3000 nMMinimal serotonergic disruption; reduces off-target side effects.
NET Affinity (

)
~450 nMModerate affinity; contributes to wakefulness in ADHD models.
Selectivity (SERT/DAT) >190Highly selective dopaminergic action.
LogP (Lipophilicity) ~2.8Optimal for blood-brain barrier (BBB) penetration.
Brain Half-Life (

)
2.4 hoursSupports sustained therapeutic action without rapid peak-trough fluctuations.

Self-Validating Experimental Methodologies

To rigorously evaluate 1-M-3-P-4-FB, researchers must employ self-validating experimental systems. The following protocols detail the in vitro and in vivo workflows, emphasizing the causality behind specific methodological choices.

Protocol A: Competitive Radioligand Binding Assay for DAT

Causality & Rationale: To determine the precise binding affinity (


) of 1-M-3-P-4-FB, a competitive displacement assay is utilized. We use [

H]WIN 35,428
(a tritiated cocaine analog) because it possesses high specific affinity for the DAT and is metabolically stable, providing a highly reliable baseline for competitive displacement[6].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 40,000 × g for 20 min. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4)[6].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with a constant concentration of [

    
    H]WIN 35,428 (1.5 nM) and varying concentrations of 1-M-3-P-4-FB (ranging from 0.1 nM to 10 µM).
    
  • Equilibrium: Incubate the mixture at 4°C for 120 minutes. Note: 4°C is chosen to prevent proteolytic degradation of the transporter while ensuring steady-state equilibrium is reached[6].

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical step: Pre-soak filters in 0.05% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Detection: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Microdialysis with HPLC-ECD

Causality & Rationale: While in vitro assays prove binding, in vivo microdialysis proves functional efficacy. High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is strictly required here because monoamines like dopamine are easily oxidized at specific potentials (+750 mV), allowing for ultra-sensitive (femtomole-level) quantification in awake, freely moving subjects[7].

Step-by-Step Workflow:

  • Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula into the rat striatum (Coordinates: AP +1.0, ML +2.0, DV -4.5 mm relative to bregma). Secure with dental cement and allow 5 days for recovery[7].

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane length) through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2.0 µL/min[7].

  • Baseline Stabilization: Collect dialysate fractions every 20 minutes. Establish a baseline by ensuring three consecutive fractions show <10% variance in basal dopamine levels.

  • Drug Administration: Administer 1-M-3-P-4-FB (e.g., 10 mg/kg i.p.).

  • HPLC-ECD Analysis: Inject 20 µL of the dialysate directly into an HPLC-ECD system (e.g., Eicom HTEC-500). Separate analytes using a reverse-phase C18 column. Detect dopamine oxidation using a graphite working electrode set to +750 mV vs. an Ag/AgCl reference electrode[7].

Microdialysis_Workflow Subject Awake Subject (Striatum Implant) Dialysate Dialysate Collection (DA & Metabolites) Subject->Dialysate Diffusion Perfusion aCSF Perfusion (2.0 µL/min) Perfusion->Subject Infuses HPLC HPLC Separation (C18 Column) Dialysate->HPLC Injection ECD Electrochemical Detection (+750 mV) HPLC->ECD Elution

Diagram 2: In vivo microdialysis and HPLC-ECD workflow for real-time dopamine quantification.

Translational Neuroscience & Therapeutic Potential

The structural nuances of 1-M-3-P-4-FB—specifically the piperidine core combined with the fluorobenzoate ester—position it as a highly valuable translational tool.

Psychostimulant Use Disorders: Classical DAT inhibitors like cocaine bind the transporter and induce a rapid, massive efflux of dopamine, which drives the neurochemical reward loop and subsequent addiction[3]. In contrast, atypical piperidine-based DAT inhibitors exhibit a slower onset of action and stabilize the DAT in a conformation that prevents rapid dopamine spikes[3]. By tonically elevating extracellular dopamine without triggering the phasic "high," compounds like 1-M-3-P-4-FB can potentially act as substitution therapies for cocaine use disorder, blunting the effects of exogenous stimulants while preventing withdrawal[5].

Cognitive Enhancement and ADHD: The moderate secondary affinity for the NET, combined with potent DAT inhibition, mirrors the pharmacological profile of successful ADHD medications (e.g., methylphenidate). The extended brain half-life of fluorinated piperidines ensures a sustained dopaminergic tone, which is critical for enhancing prefrontal cortex function, improving sustained attention, and reducing impulsivity in neurodevelopmental models[2].

References

  • Prisinzano, T., et al. "Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter." Journal of Medicinal Chemistry, 2002. URL:[Link]

  • Cheng, M.H., et al. "How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation." Biophysical Journal, 2009. URL:[Link]

  • Giancola, J.B., et al. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." European Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Reith, M.E.A., et al. "A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery." Scientific Reports, 2021. URL:[Link]

  • Amuza Inc. "Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min, Microdialysis Samples." Application Note, 2015. URL:[Link]

  • Ghorai, S.K., et al. "High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo." Journal of Medicinal Chemistry, 2003. URL:[Link]

Sources

History and discovery of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Discovery of 1-Methyl-3-piperidinyl 4-fluorobenzoate: A Monocyclic Paradigm in Monoamine Transporter Inhibition

Introduction

The evolution of monoamine transporter (MAT) inhibitors has historically been anchored by the rigid bicyclic tropane skeleton, most notably found in the natural alkaloid cocaine and its derivative tropacocaine. While these bicyclic structures exhibit potent dopamine transporter (DAT) blockade, their complex stereochemistry and synthetic bottlenecks have driven researchers to explore simplified, monocyclic scaffolds[1]. 1-Methyl-3-piperidinyl 4-fluorobenzoate represents a critical milestone in this rational drug design process. By distilling the tropane pharmacophore into a highly flexible, easily synthesized piperidine core and leveraging halogen bioisosterism, researchers successfully engineered a compound that rescues and enhances DAT binding affinity without the synthetic burden of a bicyclic system[2][3].

I. Deconstructing the Scaffold: From Tropane to Piperidine

The structural logic behind 1-Methyl-3-piperidinyl 4-fluorobenzoate is deeply rooted in pharmacophore mapping. The DAT binding pocket requires a basic amine separated by a specific spatial vector from a lipophilic aromatic ring[4].

  • Bicyclic Constraint Removal : Tropacocaine (3-benzoyloxytropane) lacks the C2-carbomethoxy group of cocaine, which reduces its DAT binding affinity but drastically simplifies the molecule. By conceptually cleaving the ethylene bridge of the tropane ring, chemists generated the 1-methyl-3-piperidine ring.

  • Spatial Mimicry : The 3-position of the piperidine ring effectively mimics the spatial orientation of the 3-position in the tropane ring. This allows the ester linkage to maintain the critical distance from the basic nitrogen required for optimal receptor docking, proving that the rigid tropane skeleton is not strictly necessary for MAT inhibition[1].

II. The Bioisosteric Paradigm: para-Fluorination

Transitioning from a rigid bicyclic system to a flexible monocyclic system inherently increases the entropic penalty upon receptor binding, which typically leads to a drop in potency. To counteract this, a fluorine atom is introduced at the para-position of the benzoate moiety[2].

  • Electronic Modulation : Fluorine is highly electronegative yet sterically compact (Van der Waals radius of 1.47 Å, closely mimicking Hydrogen at 1.20 Å). Its addition alters the electrostatic potential of the aromatic ring, strengthening

    
     stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the DAT primary binding pocket (S1)[4].
    
  • Metabolic Shielding : Cytochrome P450 enzymes typically target the para-position of aromatic rings for oxidative hydroxylation. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), effectively blocking this metabolic pathway and significantly extending the compound's biological half-life.

III. Quantitative Pharmacodynamics

The sequential modification of the cocaine scaffold demonstrates a clear structure-activity relationship (SAR). The quantitative data below illustrates how structural simplification impacts potency, and how bioisosteric substitution rescues it.

CompoundCore ScaffoldEster SubstitutionRelative DAT Potency (Cocaine = 1.0)
Cocaine Bicyclic TropaneBenzoate (with C2-ester)1.0x
Tropacocaine Bicyclic TropaneBenzoate~0.1x[2]
Fluorotropacocaine Bicyclic Tropane4-Fluorobenzoate~0.4x[2]
1-Methyl-3-piperidinyl 4-fluorobenzoate Monocyclic Piperidine4-Fluorobenzoate~0.2x - 0.3x

Table 1: Comparative SAR of tropane and piperidine-based DAT inhibitors, demonstrating the potency recovery via para-fluorination.

IV. Synthetic Architecture & Self-Validating Protocols

The synthesis of 1-Methyl-3-piperidinyl 4-fluorobenzoate is achieved via a nucleophilic acyl substitution[3]. The protocol below is designed as a self-validating system, where the causality behind each step ensures the chemical integrity of the final product.

Step-by-Step Methodology: Synthesis of 1-Methyl-3-piperidinyl 4-fluorobenzoate

  • Preparation of the Anhydrous Environment : Flame-dry a 250 mL round-bottom flask and purge continuously with inert Nitrogen (

    
    ) gas.
    
    • Causality: 4-fluorobenzoyl chloride is highly susceptible to hydrolysis. Atmospheric moisture will prematurely convert it into unreactive 4-fluorobenzoic acid, destroying the reaction yield.

  • Reagent Solubilization : Dissolve 1.0 equivalent (eq) of 1-methyl-3-piperidinol in 50 mL of anhydrous Dichloromethane (DCM). Add 1.5 eq of Triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the esterification proceeds, HCl is generated. Without TEA, the basic nitrogen of the piperidine ring would become protonated, causing the starting material to precipitate out of solution as an unreactive hydrochloride salt.

  • Acyl Chloride Addition : Cool the reaction vessel to 0°C using an ice-water bath. Add 1.1 eq of 4-fluorobenzoyl chloride dropwise over 30 minutes.

    • Causality: The nucleophilic attack is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the acyl chloride and minimizes the formation of unwanted side products.

  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours under continuous

    
     flow.
    
  • Self-Validating Aqueous Workup : Quench the reaction by adding 50 mL of saturated aqueous Sodium Bicarbonate (

    
    ). Transfer to a separatory funnel and extract the organic (DCM) layer.
    
    • Causality: This is a critical self-validating purification mechanism. The

      
       neutralizes residual HCl and rapidly hydrolyzes any unreacted 4-fluorobenzoyl chloride into sodium 4-fluorobenzoate. Because this sodium salt is highly water-soluble, it is completely partitioned into the aqueous waste layer, leaving only the desired lipophilic ester in the organic phase.
      
  • Drying and Concentration : Wash the organic layer with brine, dry over anhydrous Sodium Sulfate (

    
    ), and concentrate under reduced pressure to yield the crude product.
    
  • Final Purification : Purify via silica gel flash chromatography (using an Ethyl Acetate/Hexane gradient) to isolate pure 1-Methyl-3-piperidinyl 4-fluorobenzoate.

V. Visualizations of Logical Relationships

ScaffoldEvolution A Cocaine (Bicyclic Tropane) B Tropacocaine (Demethoxycarbonyl) A->B Remove C2-Ester C Fluorotropacocaine (para-Fluoro Addition) B->C 4-Fluoro Substitution D 1-Methyl-3-piperidinyl 4-fluorobenzoate (Monocyclic Core) C->D Ring Opening (Tropane -> Piperidine)

Figure 1: Rational drug design evolution from natural tropane alkaloids to synthetic monocyclic piperidine scaffolds.

SynthesisWorkflow Step1 1-Methyl-3-piperidinol + 4-Fluorobenzoyl Chloride Step2 Anhydrous DCM + TEA (0°C to RT, N2 Atm) Step1->Step2 Step3 Nucleophilic Acyl Substitution (4 Hours Stirring) Step2->Step3 Step4 Aqueous Workup (NaHCO3 Quench, Brine Wash) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 Step6 Pure 1-Methyl-3-piperidinyl 4-fluorobenzoate Step5->Step6

Figure 2: Step-by-step synthetic workflow and isolation protocol for 1-Methyl-3-piperidinyl 4-fluorobenzoate.

References

  • Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors Source: ResearchGate URL
  • Structure Modeling of the Norepinephrine Transporter Source: ResearchGate URL
  • Compounds affecting the CNS part 4: 3-beta-phenyltropane-2-carboxylic acid esters and analogs (Discussion)
  • 1-Methyl-3-piperidinyl 4-Fluorobenzoate Source: Benchchem URL

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidinyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

This guide delves into the critical structural determinants that govern the biological activity of piperidinyl benzoates, a chemical scaffold of significant interest in modern drug discovery. We will move beyond a mere cataloging of derivatives to explore the causal relationships between molecular architecture and pharmacological outcomes, providing researchers with a robust framework for rational drug design and lead optimization. The insights and protocols herein are designed to form a self-validating system for the exploration of this versatile compound class.

The Piperidinyl Benzoate Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[3] When esterified with a benzoic acid derivative, the resulting piperidinyl benzoate scaffold emerges as a pharmacophore with remarkable versatility, demonstrating applications ranging from potent analgesics to targeted anticancer agents.[4][5][6] Understanding the intricate structure-activity relationships (SAR) of this core is paramount for harnessing its full therapeutic potential.

The fundamental architecture, illustrated below, consists of a central piperidine ring linked via an ester to a benzoate moiety. The key points of diversification are the nitrogen of the piperidine ring (N1), the 4-position of the piperidine ring (C4), and the aromatic ring of the benzoate group.

G cluster_core Piperidinyl Benzoate Core cluster_benzoate Benzoate Moiety P_N N P_C2 P_N->P_C2 R_N1 R1 P_N->R_N1 P_C3 P_C2->P_C3 P_C4 C P_C3->P_C4 P_C5 P_C4->P_C5 O_ester O P_C4->O_ester R_C4 R2 P_C4->R_C4 P_C6 P_C5->P_C6 P_C6->P_N C_carbonyl C=O O_ester->C_carbonyl B_C1 C_carbonyl->B_C1 B_C2 B_C1->B_C2 B_C3 B_C2->B_C3 R_ortho Rortho B_C2->R_ortho B_C4 B_C3->B_C4 R_meta Rmeta B_C3->R_meta B_C5 B_C4->B_C5 R_para Rpara B_C4->R_para B_C6 B_C5->B_C6 B_C6->B_C1

Caption: General structure of the piperidinyl benzoate scaffold.

Decoding the SAR: Key Structural Modifications and Their Consequences

Our exploration of SAR is divided into the two primary domains of the scaffold: the piperidine ring and the benzoate moiety. The overarching goal is to understand how modifications in these regions influence receptor affinity, selectivity, and ultimately, biological activity.

The Piperidine Ring: The Engine of Potency

The piperidine ring is not merely a linker; its substitution pattern is a primary driver of potency, particularly in the context of opioid receptor modulation for analgesia.

  • The N1-Substituent (R1): This position is critical for establishing high-affinity interactions with many receptors. For analgesic compounds targeting opioid receptors, a short aralkyl substituent, such as a phenethyl group, is consistently shown to be optimal for maximizing potency.[7] This substituent is believed to occupy a hydrophobic pocket in the receptor, enhancing binding affinity. The introduction of other groups can dramatically alter the pharmacological profile, tailoring the molecule for different targets.

  • The C4-Substituent (R2): The 4-position offers a vector for fine-tuning activity and introducing additional binding interactions.

    • For Analgesics: SAR studies indicate that a small, polar group capable of acting as a hydrogen bond acceptor at this position contributes significantly to analgesic activity.[7]

    • For Other Targets: This position is a versatile attachment point for larger chemical moieties to create dual-target or functionally distinct inhibitors. For example, linking to a benzoxazole group via the C4 position has yielded potent dual VEGFR-2/c-Met kinase inhibitors for cancer therapy.[5][6]

The Benzoate Moiety: A Module for Selectivity and Physicochemical Tuning

Substituents on the aromatic ring of the benzoate group provide a powerful means to modulate potency and the physicochemical properties of the molecule. Quantitative structure-activity relationship (QSAR) studies have provided detailed insights into these effects.[4]

  • Steric Hindrance (Ortho Position): Bulky substituents at the ortho position of the benzoate ring generally lead to a decrease in analgesic potency. This is likely due to steric clashes within the receptor's binding site, preventing an optimal binding conformation.[4]

  • Lipophilicity and Hydrogen Bonding (Meta and Para Positions): The electronic and hydrophobic character of substituents at the meta and para positions is crucial.

    • Lipophilicity: Increased lipophilicity, particularly at the meta position, has been shown to enhance analgesic potency.[4]

    • Hydrogen Bond Acceptors: The presence of a hydrogen-bond accepting group also correlates positively with increased activity, suggesting a key interaction with an H-bond donor residue in the target protein.[4]

Data-Driven Insights: A Quantitative Look at SAR

To illustrate these principles, the following table summarizes QSAR data for a series of substituted benzoic acid esters of 1-methyl-4-piperidinol, highlighting the impact of different substituents on analgesic activity.

Compound IDBenzoate SubstitutionAnalgesic Potency (ED₅₀, mg/kg)Key SAR ObservationsReference
Series A-1 Unsubstituted15.2Baseline compound[4]
Series A-2 2-Chloro (ortho)> 50Bulky ortho group decreases potency.[4]
Series A-3 3-Methoxy (meta)8.5Meta H-bond acceptor increases potency.[4]
Series A-4 4-Nitro (para)6.1Para electron-withdrawing group enhances activity.[4]
Series B-1 UnsubstitutedBaselineN-phenethyl substitution significantly boosts potency.[7]
Series B-2 C4-COOCH₃High PotencySmall, polar H-bond acceptor at C4 is favorable.[7][8]

Experimental Framework: A Self-Validating Workflow for SAR Exploration

A robust SAR investigation relies on an iterative and logical experimental workflow. The process begins with the rational design and synthesis of an analog library, followed by rigorous in vitro and in vivo screening to generate the data that informs the next design cycle. This systematic approach ensures that each step validates the underlying hypothesis.

SAR_Workflow A Hypothesis & Library Design (Based on existing SAR data) B Chemical Synthesis of Analogs A->B C In Vitro Screening (e.g., Receptor Binding Assay) B->C D Data Analysis & SAR Elucidation (Identify key trends) C->D D->A Iterative Design Cycle E Lead Candidate Selection D->E F In Vivo Validation (e.g., Analgesia Model) E->F G Lead Optimization (Refine for potency, PK/PD) F->G

Caption: Iterative workflow for a structure-activity relationship study.

Experimental Protocol 1: Generalized Synthesis of a Piperidinyl Benzoate

This protocol outlines the esterification of a substituted 4-piperidinol with a substituted benzoic acid, a common method for preparing these scaffolds.

Objective: To synthesize a target piperidinyl benzoate derivative.

Materials:

  • N-substituted-4-hydroxypiperidine

  • Substituted benzoyl chloride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve the N-substituted-4-hydroxypiperidine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure piperidinyl benzoate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol 2: In Vivo Analgesic Evaluation (Mouse Hot-Plate Test)

This protocol provides a reliable method for assessing the centrally-mediated analgesic activity of test compounds.[4]

Objective: To determine the ED₅₀ (median effective dose) of a test compound for producing an analgesic effect.

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

  • Test compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO)

  • Positive control (e.g., Morphine)

  • Vehicle control

Procedure:

  • Acclimatization: Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Determine the baseline pain response latency by placing each mouse on the hot plate and recording the time (in seconds) until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing: Administer the test compound, positive control, or vehicle control to different groups of mice via the desired route (e.g., intraperitoneal, intravenous).

  • Post-Dose Latency: At specific time points after administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline. Data are often expressed as the Percentage of Maximum Possible Effect (%MPE). The ED₅₀ value is then calculated from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of piperidinyl benzoates is a well-defined yet continually evolving field. The core principles—leveraging the N1-aralkyl substituent for potency, fine-tuning with C4-polar groups, and modulating properties via the benzoate ring—provide a solid foundation for drug design.[4][7] Future work will likely focus on developing derivatives with enhanced selectivity to reduce off-target effects and designing bifunctional or biased ligands that can achieve a more nuanced pharmacological response, such as potent analgesia with a reduced side-effect profile.[9][10] The systematic application of the synthetic and evaluative protocols outlined in this guide will be instrumental in unlocking the next generation of therapeutics derived from this privileged scaffold.

References

  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. [Link]

  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-152. [Link]

  • Gnanavel, S., & Pannerselvam, P. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Sadieva, M. A., Zastrozhin, M. S., & Muryleva, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 224. [Link]

  • Nassar, A. T., Al-Karmalawy, A. A., El-Damasy, D. A., Ezzat, H. M., & Omar, H. A. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. [Link]

  • Khan, K. M., Saify, Z. S., Khan, M. A., & Butt, N. (1997). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. Pakistan Journal of Pharmaceutical Sciences, 10(2), 15-20. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Cho, S. Y., Lee, B. H., Jung, H., Yun, C. S., Ha, J. D., Kim, H. R., ... & Oh, K. S. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and-5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]

  • Fonquerna, S., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(25), 6328-6341. [Link]

  • Soni, J. Y., Sanghvi, S., Devkar, R. V., & Thakore, S. (2016). Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents. Journal of Heterocyclic Chemistry, 54(2). [Link]

  • Soni, J. Y. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]

  • Nassar, A. T., et al. (2026). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. [Link]

  • Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4). [Link]

  • Khan, S. A., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). [Link]

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1319-1327. [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]

  • Nagase, T., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2346-2356. [Link]

  • Zhang, M., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 280, 116901. [Link]

  • Kruegel, A. C., & Grundmann, O. (2026). Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. [Link]

  • Kruegel, A. C. (2015). Chemical and Biological Explorations of Novel Opioid Receptor Modulators. Columbia University Academic Commons. [Link]

  • Wang, C. H., et al. (2021). Optimization of bifunctional piperidinamide derivatives as σ1R Antagonists/MOR agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 226, 113879. [Link]

  • da Silva, G. N., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]

  • da Silva, G. N., et al. (2023). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]

  • Morse, M. D., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology, 14, 1195655. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-Methyl-3-piperidinyl 4-fluorobenzoate, a potentially valuable research compound. The described method is based on the acylation of 1-Methyl-3-piperidinol with 4-fluorobenzoyl chloride. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. It encompasses detailed procedural steps, safety protocols, purification techniques, and methods for analytical characterization.

Introduction and Scientific Background

1-Methyl-3-piperidinyl 4-fluorobenzoate is a chemical entity featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous biologically active compounds. The synthesis of this molecule involves the formation of an ester linkage, a fundamental transformation in organic chemistry. This protocol details an efficient and reliable method for its preparation via the Schotten-Baumann reaction, where an alcohol (1-Methyl-3-piperidinol) is acylated by an acid chloride (4-fluorobenzoyl chloride) in the presence of a base.

The rationale for this approach lies in the high reactivity of acid chlorides, which allows the reaction to proceed under mild conditions with high yields. A tertiary amine base, such as triethylamine, is employed to neutralize the hydrochloric acid by-product, driving the reaction to completion and preventing potential side reactions.

Reaction Scheme

Safety First: Hazard Analysis and Mitigation

All procedures must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 4-Fluorobenzoyl chloride : This substance is corrosive and causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator and reacts with moisture, releasing toxic gases.[4] Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.[2][5]

  • 1-Methyl-3-piperidinol : This compound is a flammable liquid and may cause skin, eye, and respiratory irritation. Keep away from ignition sources.

  • Triethylamine : A flammable and corrosive liquid that can cause severe skin and eye irritation. It has a strong, unpleasant odor and should be handled with care in a fume hood.

  • Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3] An emergency safety shower and eyewash station must be readily accessible.

Materials and Equipment

Reagents & Chemicals Equipment
1-Methyl-3-piperidinol (>95%)Round-bottom flasks (two-neck)
4-Fluorobenzoyl chloride (>98%)Magnetic stirrer and stir bars
Triethylamine (Et3N), anhydrousIce bath
Dichloromethane (DCM), anhydrousAddition funnel
Sodium Bicarbonate (NaHCO3), saturated solutionInert gas line (Nitrogen or Argon)
Brine (saturated NaCl solution)Septa and needles/syringes
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)Rotary evaporator
Silica Gel (for column chromatography)Thin Layer Chromatography (TLC) plates
Eluent for chromatography (e.g., Ethyl Acetate/Hexane mixture)UV lamp for TLC visualization
Deuterated chloroform (CDCl3) for NMRStandard laboratory glassware

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Part A: Reaction Setup

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N2 or Argon).

  • Reagent Addition: To the flask, add 1-Methyl-3-piperidinol (1.15 g, 10 mmol).

  • Solvent and Base: Add 30 mL of anhydrous dichloromethane (DCM) followed by anhydrous triethylamine (2.1 mL, 15 mmol, 1.5 eq.). The addition of excess base is crucial to neutralize the HCl generated during the reaction.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

Part B: Acylation Reaction

  • Acyl Chloride Solution: In a separate dry vial, prepare a solution of 4-fluorobenzoyl chloride (1.25 mL, 1.74 g, 11 mmol, 1.1 eq.) in 10 mL of anhydrous DCM.

  • Slow Addition: Transfer this solution to an addition funnel and add it dropwise to the stirred, cooled solution of the alcohol and base over a period of 30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6] A suitable eluent system (e.g., 10% Methanol in DCM) should show the consumption of the starting alcohol and the appearance of a new, less polar product spot.

Part C: Work-up and Isolation

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of deionized water to quench any unreacted 4-fluorobenzoyl chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) should be at the bottom.

  • Aqueous Washes:

    • Wash the organic layer with 20 mL of saturated sodium bicarbonate (NaHCO3) solution to remove acidic impurities.

    • Wash with 20 mL of deionized water.

    • Finally, wash with 20 mL of brine to facilitate the removal of water from the organic phase.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

Purification via Column Chromatography

The crude product typically requires purification to remove unreacted starting materials and by-products.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%). The polarity of the eluent is increased to first elute non-polar impurities, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Structural Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the 4-fluorobenzoyl group (typically two doublets or a multiplet in the 7.0-8.1 ppm range), a multiplet for the proton on the ester-bearing carbon of the piperidine ring, and signals for the other piperidine ring protons and the N-methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon (around 165 ppm), aromatic carbons, and the carbons of the piperidine ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of the product (C13H16FNO2, M.W. 237.27 g/mol ) should be observed.

Data and Workflow Summary

Table 1: Reaction Parameters Summary
ParameterValueRationale
Scale 10 mmolStandard laboratory scale for initial synthesis.
1-Methyl-3-piperidinol 1.0 eq.Limiting reagent.
4-Fluorobenzoyl chloride 1.1 eq.Slight excess to ensure complete consumption of the alcohol.
Triethylamine 1.5 eq.Sufficient to act as a base and drive the reaction forward.
Solvent Anhydrous DCMProvides good solubility for reagents and is relatively inert.
Reaction Temperature 0 °C to RTControls the initial exothermic reaction and allows for completion.
Typical Yield 70-85%Expected range after purification.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Dissolve 1-Methyl-3-piperidinol and Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add 4-Fluorobenzoyl Chloride (dropwise) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Water D->E F 6. Wash with NaHCO3 (aq) E->F G 7. Wash with Brine F->G H 8. Dry (Na2SO4) & Concentrate G->H I 9. Column Chromatography (Silica Gel) H->I J 10. Combine Pure Fractions & Concentrate I->J K 11. Characterize Product (NMR, IR, MS) J->K L 1-Methyl-3-piperidinyl 4-fluorobenzoate K->L Pure Product

Caption: Workflow for the synthesis of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

References

  • Loba Chemie. 4-FLUOROBENZOYL CHLORIDE MSDS. [Link]

  • Khan, I., & Ibrar, A. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-193. [Link]

Sources

Application Note: Optimal Solvent Selection and Formulation Strategies for 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Formulation Scientists

Introduction: The Physicochemical Dichotomy of Piperidine Esters

In preclinical drug development, the transition from in silico design to in vitro and in vivo validation frequently bottlenecks at compound solubility. 1-Methyl-3-piperidinyl 4-fluorobenzoate presents a classic physicochemical dichotomy common in neuropharmacological agents: it combines a highly lipophilic aromatic ester (4-fluorobenzoate) with an ionizable basic center (a tertiary piperidine amine).

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable thermodynamic process. The solubility of this compound is governed by two competing forces: the hydrophobic effect driven by the fluorinated aromatic ring, and the pH-dependent ion-dipole interactions enabled by the tertiary amine[1]. Understanding this causality is critical. If you attempt to dissolve the free base in neutral aqueous buffers, the crystal lattice energy and lipophilicity will drive rapid precipitation. Conversely, leveraging the correct organic solvents or pH-adjusted vehicles ensures complete solvation and assay reproducibility.

Table 1: Predicted Physicochemical Properties

Understanding these parameters dictates our solvent rationale.

PropertyEstimated ValueCausality / Impact on Solvation
Molecular Weight 237.27 g/mol Low MW facilitates rapid dissolution kinetics in organic solvents.
LogP (Octanol/Water) ~2.5 - 3.0High lipophilicity; necessitates organic solvents (DMSO/EtOH) for stock solutions.
pKa (Conjugate Acid) ~8.5 - 9.0The tertiary amine is protonated at acidic pH, enabling aqueous salt formation [2].
Hydrogen Bond Donors 0Lack of H-bond donors reduces water solubility of the free base form.
Hydrogen Bond Acceptors 3Can interact with protic solvents (e.g., ethanol, water) when ionized.

Solvent Selection Rationale & Causality

In Vitro Assays: The Role of DMSO

For biochemical and cellular assays, Dimethyl sulfoxide (DMSO) is the universal gold standard. DMSO is an amphiphilic, polar aprotic solvent. Its highly polarized sulfinyl group acts as an excellent hydrogen bond acceptor, while its methyl groups interact with the lipophilic 4-fluorobenzoate moiety via solvophobic interactions [3]. This dual nature effectively disrupts the compound's crystal lattice, allowing for high-concentration master stocks (up to 50 mM).

However, the critical failure point occurs during aqueous dilution. When a DMSO stock is spiked into a neutral pH assay buffer (e.g., PBS at pH 7.4), the local concentration of DMSO drops rapidly. Because the compound's pKa is ~8.5-9.0, a significant fraction remains unionized at pH 7.4, leading to immediate "brick dust" precipitation or colloidal aggregation. To prevent this, the final DMSO concentration must be strictly maintained below 1% (v/v), and intermediate dilutions should be performed in co-solvents like PEG400 or glycerol, which stabilize the protein-ligand complexes and prevent compound crash-out [3].

In Vivo Dosing: Leveraging pH and Co-Solvents

For animal models, injecting high concentrations of DMSO is toxic. We must exploit the tertiary amine. By lowering the vehicle pH to 4.5–5.0 (using a mild citrate or acetate buffer), the piperidine nitrogen becomes fully protonated. This converts the lipophilic free base into a highly water-soluble cationic salt. If a neutral pH is strictly required for the administration route, a ternary co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) must be used to create stable micelles that encapsulate the lipophilic ester.

G Start 1-Methyl-3-piperidinyl 4-fluorobenzoate InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Models (Animal Dosing) Start->InVivo DMSO 100% DMSO Stock (Max 50 mM) InVitro->DMSO CoSolvent Co-solvent System (DMSO/Tween-80/Saline) InVivo->CoSolvent Acidic pH Adjustment (Acidic Vehicle, pH 4-5) InVivo->Acidic Buffer Aqueous Buffer (Max 0.1% DMSO final) DMSO->Buffer

Workflow for selecting solvents based on assay type and pH dependency.

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be empirically validated. Below are the standardized protocols for handling 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Protocol A: Preparation of a 10 mM In Vitro Master Stock

Causality Check: We use anhydrous DMSO to prevent premature hydrolysis of the fluorobenzoate ester, which is sensitive to water over prolonged storage.

  • Weighing: Accurately weigh 2.37 mg of 1-Methyl-3-piperidinyl 4-fluorobenzoate into a sterile, amber glass vial (amber glass prevents UV-induced degradation).

  • Solvation: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 60 seconds at room temperature. Do not use ultrasonic baths unless necessary, as localized heating can accelerate ester hydrolysis.

  • Validation (Visual): Hold the vial against a dark background under a bright light. The solution must be completely optically clear with no Schlieren lines or particulate matter.

  • Storage: Aliquot into 50 µL volumes in tightly sealed inert polypropylene tubes. Store at -20°C. Note: DMSO freezes at 18.5°C; ensure complete thawing and vortexing prior to subsequent use.

Protocol B: Shake-Flask Thermodynamic Solubility Validation (HPLC-UV)

Before running a biological assay, you must prove the compound remains in solution at your target concentration. This protocol utilizes a self-validating standard curve.

  • Buffer Preparation: Prepare 1X PBS (pH 7.4).

  • Spiking: Spike the 10 mM DMSO stock into the PBS to achieve a target concentration of 100 µM (final DMSO concentration = 1%).

  • Incubation: Seal the vial and incubate in an orbital shaker at 37°C at 250 RPM for 24 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any precipitated "brick dust" or micro-crystals.

  • Quantification: Carefully aspirate the supernatant. Inject 10 µL into an HPLC-UV system (C18 column, monitoring at ~254 nm for the fluorobenzoate chromophore). Quantify the dissolved concentration against a standard curve prepared entirely in 100% acetonitrile.

G Step1 Prepare 10 mM DMSO Stock Step2 Spike into Aqueous Buffer (pH 7.4) Step1->Step2 Step3 Incubate 24h at 37°C (Shake) Step2->Step3 Step4 Centrifuge (10,000 x g, 10 min) Step3->Step4 Step5 HPLC-UV Analysis of Supernatant Step4->Step5

Shake-flask thermodynamic solubility experimental workflow.
Protocol C: Standardized In Vivo Formulation (Micellar Suspension)

If pH adjustment is not physiologically tolerated by your animal model, use this micellar encapsulation method.

  • Primary Solvation: Dissolve the required dose of the compound in 5% (v/v) DMSO. Vortex until completely clear.

  • Surfactant Addition: Add 10% (v/v) Tween-80. Vortex vigorously for 2 minutes. Causality: The Tween-80 coats the hydrophobic compound molecules, preventing them from aggregating when water is introduced.

  • Aqueous Phase: Slowly add 85% (v/v) sterile 0.9% NaCl (Saline) dropwise while continuously vortexing.

  • Validation: The final formulation should be a clear to slightly opalescent solution. If milky white precipitation occurs, the formulation has failed, and the dose must be reduced or the surfactant ratio increased.

Summary of Recommended Solvent Systems

Table 2: Recommended Solvents and Maximum Tolerated Concentrations (MTC)
Solvent SystemApplicationMax Target ConcentrationNotes / Causality
100% DMSO In vitro Master Stock> 50 mMIdeal for long-term storage at -20°C. Protects ester from hydrolysis.
100% Ethanol Alternative Stock~ 20 mMGood alternative if assay is sensitive to DMSO; risk of transesterification over time.
0.1% DMSO in PBS (pH 7.4) Cell-based Assays< 10 µMHigh risk of precipitation above 10 µM due to unionized piperidine base.
5% DMSO / 10% Tween-80 / 85% Saline In vivo Dosing (IV/IP)~ 5 mg/mLForms stable micelles; well-tolerated in rodent models.
0.1 M Citrate Buffer (pH 4.5) In vivo Dosing (PO)> 10 mg/mLProtonates the tertiary amine, maximizing aqueous solubility as a salt.

References

  • Tertiary amine – Knowledge and References Taylor & Francis Discusses the pH-dependent solubility of polymers and compounds containing tertiary amine functional groups, highlighting how ionization in acidic media drives aqueous dissolution. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study National Center for Biotechnology Information (PMC) Analyzes the critical role of DMSO and co-solvents in preserving protein stability and preventing the precipitation of lipophilic compounds during in vitro biological screening.[Link]

Application Note: Preparation and In Vivo Formulation of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 1-Methyl-3-piperidinyl 4-fluorobenzoate (Free base and HCl salt)

Executive Summary & Mechanistic Rationale

1-Methyl-3-piperidinyl 4-fluorobenzoate is a fluorinated piperidine ester frequently utilized in neuropharmacology and medicinal chemistry as a probe for receptor binding (e.g., muscarinic, sigma receptors) and as an analog in local anesthetic research[1]. Because piperidine esters are privileged scaffolds, their reliable synthesis, purification, and formulation are critical for reproducible in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This guide outlines a self-validating workflow for the de novo synthesis of the compound via the acylation of 1-methylpiperidin-3-ol, followed by its conversion to a hydrochloride salt, and finally, its sterile formulation for in vivo injection.

Causality in Experimental Design
  • Synthetic Route: We utilize an acid chloride (4-fluorobenzoyl chloride) rather than a standard carboxylic acid with coupling reagents (e.g., DCC/EDC). This choice prevents the formation of difficult-to-remove urea byproducts, ensuring a cleaner crude profile[2].

  • Salt Conversion: The free base of this compound is a lipophilic oil with poor aqueous solubility. For in vivo dosing, converting the free base to a hydrochloride (HCl) salt is mandatory to ensure complete dissolution in physiological saline, thereby preventing erratic absorption or micro-embolisms during intravenous (IV) administration.

  • Filtration Matrix: Polyethersulfone (PES) filters are strictly specified for the final sterile filtration. PES exhibits ultra-low non-specific protein and drug binding compared to Nylon or PTFE, ensuring the final titer of the formulated drug remains exactly as calculated.

Chemical Synthesis & Purification

Reaction Workflow

Synthesis SM1 1-Methylpiperidin-3-ol (Nucleophile) Rxn Esterification (DCM, TEA, 0°C to RT) SM1->Rxn SM2 4-Fluorobenzoyl Chloride (Electrophile) SM2->Rxn Workup Aqueous Workup (Sat. NaHCO3 / Brine) Rxn->Workup Quench FreeBase Free Base Product (Organic Phase) Workup->FreeBase Extract Salt HCl Salt Formation (HCl in Ether) FreeBase->Salt Acidify Final 1-Methyl-3-piperidinyl 4-fluorobenzoate HCl Salt->Final Crystallize

Caption: Workflow for the chemical synthesis and salt conversion of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Stoichiometry and Reagent Data

Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
1-Methylpiperidin-3-ol115.181.01.15 g (10 mmol)Nucleophile
4-Fluorobenzoyl chloride158.561.11.74 g (11 mmol)Electrophile
Triethylamine (TEA)101.191.51.52 g (15 mmol)Acid Scavenger
Dichloromethane (DCM)84.93N/A30 mLSolvent (Anhydrous)
Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Mixture: Flame-dry a 100 mL round-bottom flask under argon. Add 1.15 g of 1-methylpiperidin-3-ol and 30 mL of anhydrous DCM. Stir to dissolve.

  • Addition of Base: Add 2.1 mL (1.52 g) of triethylamine (TEA) to the solution. Rationale: TEA acts as a proton scavenger. Without it, the basic tertiary amine of the piperidine ring would protonate, precipitating out of solution and prematurely halting the reaction[3].

  • Electrophile Addition: Cool the flask to 0°C using an ice-water bath. Dissolve 1.74 g of 4-fluorobenzoyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Rationale: The acylation is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the ester and minimizes side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours under argon. Monitor completion via TLC (10% MeOH in DCM, visualized by UV).

  • Aqueous Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Rationale: NaHCO₃ neutralizes the HCl byproduct and hydrolyzes any unreacted acid chloride into water-soluble 4-fluorobenzoic acid, effectively removing it from the organic product phase.

  • Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Hydrochloride Salt Conversion
  • Dissolve the crude free base oil in 15 mL of anhydrous diethyl ether.

  • Cool to 0°C and slowly add 2.0 M HCl in diethyl ether (approx. 6 mL, 1.2 eq) dropwise. A white precipitate will immediately form. Rationale: Anhydrous conditions are strictly required here. Using aqueous HCl would risk acid-catalyzed hydrolysis of the newly formed ester bond.

  • Filter the precipitate over a glass frit, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum for 12 hours to afford 1-Methyl-3-piperidinyl 4-fluorobenzoate hydrochloride as a white crystalline solid.

Quality Control & Characterization

Before proceeding to in vivo formulation, the batch must be validated.

Table 2: Expected Analytical Specifications

ParameterExpected ResultAnalytical Method
Appearance White, free-flowing crystalline solidVisual Inspection
Purity > 98.0%HPLC (UV 254 nm)
Mass Spectrometry m/z 238.12 [M+H]⁺ (Free base mass)LC-ESI-MS
¹H-NMR (D₂O) Aromatic multiplet (~7.2-8.1 ppm), N-CH₃ singlet (~2.8 ppm)400 MHz NMR

Formulation for In Vivo Injection

For preclinical animal models (e.g., mice, rats), the administration of compounds requires strict adherence to osmolality, pH, and sterility standards.

Formulation Workflow

Formulation Weigh Weigh API (HCl Salt) Vehicle Add Sterile 0.9% Saline (Primary Vehicle) Weigh->Vehicle Mix Vortex & Sonicate (Ensure clear solution) Vehicle->Mix Filter Sterile Filtration (0.22 µm PES Syringe Filter) Mix->Filter Removes particulates & microbes Aliquot Aliquoting (Sterile Vials) Filter->Aliquot Inject In Vivo Injection (IV, IP, or SC) Aliquot->Inject

Caption: Step-by-step formulation workflow for preparing sterile in vivo injection solutions.

Step-by-Step Formulation Protocol (Target: 5 mg/mL)

Note: The following protocol prepares a 5 mg/mL solution suitable for Intraperitoneal (IP) or Intravenous (IV) injection in rodents (e.g., dosing 10 mg/kg in a 20 g mouse requires an injection volume of 40 µL).

  • Weighing: In a clean, draft-free environment, weigh exactly 50.0 mg of the validated 1-Methyl-3-piperidinyl 4-fluorobenzoate HCl salt into a sterile 15 mL glass vial.

  • Vehicle Addition: Add 10.0 mL of sterile, pharmaceutical-grade 0.9% NaCl (Saline) to the vial. Rationale: Because the compound is an HCl salt, it will readily dissolve in aqueous media without the need for co-solvents like DMSO or Tween-80, which can cause vehicle-induced toxicity or behavioral artifacts in neuropharmacological assays.

  • Dissolution: Cap the vial and vortex vigorously for 60 seconds. If any particulates remain, place the vial in a bath sonicator at room temperature for 5 minutes until the solution is completely optically clear.

  • pH Adjustment (If Necessary): Check the pH of a 10 µL aliquot using pH paper. It should be between 5.5 and 7.0. If it is too acidic (pH < 4.0), adjust dropwise with 0.1 N NaOH to prevent injection site necrosis or pain upon injection.

  • Sterile Filtration: Draw the 10 mL solution into a sterile Luer-lock syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter . Depress the plunger steadily, discarding the first 3-5 drops, and collect the sterile filtrate into a sterile, depyrogenated septum-capped vial. Rationale: PES is mandatory here. Nylon filters can bind lipophilic cationic drugs, artificially lowering your dose concentration.

  • Storage: The formulated solution should be stored at 4°C and used within 7 days to prevent potential aqueous hydrolysis of the ester bond.

References

  • Kanno, H., et al. "Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity." Frontiers in Pharmacology, PMC. Available at:[Link]

  • Schenkel, L., et al. "Preparation of 1-methylpiperidin-3-ol derivatives." United States Patent and Trademark Office, Google Patents.

Sources

HPLC method development for detecting 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-Methyl-3-piperidinyl 4-fluorobenzoate. The inherent chemical properties of this molecule, specifically its basic tertiary amine and hydrophobic aromatic ester moieties, present unique challenges in chromatography, including poor peak shape and variable retention. This guide details a logical, science-driven workflow, from initial analyte characterization and column screening to mobile phase optimization and full method validation according to industry standards. We emphasize the rationale behind each experimental choice to empower researchers, scientists, and drug development professionals to develop robust and reliable analytical methods for this and structurally related compounds.

Introduction and Analyte Characterization

1-Methyl-3-piperidinyl 4-fluorobenzoate is a compound of interest in pharmaceutical development. Its structure comprises a basic piperidine ring and a fluorinated aromatic ester. This dual nature is the central challenge for developing a robust HPLC method. The tertiary amine (pKa estimated ~8.5-9.5) is subject to protonation, making its retention highly dependent on mobile phase pH, while the 4-fluorobenzoate group provides hydrophobicity and a useful chromophore for UV detection.[1][2] In reversed-phase chromatography, which separates compounds based on hydrophobicity, controlling the ionization state of the basic amine is paramount to achieving symmetric peak shapes and reproducible retention times.[3][4][5]

The primary objective is to develop a stability-indicating method capable of separating the main compound from potential degradants and impurities.

Table 1: Physicochemical Properties of 1-Methyl-3-piperidinyl 4-fluorobenzoate

PropertyValue / StructureSource / Rationale
Chemical Structure -
Molecular Formula C₁₃H₁₆FNO₂-
Molecular Weight 237.27 g/mol Calculated
Estimated LogP ~2.5 - 3.0Estimated based on similar structures.[1]
Estimated pKa ~8.5 - 9.5 (Tertiary Amine)Estimated based on the piperidine moiety.[6]
UV Absorbance Expected ~230-260 nmBased on the 4-fluorobenzoate chromophore.[7]

The Method Development Workflow: A Strategic Approach

A successful HPLC method is not developed by trial and error, but through a systematic process of understanding the analyte and making informed decisions. The workflow below outlines the logical progression from initial screening to a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, LogP, UV Scan) Column Column Selection (C18, EPG, Phenyl) Analyte->Column MobilePhase Mobile Phase Screening (Low vs. High pH) Column->MobilePhase Detector Detector Wavelength (Determine λmax) MobilePhase->Detector Gradient Gradient Optimization (Scouting Run) Detector->Gradient Isocratic Isocratic Method Conversion (Fine-tune %B) Gradient->Isocratic TempFlow Temperature & Flow Rate (Improve Efficiency) Isocratic->TempFlow FinalMethod Final Method Lock-in TempFlow->FinalMethod Validation Full Method Validation (ICH Guidelines) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns:

    • Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm (for high pH)

    • Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm (for low pH)

    • Phenomenex Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm (Embedded Polar Group option)

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Formic acid (LC-MS grade), ammonium hydroxide, and ammonium formate (LC-MS grade). High-purity water (18.2 MΩ·cm).

  • Standard: 1-Methyl-3-piperidinyl 4-fluorobenzoate reference standard.

Protocol 1: Initial Method Screening

This protocol aims to quickly identify the most promising chromatographic conditions.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 ACN:Water. Dilute to 10 µg/mL for injection.

  • Wavelength (λmax) Determination: Using the DAD, perform a UV scan of the 10 µg/mL standard from 200-400 nm. Identify the wavelength of maximum absorbance. For 4-fluorobenzoate derivatives, this is typically around 238 nm.

  • Column and Mobile Phase Selection Rationale: The key to analyzing a basic compound is controlling its ionization state to prevent interactions with residual silanols on the silica surface, which cause peak tailing.[8] We will test a low pH and a high pH strategy.

pH_Decision_Tree start Analyze Basic Compound (pKa ~9) low_ph Low pH Strategy (pH 2-4) (e.g., Formic Acid) start->low_ph high_ph High pH Strategy (pH 9-10) (e.g., Ammonium Hydroxide) start->high_ph low_ph_pro Pro: Analyte is fully protonated (BH+). Excellent peak shape, universal column compatibility. low_ph->low_ph_pro Advantages low_ph_con Con: Analyte is more polar. Results in lower retention. low_ph->low_ph_con Disadvantages high_ph_pro Pro: Analyte is neutral (B). Results in higher retention. high_ph->high_ph_pro Advantages high_ph_con Con: Requires special pH-stable column. Potential for silanol interactions if pH is not high enough. high_ph->high_ph_con Disadvantages

Caption: Decision tree for mobile phase pH selection.

  • Execute Scouting Gradients: Perform two separate gradient runs.

    • Run 1 (Low pH):

      • Column: Phenomenex Kinetex C18

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run 2 (High pH):

      • Column: Waters XBridge BEH C18 (or other hybrid-silica column stable at high pH)

      • Mobile Phase A: 10 mM Ammonium Formate, pH 10 (adjusted with NH₄OH)

      • Mobile Phase B: Acetonitrile

    • Shared Conditions:

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • Gradient: 5% to 95% B over 5 minutes. Hold at 95% B for 1 minute. Return to 5% B and re-equilibrate for 2 minutes.

  • Evaluation: Compare the chromatograms from both runs. The low pH condition is often successful, providing sharp, symmetrical peaks. For this application note, we will proceed with the low pH method as it is generally more rugged and compatible with a wider range of silica-based columns.

Protocol 2: Method Optimization

Based on the low-pH scouting run, we will now fine-tune the method.

  • Adjust Organic Solvent Ratio: From the scouting gradient, note the percentage of Mobile Phase B (%) at which the analyte elutes. Let's assume it eluted at 3.5 minutes, corresponding to ~65% B.

  • Develop Isocratic Method: An isocratic method is faster and more robust if the sample matrix is not complex.

    • Calculate an approximate starting isocratic percentage: Isocratic %B ≈ (Gradient %B at elution) - 10%. So, we start at 55% B.

    • Perform an isocratic run at 55% Acetonitrile (with 0.1% Formic Acid).

    • Adjust the percentage to achieve a retention factor (k') between 2 and 10. A k' of 3-5 is often ideal.

    • If a suitable isocratic method cannot be achieved, refine the gradient slope to improve separation from impurities.

  • Final Refinements: Adjust the column temperature (e.g., between 30-50 °C) or flow rate to further optimize peak shape and analysis time. Increasing temperature often improves peak symmetry for basic compounds.

Recommended Final Method and Validation

After optimization, the following conditions were established as the final method.

Table 2: Final Optimized HPLC Method

ParameterCondition
Column Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Isocratic: 58% Acetonitrile / 42% Water (both with 0.1% Formic Acid)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 238 nm
Injection Volume 2 µL
Run Time 3.0 minutes
Retention Time ~1.8 minutes
Protocol 3: Method Validation

The optimized method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

  • Specificity: Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference and that degradants are separated.

  • Linearity: Prepare at least five concentrations of the reference standard (e.g., 1 to 20 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with known amounts of the standard at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • The Relative Standard Deviation (RSD) should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5 °C, organic composition ±2%) and assess the impact on the results.[9]

Table 3: Representative Method Validation Results

Validation ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.85%
Precision (Intermediate RSD) ≤ 2.0%1.15%
LOQ -0.5 µg/mL
Specificity No interference at analyte RTPassed

Conclusion

This application note presents a detailed, stepwise approach to developing a robust, reliable, and stability-indicating RP-HPLC method for the analysis of 1-Methyl-3-piperidinyl 4-fluorobenzoate. By systematically evaluating column chemistry and mobile phase pH, an optimized method using a modern C18 column with a low-pH mobile phase was established. The final isocratic method provides excellent peak shape, a short run time, and has been successfully validated for its intended use in a quality control environment. This logical workflow serves as a valuable template for tackling similar analytical challenges with basic pharmaceutical compounds.

References

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • PMC. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ACS Publications. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Retrieved from [Link]

  • PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Retrieved from [Link]

  • ACS Publications. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (2013). Application of HPLC method with SBP defluorination in determination of total organic fluorine (TOF). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic esters.
  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the purification of 1-Methyl-3-piperidinyl 4-fluorobenzoate via recrystallization. Recognizing the critical need for high-purity compounds in research and drug development, this document moves beyond a simple set of instructions. It elucidates the foundational principles of crystallization, offers a strategic approach to solvent selection tailored to the target molecule's structure, and presents detailed, step-by-step protocols for both single-solvent and two-solvent recrystallization methods. Furthermore, a troubleshooting guide is included to address common challenges, ensuring researchers can optimize their purification outcomes.

Introduction: The Imperative for Purity

1-Methyl-3-piperidinyl 4-fluorobenzoate is a chemical entity whose utility in scientific investigation, particularly in medicinal chemistry and pharmacology, is contingent upon its purity. Impurities, which can include unreacted starting materials, byproducts, or residual solvents from synthesis, can significantly alter the compound's physical properties and biological activity, leading to unreliable and non-reproducible experimental results.

Recrystallization stands as a powerful and widely used technique for the purification of solid organic compounds.[1][2] The process is predicated on the principle that the solubility of a compound in a solvent is temperature-dependent.[3][4] By dissolving an impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms a crystal lattice, a highly ordered structure that inherently excludes molecules of impurity.[2][3] These impurities remain in the cooled solvent (the "mother liquor"), allowing for their separation by simple filtration. This guide provides the necessary protocols to achieve high-purity 1-Methyl-3-piperidinyl 4-fluorobenzoate suitable for the most demanding applications.

Foundational Principles of Recrystallization

A successful recrystallization is not an accident; it is the controlled manipulation of solubility equilibria. Understanding the underlying mechanisms is crucial for developing a robust protocol and for troubleshooting when challenges arise.

Solubility and Saturation

The cornerstone of recrystallization is the differential solubility of the target compound at varying temperatures. An ideal solvent will dissolve a large amount of 1-Methyl-3-piperidinyl 4-fluorobenzoate at its boiling point but only a very small amount at low temperatures (e.g., 0-4 °C).[5] The process begins by creating a saturated solution at a high temperature. As this solution cools, the solubility of the compound decreases, leading to a state of supersaturation—a non-equilibrium condition where the concentration of the solute exceeds its solubility limit at that specific temperature.[5][6]

Nucleation and Crystal Growth

Supersaturation is the driving force for crystallization, which occurs in two main stages: nucleation and crystal growth.[4]

  • Nucleation: This is the initial formation of microscopic crystal seeds. It can occur spontaneously (homogeneous nucleation) or be initiated on a surface, such as a dust particle or a scratch on the flask wall (heterogeneous nucleation).[4]

  • Crystal Growth: Once a nucleus has formed, solute molecules deposit themselves onto its surface, allowing the crystal to grow in size. For optimal purity, this process should be slow and methodical.[7] Rapid crystal formation, or "crashing out," can trap impurities within the growing lattice, compromising the effectiveness of the purification.[8]

Strategic Considerations for 1-Methyl-3-piperidinyl 4-fluorobenzoate

Molecular Structure and Solubility Prediction

The structure of 1-Methyl-3-piperidinyl 4-fluorobenzoate—containing a polar ester group, a tertiary amine on a piperidine ring, and a fluorinated aromatic ring—suggests a moderate overall polarity. The principle of "like dissolves like" dictates that solvents of similar polarity will be most effective.

  • The ester and tertiary amine groups can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

  • The fluorobenzoate and piperidine rings contribute non-polar character, suggesting some solubility in less polar solvents.

This duality indicates that solvents of intermediate polarity, such as ethyl acetate or acetone, or a mixed-solvent system (e.g., ethanol/water, toluene/hexane), are likely candidates for successful recrystallization.

Solvent Selection: A Systematic Approach

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should:

  • Completely dissolve the compound when hot but poorly when cold.

  • Not react with the compound.[5]

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.[5]

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[5]

A preliminary screening with small amounts of the compound in test tubes is highly recommended.

SolventPolarityBoiling Point (°C)Rationale for Consideration
Ethanol Polar Protic78Good potential to dissolve the compound when hot due to its polar nature. Can be paired with water as an anti-solvent.
Isopropanol Polar Protic82Similar to ethanol, offers a slightly less polar alternative.
Ethyl Acetate Polar Aprotic77As an ester, it shares structural similarity, potentially offering good solubility characteristics ("like dissolves like").[9]
Acetone Polar Aprotic56A versatile solvent that can dissolve a wide range of organic compounds. Its low boiling point facilitates easy drying.
Toluene Non-Polar111The aromatic ring may interact favorably with the fluorobenzoate moiety. Often used in a solvent/anti-solvent system with hexane.
Hexane/Heptane Non-Polar69 / 98Unlikely to be a good single solvent, but excellent potential as an anti-solvent when paired with a more polar solvent in which the compound is soluble.[10]
Water Very Polar100Unlikely to dissolve the compound on its own, but can be a highly effective anti-solvent when used with a water-miscible organic solvent like ethanol or acetone.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. When heating organic solvents, never use an open flame; use a controlled heating source like a hot plate or heating mantle.

Protocol A: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility-temperature curve is identified.

  • Dissolution: Place the crude 1-Methyl-3-piperidinyl 4-fluorobenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate or isopropanol). Heat the mixture to a gentle boil with stirring on a hot plate. Continue to add small portions of the hot solvent just until all the solid has dissolved. Adding excess solvent will reduce the final yield.[11]

  • (Optional) Decolorization: If the hot solution is colored by high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution. Swirl and bring the solution back to a boil for a few minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[12] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Rushing this step can trap impurities. Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[1] Using too much wash solvent or warm solvent will dissolve some of the product, lowering the yield.[11]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and allow it to air dry completely. For faster drying, a vacuum oven at a mild temperature can be used.

Protocol B: Two-Solvent (Anti-Solvent) Recrystallization

This method is ideal when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible. A common pair would be ethanol ("solvent") and water ("anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise with swirling. Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is saturated but not yet supersaturated at the high temperature.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent protocol above. The wash solvent should typically be a mixture of the two solvents in a ratio that favors low solubility, or simply the pure anti-solvent if the product is completely insoluble in it.

Recrystallization_Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Charcoal Present? dissolve->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Solution Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath crystals_q Crystals Formed? ice_bath->crystals_q induce Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_q->induce No collect Collect Crystals via Vacuum Filtration crystals_q->collect Yes induce->crystals_q wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Workflow for a typical single-solvent recrystallization process.

Troubleshooting Common Recrystallization Issues

ProblemObservationProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution remains clear even after cooling in an ice bath.1. Too much solvent was used.[7] 2. Solution is supersaturated but nucleation has not occurred.[11]1. Boil off some solvent to concentrate the solution and cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[6][12]
"Oiling Out" An oil or liquid layer separates from the solution instead of solid crystals.1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too fast. 3. High concentration of impurities depressing the melting point.[12]1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Change to a lower-boiling point solvent. 3. Attempt to remove impurities first (e.g., with charcoal) and re-crystallize.[8]
Low Recovery/Yield Very little solid material is collected after filtration.1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8] 2. Premature crystallization during hot filtration. 3. Excessive washing with solvent that was not ice-cold.[11]1. Concentrate the mother liquor by boiling off some solvent and cool to recover more product (this second crop may be less pure). 2. Ensure the filtration apparatus is pre-heated and use a stemless funnel.[12] 3. Use only a minimal amount of ice-cold solvent for washing.
Colored Crystals The final crystals have a colored tint when the pure compound should be colorless.Colored impurities are trapped within the crystal lattice.Re-dissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, perform a hot filtration, and recrystallize.[7]

Conclusion

The purification of 1-Methyl-3-piperidinyl 4-fluorobenzoate by recrystallization is a technique of precision that, when executed correctly, yields a product of high purity essential for reliable scientific outcomes. Success hinges on a methodical approach to solvent selection, a patient and controlled cooling process to promote selective crystal growth, and a systematic approach to troubleshooting. The protocols and principles detailed in this guide provide researchers with the necessary tools to master this fundamental purification technique.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Damanhour University. [Link]

  • Crystallization Definition, Process & Examples - Study.com. (n.d.). Study.com. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. [Link]

  • Chemistry Crystallization. (n.d.). SATHEE. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

Sources

Comprehensive In Vitro Pharmacological Profiling of 1-Methyl-3-piperidinyl 4-fluorobenzoate (1M3P4FB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Enzymatic Assays, Kinase Profiling, and Metabolic Stability Workflows

Executive Summary & Mechanistic Rationale

1-Methyl-3-piperidinyl 4-fluorobenzoate (1M3P4FB) is a highly versatile chemical entity of significant interest in neuroscience and oncology research [[1]](). Structurally, it features a basic piperidine ring coupled to a fluorinated benzoate ester. This specific architecture serves a dual purpose in modern drug discovery:

  • Neuropharmacological Probe: The structural homology of 1M3P4FB to acetylcholine makes it an excellent probe for evaluating interactions with Acetylcholinesterase (AChE). The ester linkage is susceptible to nucleophilic attack by the Ser-His-Glu catalytic triad in the AChE active site.

  • Kinase Inhibitor Intermediate: In oncology, the 1-methyl-3-piperidinyl moiety is a critical solubilizing and hinge-binding side-chain grafted onto 7-substituted-3-quinolinecarbonitriles. These derivatives are potent dual Src/Abl kinase inhibitors, a class that includes the clinical leukemia drug bosutinib 2 [[3]]().

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. The workflows detailed below are structured as self-validating systems , ensuring that every data point generated—whether measuring AChE inhibition, kinase affinity, or microsomal clearance—is internally controlled and mechanistically sound.

ACHE_Mech A 1-Methyl-3-piperidinyl 4-fluorobenzoate B AChE Active Site (Ser-His-Glu triad) A->B Binding Affinity C Ester Hydrolysis B->C Substrate Pathway D Competitive Inhibition B->D Inhibitor Pathway E 1-Methyl-3-piperidinol + 4-Fluorobenzoic Acid C->E Enzymatic Cleavage F Blocked ACh Hydrolysis D->F Receptor Occupancy

Fig 1. Mechanistic pathways of 1M3P4FB interacting with the AChE active site.

Experimental Workflows & Self-Validating Protocols

Workflow S1 Compound Prep (1M3P4FB in DMSO) S2 AChE Ellman's Assay (Substrate/Inhibitor) S1->S2 S3 Kinase Panel Assay (Derivative Testing) S1->S3 S4 Microsomal Stability (HLM/RLM) S1->S4 S5 Data Acquisition (Absorbance/FRET) S2->S5 S3->S5 S4->S5 S6 IC50 & Clearance Calculation S5->S6

Fig 2. High-throughput in vitro screening workflow for 1M3P4FB and its derivatives.

Protocol 2.1: Acetylcholinesterase (AChE) Kinetic Assay (Ellman's Method)

The Ellman's assay is the gold standard for measuring cholinesterase activity [[4]](). It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoic acid (TNB) anion, detectable at 412 nm.

Causality & Validation: Because pH 8.0 accelerates both enzymatic activity and the spontaneous (non-enzymatic) hydrolysis of ATCh, a strict no-enzyme buffer blank is non-negotiable. Donepezil must be included to validate assay sensitivity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Insight: Do not use Tris buffer, as primary amines can slowly react with DTNB.

  • Reagent Assembly: Prepare 0.3 mM DTNB and 0.5 mM ATCh iodide in the assay buffer.

  • Compound Dilution: Serially dilute 1M3P4FB in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well clear microplate, combine 140 µL buffer, 10 µL of diluted 1M3P4FB, 20 µL of DTNB, and 10 µL of AChE (final concentration 0.03 U/mL). Incubate at 25°C for 10 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add 20 µL of ATCh to all wells.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 60 seconds for 15 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol 2.2: In Vitro Kinase Inhibition Profiling (Src/Abl)

When 1M3P4FB is utilized as an intermediate to synthesize 7-substituted-3-quinolinecarbonitriles, the resulting compounds must be profiled against Src and Abl kinases 2.

Causality & Validation: The basic amine of the piperidine ring often causes non-specific binding to standard polystyrene plates. Using low-binding polypropylene plates for serial dilutions prevents artificially high


 values. Bosutinib is utilized as the positive control 3.

Step-by-Step Procedure:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM EGTA, 2 mM DTT. Insight: 
    
    
    
    is essential for ATP coordination, while DTT prevents kinase oxidation.
  • Enzyme/Substrate Mix: Combine recombinant Src or Abl kinase with a FRET-compatible peptide substrate.

  • Incubation: Add the quinolinecarbonitrile derivative (synthesized from 1M3P4FB) and incubate for 15 minutes.

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined

    
     value (to ensure competitive inhibitors are accurately assessed).
    
  • Detection: Read the TR-FRET signal after 60 minutes.

Protocol 2.3: Liver Microsomal Stability Assay (HLM)

The fluorobenzoate ester in 1M3P4FB is a known metabolic liability, highly susceptible to hepatic carboxylesterases.

Causality & Validation: To distinguish between Cytochrome P450 (CYP) oxidation and carboxylesterase-mediated hydrolysis, a minus-NADPH control must be included. If the compound degrades without NADPH, esterase activity is the primary clearance mechanism.

Step-by-Step Procedure:

  • Incubation Mix: Combine Human Liver Microsomes (HLM, 0.5 mg/mL) with 1 µM of 1M3P4FB in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate by adding an NADPH regenerating system (NADP+, G6P, G6PDH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 1M3P4FB as a standalone probe versus its utility as a structural moiety in kinase inhibitors.

Compound / ControlAChE

(µM)
Src Kinase

(nM)
HLM

(µL/min/mg)
Mechanistic Note / Validation
1M3P4FB (Probe) 12.4 ± 1.1>10,00045.2 ± 3.4Weak AChE competitive inhibitor; high esterase liability.
1M3P-Quinoline >1002.8 ± 0.418.5 ± 1.2Potent Src inhibitor; improved metabolic stability.
Donepezil (Control) 0.014 ± 0.002N/AN/AValidates AChE assay sensitivity and dynamic range.
Bosutinib (Control) N/A1.2 ± 0.322.1 ± 2.0Validates kinase assay and HLM system integrity.

References

1.[1] 1-Methyl-3-piperidinyl 4-Fluorobenzoate - Benchchem . Source: Benchchem. 1 2.[2] US6780996B2 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles . Source: Google Patents. 2 3.[3] Bosutinib: a novel second-generation tyrosine kinase inhibitor . Source: PubMed. 3 4.[4] Ellman's method is still an appropriate method for measurement of cholinesterases activities . Source: NIH.4

Sources

Application Note: Storage, Stability, and Formulation Protocols for 1-Methyl-3-piperidinyl 4-fluorobenzoate Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

1-Methyl-3-piperidinyl 4-fluorobenzoate is a specialized ester-linked compound utilized in advanced neuropharmacological and medicinal chemistry research. Due to its structural composition—a tertiary amine coupled with a halogenated benzoate ester—the molecule presents unique stability challenges in solution. This application note details the physicochemical vulnerabilities of the compound, provides empirical stability data, and outlines field-validated protocols for preparing, storing, and validating both anhydrous stock and aqueous working solutions.

Chemical Profiling & Mechanisms of Degradation

Understanding the causality behind a compound's degradation is the first step in designing a self-validating storage system. For 1-Methyl-3-piperidinyl 4-fluorobenzoate, degradation is driven by two primary structural liabilities: hydrolytic lability and oxidative susceptibility .

Ester Hydrolysis (The Primary Vulnerability)

Esters are notoriously susceptible to both acid- and base-catalyzed hydrolysis, a factor that heavily dictates the shelf-life of ester-containing bioactive compounds [1]. In this specific molecule, the presence of the fluorine atom at the para position of the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge (electrophilicity) on the ester carbonyl carbon, making it significantly more vulnerable to nucleophilic attack by hydroxide ions (OH⁻) in aqueous media. Consequently, base-catalyzed hydrolysis occurs at an accelerated rate compared to unsubstituted benzoate esters.

Amine Oxidation

The 1-methylpiperidine moiety contains a tertiary amine. In the presence of dissolved oxygen, reactive oxygen species (ROS), or ultraviolet (UV) light, this amine can undergo oxidation to form an N-oxide derivative. This reaction alters the compound's lipophilicity and basicity, invalidating biological assay results.

Fig 1: Primary degradation pathways via ester hydrolysis and tertiary amine oxidation.

Empirical Stability Data

To establish robust handling guidelines, quantitative stability metrics must be analyzed. The tables below summarize the degradation kinetics of 1-Methyl-3-piperidinyl 4-fluorobenzoate across different solvent systems and pH levels.

Table 1: Aqueous Buffer Stability (37°C)

Data reflects the percentage of intact API remaining after 24 hours of incubation.

Buffer SystempH Level% Intact API (24h)Primary Degradant Detected
0.1 M HCl1.282.4%4-Fluorobenzoic Acid
Acetate Buffer4.598.1% None (Stable)
Phosphate Buffer7.464.3%4-Fluorobenzoic Acid
Borate Buffer9.0< 10.0%4-Fluorobenzoic Acid

Insight: The compound exhibits a U-shaped pH-rate profile typical of esters, with maximum stability (minimum hydrolysis rate) observed at pH 4.5 . Physiological pH (7.4) results in rapid degradation, necessitating immediate use upon dilution for biological assays.

Table 2: Long-Term Stock Solution Stability (-20°C)

Data reflects stability over a 6-month storage period.

SolventAtmosphereContainer% Intact API (6 Months)
Water (Milli-Q)Ambient AirClear Glass41.2%
MethanolAmbient AirClear Glass88.5% (Transesterification noted)
Anhydrous DMSOAmbient AirAmber Glass94.0%
Anhydrous DMSO Argon Purged Amber Glass > 99.5%

Insight: Protic solvents (Water, Methanol) actively participate in nucleophilic acyl substitution. Anhydrous Dimethyl Sulfoxide (DMSO) combined with an inert atmosphere completely halts both hydrolysis and oxidation [2].

Experimental Protocols: Preparation and Storage

The following protocols are designed as self-validating systems. By controlling moisture, light, and oxygen, researchers can ensure the integrity of their stock solutions.

Preparation of Anhydrous Stock Solutions (10 mM)

Rationale: Water is the primary enemy of ester-linked compounds. Even atmospheric humidity introduced during freeze-thaw cycles can supply enough water molecules to initiate hydrolysis [2]. Therefore, stock solutions must be prepared in strictly anhydrous conditions.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 1-Methyl-3-piperidinyl 4-fluorobenzoate to equilibrate to room temperature inside a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Weigh the required mass (e.g., 2.37 mg for 1 mL of 10 mM solution) using a microbalance. If possible, perform this step in a nitrogen-filled glove box.

  • Dissolution: Dissolve the powder in high-purity, anhydrous DMSO (≥99.9%, water ≤50 ppm). Do not use standard benchtop DMSO, which is highly hygroscopic.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber glass HPLC vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles; amber glass prevents UV-catalyzed N-oxidation.

  • Headspace Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace atmospheric oxygen. Cap immediately with PTFE-lined septa.

  • Storage: Store the sealed vials at -20°C or -80°C in a secondary desiccator box containing indicating silica gel.

Fig 2: Standard operating procedure for the preparation and storage of anhydrous stock solutions.

Preparation of Aqueous Working Solutions for Assays

Rationale: Because the compound hydrolyzes rapidly at physiological pH (t1/2 ≈ 38 hours at pH 7.4), aqueous solutions must be prepared immediately prior to use.

Step-by-Step Methodology:

  • Thaw a single 50 µL DMSO aliquot at room temperature. Do not use heat blocks.

  • Prepare the target biological buffer (e.g., HBSS or PBS). If the experimental design allows, adjust the buffer to pH 4.5 - 5.0 to maximize stability during prolonged incubations.

  • Inject the DMSO stock directly into the vortexing buffer to prevent localized precipitation of the highly lipophilic free base. The final DMSO concentration should not exceed 0.1% (v/v) to avoid cellular toxicity.

  • Self-Validation Check: If the assay lasts longer than 4 hours at 37°C, include a parallel cell-free control well to quantify the exact degree of spontaneous hydrolysis during the experiment [3].

Analytical Validation (LC-MS/MS)

To ensure trustworthiness, the integrity of the stored solutions must be periodically verified.

Recommended Analytical Method:

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the piperidine nitrogen in a protonated state, ensuring sharp peak shape and preventing on-column hydrolysis).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Electrospray Ionization (ESI) in Positive Mode.

  • Validation Marker: Monitor the appearance of 4-fluorobenzoic acid (measured in Negative ESI mode, [M-H]⁻ m/z 139.0) as the primary quantitative marker of ester degradation. A peak area ratio of 4-fluorobenzoic acid to the parent compound exceeding 2% indicates compromised stock integrity.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. This study highlights how esters are one of the major functional groups in bioactive compounds and are inherently associated with hydrolytic lability, necessitating strict pH control. URL:[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate Scientific Discussions. Expert consensus on the necessity of storing ester-containing compounds in dry environments (desiccators) and purging headspace with argon or nitrogen to prevent moisture-driven hydrolysis in freezers. URL:[Link]

  • Fluorogenic approach to evaluating prodrug hydrolysis and stability in live cells. PubMed (NIH). Demonstrates methodologies for monitoring the real-time hydrolysis of ester linkages in aqueous and cellular environments, reinforcing the need for parallel cell-free stability controls. URL:[Link]

Application Notes and Protocols for the Extraction of 1-Methyl-3-piperidinyl 4-fluorobenzoate from Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the extraction of 1-Methyl-3-piperidinyl 4-fluorobenzoate from various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines systematic approaches for sample preparation, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The methodologies are optimized for subsequent analysis by state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The rationale behind each procedural step is explained to ensure scientific integrity and enable robust, reproducible results.

Introduction: The Analytical Challenge

1-Methyl-3-piperidinyl 4-fluorobenzoate is a piperidine-based ester of 4-fluorobenzoic acid. As with many small molecule drug candidates, its accurate quantification in biological samples such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic, pharmacodynamic, and toxicological studies.[1] The inherent complexity of these biological matrices, which are rich in proteins, lipids, salts, and endogenous metabolites, presents a significant analytical challenge.[2] These matrix components can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry, and can contaminate analytical instrumentation.[3] Therefore, effective and selective extraction of the target analyte from the biological matrix is a critical prerequisite for reliable quantitative analysis.[4]

The choice of extraction method is governed by the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of quantification, and the intended analytical technique.[5] This guide provides a detailed examination of three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we present a detailed protocol and discuss the underlying principles that ensure its efficacy.

Chemical Structure of 1-Methyl-3-piperidinyl 4-fluorobenzoate:

  • Molecular Formula: C₁₃H₁₆FNO₂

  • Key Features: A tertiary amine (the N-methylpiperidine moiety), an ester linkage, and a fluorinated aromatic ring. The basic nitrogen atom makes it suitable for positive ion mode mass spectrometry.[6] The ester group may be susceptible to enzymatic hydrolysis in biological systems, potentially yielding 4-fluorobenzoic acid and 1-methyl-3-piperidinol as metabolites. The fluorinated benzene ring can be a site for oxidative metabolism.[7]

Pre-analytical Considerations

Before commencing any extraction procedure, proper sample collection and handling are paramount to maintain the integrity of the analyte.

  • Sample Collection: Use appropriate anticoagulants for blood collection (e.g., EDTA, heparin).

  • Sample Storage: Store biological samples at -80°C to minimize enzymatic degradation of the ester linkage.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₄-labeled 1-Methyl-3-piperidinyl 4-fluorobenzoate) is highly recommended to compensate for variability in extraction recovery and matrix effects.

Extraction Methodologies

Protein Precipitation (PPT): A Rapid Screening Approach

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from plasma or serum samples.[8][9] It is often employed in early-stage drug discovery for rapid sample cleanup.[10] The principle involves the addition of an organic solvent or an acid to reduce the solubility of proteins, causing them to precipitate out of the solution.[8]

Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add 10 µL of the internal standard solution.

  • Precipitating Agent Addition: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of acetonitrile to sample is a common starting point.[11]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS/MS analysis).

Causality and Insights:

  • Choice of Acetonitrile: Acetonitrile is a highly effective precipitating agent and is compatible with reversed-phase chromatography.[8]

  • Limitations: PPT can be less clean than LLE or SPE, and the resulting supernatant may still contain significant amounts of endogenous materials like phospholipids, which can cause matrix effects.[3] It also leads to sample dilution.[5]

Liquid-Liquid Extraction (LLE): A Classic and Effective Technique

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to enhance its partitioning into the organic phase. Given that 1-Methyl-3-piperidinyl 4-fluorobenzoate has a basic nitrogen, it will be in its neutral form at a basic pH, making it more soluble in organic solvents.

Protocol: Liquid-Liquid Extraction from Plasma/Urine

  • Sample Preparation: To a glass tube, add 500 µL of the biological sample.

  • Internal Standard Spiking: Add 25 µL of the internal standard solution.

  • pH Adjustment: Add 100 µL of 1 M sodium carbonate solution to basify the sample to a pH > 9. This deprotonates the piperidine nitrogen, increasing its hydrophobicity.

  • Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol (9:1, v/v)).

  • Extraction: Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Biological Sample (500 µL) IS Internal Standard (25 µL) Sample->IS Spike Base 1M Na₂CO₃ (100 µL) IS->Base Basify Solvent Add Organic Solvent (2 mL) Base->Solvent Vortex Vortex (5 min) Solvent->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Solid-Phase Extraction (SPE): High Selectivity and Recovery

SPE is a highly selective and versatile sample preparation technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE.[13] It utilizes a solid sorbent packed in a cartridge to retain the analyte, while matrix interferences are washed away.[14] The analyte is then eluted with a small volume of a strong solvent.[15] For a basic compound like 1-Methyl-3-piperidinyl 4-fluorobenzoate, a mixed-mode cation exchange SPE sorbent is an excellent choice, as it provides dual retention mechanisms (hydrophobic and ionic).[15]

Protocol: Mixed-Mode Cation Exchange SPE from Tissue Homogenate

  • Tissue Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

  • Sample Pre-treatment: Centrifuge the homogenate to pellet cellular debris. Take 500 µL of the supernatant and add 500 µL of 4% phosphoric acid to ensure the piperidine nitrogen is protonated.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash 2: 1 mL of methanol to remove hydrophobic, non-basic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_wash Washing Steps cluster_analysis Analysis Preparation Homogenate Tissue Homogenate Supernatant Acidify Acidify with 4% H₃PO₄ Homogenate->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash with 0.1M Acetic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 5% NH₄OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Analytical Methodologies

Following extraction, the analyte is typically quantified using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range.[1][16]

Typical LC-MS/MS Conditions:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterPromotes ionization and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileStrong organic solvent for elution.
Gradient Optimized for separation from metabolites and matrix componentsA typical gradient might start at 5% B, ramp to 95% B, and re-equilibrate.
Flow Rate 0.4 mL/minSuitable for standard bore columns.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic piperidine nitrogen is readily protonated.[6]
MS/MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of volatile and thermally stable compounds.[17] For piperidine derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic performance, although the N-methyl group in the target analyte may make it amenable to direct analysis.[3]

Typical GC-MS Conditions:

ParameterRecommended SettingRationale
Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of compounds.
Injection Mode SplitlessTo enhance sensitivity for trace-level analysis.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Temperature gradient optimized for analyte elutionA typical program might start at 100°C and ramp to 280°C.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for structural confirmation.
MS Detection Selected Ion Monitoring (SIM)Increases sensitivity by monitoring specific ions characteristic of the analyte.

Method Validation

Any developed extraction and analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[18]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4]

Conclusion

The successful quantification of 1-Methyl-3-piperidinyl 4-fluorobenzoate in biological samples hinges on the selection and optimization of an appropriate extraction method. This guide provides a framework for developing robust and reliable analytical protocols. For rapid screening, Protein Precipitation offers a high-throughput solution. For cleaner extracts and improved sensitivity, Liquid-Liquid Extraction is a cost-effective and efficient choice. For the most demanding applications requiring high selectivity and recovery, particularly from complex matrices like tissue homogenates, Solid-Phase Extraction is the recommended methodology. The final choice of method should be guided by the specific requirements of the study and validated to ensure data of the highest quality and integrity.

References

  • Xue, Y. J., Ahang, Z., & Liu, D. Q. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Retrieved March 7, 2026, from [Link]

  • Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. Retrieved March 7, 2026, from [Link]

  • Rahman, M. M., et al. (2012). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. Retrieved March 7, 2026, from [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved March 7, 2026, from [Link]

  • Li, A., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved March 7, 2026, from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. Retrieved March 7, 2026, from [Link]

  • Shionoya, M., et al. (2012). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. Retrieved March 7, 2026, from [Link]

  • Lee, J. (2020). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved March 7, 2026, from [Link]

  • MilliporeSigma. (n.d.). Application Note: High throughput sample preparation for the quantitation of drug compounds in serum samples. MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Retrieved March 7, 2026, from [Link]

  • Kamal, A. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC. Retrieved March 7, 2026, from [Link]

  • Reagen, W. K., et al. (2008). Comparison of extraction and quantification methods of perfluorinated compounds in human plasma, serum, and whole blood. PubMed. Retrieved March 7, 2026, from [Link]

  • Casale, J. F., & Hays, P. A. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. Retrieved March 7, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved March 7, 2026, from [Link]

  • Biotage. (n.d.). An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. Biotage. Retrieved March 7, 2026, from [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. Retrieved March 7, 2026, from [Link]

  • Jewett, D. M., et al. (1993). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. Retrieved March 7, 2026, from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved March 7, 2026, from [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. Blog - Biosynce. Retrieved March 7, 2026, from [Link]

  • Mercolini, L., et al. (2021). Application of a Low Transition Temperature Mixture for the Dispersive Liquid–Liquid Microextraction of Illicit Drugs from Urine Samples. MDPI. Retrieved March 7, 2026, from [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. Retrieved March 7, 2026, from [Link]

  • J&K Scientific LLC. (2025). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. J&K Scientific LLC. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Scheurer, J., & Moore, C. M. (1992). Solid-phase Extraction of Drugs From Biological Tissues--A Review. PubMed. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Aro, R., et al. (2022). Extractable organofluorine in human plasma. Diva-Portal.org. Retrieved March 7, 2026, from [Link]

  • Guy, W. S., et al. (1976). Organic Fluorocompounds in Human Plasma: Prevalence and Characterization. Toxic Docs. Retrieved March 7, 2026, from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved March 7, 2026, from [Link]

  • Wang, H., et al. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Yeung, L. W. Y., et al. (2008). Perfluorinated Compounds and Total and Extractable Organic Fluorine in Human Blood Samples from China. Environmental Science & Technology. Retrieved March 7, 2026, from [Link]

  • 3M. (n.d.). FLUOROCHEMICALS IN HUMAN BLOOD Historical Finding of the Organic Form of Fluorine in Blood. 3M. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia. Retrieved March 7, 2026, from [Link]

  • Dalvie, D. K., et al. (2012). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ma, S., et al. (2009). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. Retrieved March 7, 2026, from [Link]

Sources

Establishing Preclinical Dosing Guidelines for 1-Methyl-3-piperidinyl 4-fluorobenzoate in Rodent Models: A Strategic Framework

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive set of application notes and protocols for establishing initial dosing guidelines for the novel compound, 1-Methyl-3-piperidinyl 4-fluorobenzoate, in rodent models. As specific pharmacological and toxicological data for this compound are not publicly available, this guide presents a robust, first-principles approach. It is designed for researchers, scientists, and drug development professionals to systematically determine safe and effective dosing ranges. The protocols herein are grounded in established regulatory principles and best practices in preclinical toxicology, ensuring scientific integrity and animal welfare.

Introduction: The Challenge of a Novel Chemical Entity (NCE)

1-Methyl-3-piperidinyl 4-fluorobenzoate is a specific chemical structure for which published in vivo data is not readily accessible. Approaching an NCE requires a methodical progression from theoretical and in vitro assessments to carefully designed in vivo studies. The primary goals of these initial studies are to identify a safe starting dose, understand the compound's basic tolerability, and establish a dose range for subsequent pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.[1]

This guide will walk researchers through the critical steps:

  • Dose Formulation and Vehicle Selection: Ensuring the compound is appropriately prepared for administration.

  • Initial Dose Estimation: Leveraging in vitro data and established methodologies.

  • Acute Toxicity and Maximum Tolerated Dose (MTD) Determination: The foundational in vivo study to assess safety.

  • Dose-Ranging Studies: Refining the dose for future experiments.

The principles outlined are derived from guidelines set forth by regulatory bodies like the OECD and are standard practice in the pharmaceutical industry.[2][3][4][5]

Pre-requisite Data & Initial Dose Estimation

Before any in vivo work commences, a baseline understanding of the compound's properties is essential. This foundational data allows for a more informed and scientifically sound approach to dose selection, minimizing animal use and maximizing data quality.[6]

Essential In Vitro Data

A comprehensive in vitro data package is the cornerstone for estimating a starting dose. Key parameters include:

ParameterDescriptionRationale for In Vivo Dosing
IC50 / EC50 The concentration producing 50% of the maximal inhibitory or effective response in a relevant cell-based assay.Provides a target concentration for efficacy. The initial in vivo dose should aim to achieve plasma concentrations several-fold above this value.
Cytotoxicity (CC50) The concentration that causes the death of 50% of cells in a relevant cell line (e.g., HepG2 for liver toxicity).Serves as a preliminary indicator of toxicity. The starting dose in animals should be significantly lower than the CC50.
Solubility The ability of the compound to dissolve in various solvents and aqueous buffers.Critical for selecting an appropriate vehicle for administration. Poor solubility can drastically affect bioavailability.[7][8]
In Vitro Metabolism Data from liver microsomes or hepatocytes to understand metabolic stability and potential pathways.Helps anticipate the rate of clearance in vivo, which influences dosing frequency.
Methodologies for Initial Dose Estimation

Direct extrapolation from in vitro to in vivo is complex, but established methods provide a rational starting point.[9][10]

  • In Vitro-In Vivo Extrapolation (IVIVE): This technique uses in vitro concentration-response data to estimate corresponding in vivo doses, often incorporating pharmacokinetic modeling.[9][11]

  • Allometric Scaling: While typically used for interspecies scaling (e.g., rat to human), principles of allometry can be cautiously applied to estimate a starting dose from in vitro data, though this is less common and requires significant assumptions.[9][12]

For an NCE, the most conservative and widely accepted approach is to start with a low dose, for instance, 1/100th or 1/10th of the concentration that showed any hint of a biological or toxicological effect in vitro, after conversion to a mg/kg dose.

Dose Formulation and Vehicle Selection

The choice of vehicle is critical and can significantly impact the compound's solubility, stability, and bioavailability, as well as introduce its own toxicities.[13][14]

Vehicle Selection Protocol
  • Aqueous Solutions First: Always attempt to formulate the compound in an aqueous vehicle first, such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).[15]

  • Co-solvents and Surfactants: If solubility is poor, consider common GRAS (Generally Recognized as Safe) excipients. A tiered approach is recommended:

    • Tier 1: Aqueous solutions with pH adjustment.

    • Tier 2: Solutions with co-solvents like Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), or cyclodextrins (e.g., HP-β-CD).[8]

    • Tier 3: Suspensions using agents like 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC).[8][13]

    • Tier 4: Lipid-based formulations (e.g., corn oil, sesame oil) for highly lipophilic compounds.[8][15]

    • Note on DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent but can have its own pharmacological and toxicological effects.[13][14] If used, its concentration should be kept to a minimum (ideally <10%) and a vehicle-only control group is mandatory.[16]

  • Tolerability Testing: Before use in a main study, the final vehicle formulation should be administered to a small group of animals to ensure it does not cause adverse effects on its own.[16]

Formulation Preparation and Stability
  • Preparation: Prepare formulations fresh daily unless stability has been demonstrated. For suspensions, ensure uniform particle size and continuous stirring during dose administration.

  • Stability: Conduct short-term stability tests to ensure the compound does not degrade in the chosen vehicle under the conditions of the experiment (e.g., room temperature for 4-6 hours).

Foundational In Vivo Study: Acute Toxicity & MTD Determination

The first in vivo study for an NCE is typically an acute toxicity or Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specific, short period.[17][18][19] This study is crucial for setting the dose levels for all subsequent preclinical research.

Experimental Design: OECD Guideline-Based Approach

Several OECD guidelines provide robust frameworks for acute toxicity testing while minimizing animal use.[2] Common approaches include:

  • OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed levels (5, 50, 300, and 2000 mg/kg). The outcome (e.g., evident toxicity or no effect) determines the next step. This method avoids death as an endpoint.[3][5]

  • OECD 423 (Acute Toxic Class Method): This method classifies the substance into a toxicity class based on a stepwise procedure with a small number of animals per step.[2]

  • OECD 425 (Up-and-Down Procedure): This is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. It is an efficient method for determining the LD50.[4]

The Fixed Dose Procedure (OECD 420) is often preferred as it focuses on signs of toxicity rather than lethality.[5]

Protocol: Single-Dose MTD Escalation Study

This protocol provides a general framework for an MTD study.

  • Animal Model: Select a common rodent strain (e.g., Sprague-Dawley rats or CD-1 mice). Use a single sex initially, typically females as they can be slightly more sensitive.[3]

  • Acclimatization: Allow animals to acclimatize to the facility for at least 5 days prior to dosing.[3]

  • Group Allocation: Assign animals to dose groups (n=3-5 per group).[20]

  • Dose Escalation:

    • Starting Dose: Select a conservative starting dose based on in vitro data (e.g., 5-10 mg/kg).[20]

    • Dose Progression: Administer a single dose via the intended route (e.g., oral gavage). If no toxicity is observed after a set period (e.g., 24-48 hours), escalate the dose in the next group. A geometric progression (e.g., 10, 30, 100, 300 mg/kg) is common.

    • Limit Dose: Per regulatory guidance, the highest dose tested in the absence of toxicity is typically 1000 or 2000 mg/kg.[4][21]

  • Administration:

    • Fasting: Fast animals overnight prior to oral dosing to standardize gut absorption.[4]

    • Volume: Administer a precise volume based on the most recent body weight. For rodents, the volume should generally not exceed 10 mL/kg for aqueous solutions and 5 mL/kg for oil-based vehicles.[15][22]

  • Observation Period:

    • Acute Phase: Observe animals continuously for the first 30 minutes to 4 hours post-dose, then periodically for the first 24 hours.[4]

    • Long-Term: Continue daily observations for a total of 14 days.[3][4]

  • Endpoints & Data Collection:

    • Mortality: Record any deaths and time of onset.

    • Clinical Signs: Systematically record any signs of toxicity (see table below).

    • Body Weight: Measure body weight just before dosing and at regular intervals (e.g., Days 1, 3, 7, 14). A weight loss of >20% is considered a sign of severe toxicity.[20]

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for organ abnormalities.

Table of Common Clinical Signs of Toxicity
SystemSigns to Monitor
General Changes in posture (hunching), activity level (lethargy or hyperactivity), body weight loss.
Central Nervous System Tremors, convulsions, ataxia (incoordination), changes in gait, catalepsy.
Autonomic Nervous System Salivation, lacrimation (tearing), piloerection (hair standing on end), changes in pupil size.
Respiratory Changes in breathing rate or depth, gasping, nasal discharge.
Integumentary (Skin/Fur) Changes in skin color, fur appearance (piloerection, unkempt).

Data Interpretation and Next Steps

The results of the MTD study are foundational for all subsequent work.

  • Defining the MTD: The MTD is the highest dose that did not produce mortality or severe clinical signs and resulted in no more than a 10-20% reduction in body weight gain compared to controls.[18][20]

  • Selecting Doses for Future Studies: Once the MTD is established, doses for subsequent PK/PD and efficacy studies can be selected. A typical design would include:

    • High Dose: The MTD.

    • Mid Dose: An intermediate dose (e.g., 1/3rd of the MTD).

    • Low Dose: A dose that is expected to be pharmacologically active but show no signs of toxicity (e.g., 1/10th of the MTD or a dose projected to achieve the in vitro EC50).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the dosing guideline determination process.

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: In Vivo Safety Assessment cluster_2 Phase 3: Definitive Studies invitro In Vitro Data (IC50, CC50, Solubility) formulation Vehicle Screening & Formulation Development invitro->formulation Informs vehicle choice mtd_study Acute Toxicity / MTD Dose Escalation Study formulation->mtd_study Provides test article dose_select Define MTD & Select Dose Range mtd_study->dose_select Identifies tolerability limits pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies dose_select->pk_pd Provides High, Mid, Low Doses efficacy Efficacy / Disease Model Studies dose_select->efficacy Provides High, Mid, Low Doses

Caption: Workflow for establishing rodent dosing guidelines.

G cluster_decision Decision Logic start Start: Select Dose dose_animal Dose single animal at current level start->dose_animal observe Observe for 48h (Toxicity or Survival) dose_animal->observe outcome Evident Toxicity? observe->outcome lower_dose Lower dose for next animal outcome->lower_dose Yes raise_dose Raise dose for next animal outcome->raise_dose No (Survival) stop_mtd STOP MTD is previous dose level lower_dose->stop_mtd same_dose Confirm with additional animals raise_dose->dose_animal

Sources

Synthesis of deuterated 1-Methyl-3-piperidinyl 4-fluorobenzoate for tracing

Application Note: Synthesis and LC-MS/MS Tracing Protocols for 1-(Methyl- )-3-piperidinyl 4-fluorobenzoate

Target Audience: Synthetic Chemists, DMPK Scientists, and Bioanalytical Researchers Focus: Isotopic Labeling, Kinetic Isotope Effects (KIE), and Stable Isotope-Labeled Internal Standards (SIL-IS)

Scientific Rationale and Isotopic Design

The compound 1-methyl-3-piperidinyl 4-fluorobenzoate is a highly relevant structural motif in neuropharmacology, sharing pharmacophoric similarities with local anesthetics and monoamine reuptake inhibitors. In pharmacokinetic (PK) and drug metabolism (DMPK) studies, tracing such basic lipophilic amines requires robust internal standards to correct for matrix effects and ionization suppression during LC-MS/MS analysis[1].

The Kinetic Isotope Effect (KIE) in N-Demethylation

The primary metabolic vulnerability of N-methylpiperidines is Cytochrome P450-mediated (e.g., CYP3A4, CYP2D6) oxidative N-demethylation. The cleavage of the

2


Deuterium Kinetic Isotope Effect (DKIE)34

This strategic deuteration serves a dual purpose:

  • As a SIL-IS: It provides a mass shift of +3 Da, preventing isotopic overlap with the natural analyte while maintaining identical chromatographic co-elution and extraction recovery[1].

  • As a Metabolic Probe: It allows researchers to isolate and study alternate metabolic pathways (metabolic shunting) by blocking the primary N-demethylation route[4].

KIE_LogicTracer1-(Methyl-d3)-3-piperidinyl4-fluorobenzoateCYPHepatic CYP450(Oxidative Metabolism)Tracer->CYPKIEKinetic Isotope Effect (KIE)C-D bond resists cleavageCYP->KIE Enzyme-Substrate ComplexMetabN-Demethylation Blocked(Metabolic Shunting)KIE->Metab Attenuated ClearanceLCMSLC-MS/MS TracingExtended Half-life & High S/NMetab->LCMS Stable SIL-IS Signal

Caption: Mechanism of the Kinetic Isotope Effect (KIE) preventing rapid N-demethylation in PK tracing.

Chemical Synthesis Workflow

The synthesis is designed as a self-validating, two-step protocol. We utilize an N-alkylation followed by a Steglich-type or acid chloride-mediated esterification.

Step 1: N-Deuteromethylation of Piperidin-3-ol

Causality of Experimental Choices: Iodomethane-




Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve piperidin-3-ol (10.0 mmol, 1.01 g) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous

    
     (25.0 mmol, 3.45 g). Stir the suspension for 15 minutes at room temperature to ensure uniform dispersion.
    
  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Iodomethane-

    
     (11.0 mmol, 1.59 g) via a gas-tight syringe.
    
  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 4 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material should disappear, replaced by a new, higher

    
     spot corresponding to the tertiary amine.
    
  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography to yield 1-(methyl-

    
    )piperidin-3-ol .
    
Step 2: Esterification with 4-Fluorobenzoyl Chloride

Causality of Experimental Choices: 4-Fluorobenzoyl chloride is highly reactive. Triethylamine (

Protocol:

  • Preparation: Dissolve 1-(methyl-

    
    )piperidin-3-ol (5.0 mmol, 0.59 g) in anhydrous dichloromethane (DCM, 20 mL) under argon.
    
  • Catalysis & Base: Add

    
     (10.0 mmol, 1.4 mL) and DMAP (0.5 mmol, 61 mg). Cool the solution to 0 °C.
    
  • Acylation: Slowly add 4-fluorobenzoyl chloride (6.0 mmol, 0.95 g) dissolved in 5 mL DCM dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Quench a 50

    
     aliquot in methanol and analyze via LC-MS. Look for the 
    
    
    peak at m/z 241.1.
  • Workup: Wash the organic layer sequentially with saturated

    
     (2 x 20 mL) and brine (20 mL). Dry over anhydrous 
    
    
    , filter, and concentrate.
  • Purification: Purify the crude product via silica gel chromatography (Hexane:Ethyl Acetate gradient containing 1%

    
     to prevent streaking of the basic amine) to yield the final tracer.
    

SynthesisAPiperidin-3-ol(Starting Material)BCD3I, K2CO3Acetonitrile, 60°CA->BC1-(Methyl-d3)piperidin-3-ol(Intermediate)B->C N-DeuteromethylationD4-Fluorobenzoyl ChlorideEt3N, DMAP, DCM, 0°C to RTC->DE1-(Methyl-d3)-3-piperidinyl4-fluorobenzoate (Target)D->E DMAP-Catalyzed Esterification

Caption: Synthesis route of 1-(methyl-d3)-3-piperidinyl 4-fluorobenzoate via N-alkylation and esterification.

Bioanalytical Application: LC-MS/MS Tracing Protocol

When utilizing this synthesized compound as a SIL-IS for tracing the non-deuterated drug in biological matrices (e.g., human plasma or rat liver microsomes), sample preparation is paramount to prevent non-specific binding (NSB) inherent to lipophilic amines[5].

Sample Preparation (Protein Precipitation):

  • Aliquoting: Transfer 50

    
     of the biological sample (plasma/microsome) into a 1.5 mL microcentrifuge tube[5].
    
  • Spiking: Add 10

    
     of the 1-(methyl-
    
    
    )-3-piperidinyl 4-fluorobenzoate working solution (100 ng/mL in 50% methanol)[5].
  • Precipitation: Add 150

    
     of ice-cold acetonitrile containing 0.1% formic acid. The acidic environment ensures the piperidine nitrogen remains protonated, significantly improving recovery and disrupting protein binding[5].
    
  • Extraction: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C[5]. Transfer the supernatant for LC-MS/MS injection.

Quantitative Data Summary

The following table summarizes the expected synthetic yields, isotopic purity requirements, and the optimized Multiple Reaction Monitoring (MRM) transitions for mass spectrometry.

ParameterValue / SpecificationAnalytical Rationale
Overall Synthetic Yield 65 - 75%Losses primarily occur during the aqueous workup of the highly water-soluble intermediate.
Isotopic Purity (

)
> 99.5%Critical to prevent "Cross-Signal Contribution" (unlabeled

causing positive bias in patient/sample results)[5].
Analyte (

) MRM
m/z 238.1

123.0
Cleavage of the ester bond yielding the highly stable 4-fluorobenzoyl cation.
SIL-IS (

) MRM
m/z 241.1

123.0
The +3 Da shift is retained on the piperidine ring; the 4-fluorobenzoyl fragment remains identical.
SIL-IS (

) Qualifier
m/z 241.1

101.1
Represents the intact 1-(methyl-

)piperidin-3-yl cation.

References

  • TandfOnline. "A Primer of Deuterium in Drug Design." Future Medicinal Chemistry. Available at:[Link]

  • Juniper Publishers. "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs." Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Dove Medical Press. "Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide." Drug Design, Development and Therapy. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of lipophilic amines in biological assays. 1-Methyl-3-piperidinyl 4-fluorobenzoate is a compound of significant interest in neuroscience and pharmacology[1], but its structural duality—a basic piperidine nitrogen coupled with a highly lipophilic fluorobenzoate ester—presents unique formulation challenges.

This guide is engineered to move beyond basic troubleshooting. It provides a mechanistic understanding of why precipitation occurs and delivers self-validating protocols to ensure absolute confidence in your experimental dosing.

Diagnostic Logic & Troubleshooting Workflow

Before altering your assay parameters, it is critical to isolate the thermodynamic or kinetic root cause of the precipitation. The workflow below maps the causal relationships between pH, solvent-shift kinetics, and excipient formulation.

TroubleshootingFlow Step1 Precipitation Observed in Aqueous Media CheckPH 1. Evaluate Buffer pH Is pH > pKa (~8.5)? Step1->CheckPH AdjustPH Lower pH to 5.5-6.5 (Protonate Piperidine) CheckPH->AdjustPH Yes CheckDilution 2. Evaluate Dilution Method Direct to Buffer? CheckPH->CheckDilution No Test1 Precipitate Resolved? AdjustPH->Test1 Test1->CheckDilution No Success Optimal Assay Solubility Achieved Test1->Success Yes FixDilution Perform Serial Dilution in 100% DMSO First CheckDilution->FixDilution Yes Formulation 3. Add Excipients (0.05% Tween-20 or HP-β-CD) CheckDilution->Formulation No Test2 Precipitate Resolved? FixDilution->Test2 Test2->Formulation No Test2->Success Yes Formulation->Success

Figure 1: Diagnostic workflow for resolving compound precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Methyl-3-piperidinyl 4-fluorobenzoate precipitate instantly when I dilute my 10 mM DMSO stock into PBS? Causality: This is a classic example of the "solvent-shift" effect. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic fluorobenzoate moiety stranded without its solvating shell. This localized supersaturation forces the compound to rapidly nucleate and precipitate[2][3]. Solution: Never make large concentration jumps directly into aqueous media. Perform your serial dilutions in 100% DMSO first, ensuring that the final transfer to the aqueous buffer maintains a consistent, low DMSO concentration (typically


 0.5%)[2].

Q2: Can I just lower the pH of my assay buffer to increase solubility? Causality: Yes, but within strict limits. The piperidine ring is a weak base. According to the Henderson-Hasselbalch equation, lowering the pH below the compound's pKa (estimated ~8.5) will protonate the amine, forming a water-soluble cationic species[4]. Caveat: Because this molecule contains an ester linkage, highly acidic conditions (pH < 4) can induce acid-catalyzed ester hydrolysis, degrading your active compound. If your biological assay tolerates it, adjusting the buffer to pH 6.0–6.5 offers the best balance of solubility and chemical stability.

Q3: My biological assay requires pH 7.4 and strict <0.5% DMSO. How do I keep the compound in solution? Causality: At physiological pH (7.4), a significant fraction of the compound exists as the highly lipophilic free base, which is thermodynamically insoluble in water. Solution: You must alter the solvent environment using excipients. Incorporating a non-ionic surfactant (e.g., 0.05% Tween-20) or a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Detergents self-assemble into micelles that encapsulate the lipophilic fluorobenzoate tail, shielding it from the aqueous environment while maintaining macroscopic solubility[5].

Quantitative Data Summary

To establish a baseline for your formulation strategies, reference the physicochemical parameters and recommended limits in the table below.

ParameterValue / RecommendationMechanistic Rationale
pKa (Estimated) ~8.5 - 9.0 (Piperidine N)Dictates ionization. pH < pKa exponentially increases aqueous solubility[4].
Max DMSO Stock Conc. 10 mM - 50 mMPrevents nucleation in neat solvent; ensures complete initial dissolution.
Final Assay DMSO %

0.5% (v/v)
Minimizes solvent cytotoxicity and prevents interference with assay components[2].
Surfactant Conc. 0.01% - 0.05% Tween-20Lowers surface tension and forms micelles to encapsulate the lipophilic ester[5].
Optimal Buffer pH 6.0 - 6.5 (If tolerated)Balances amine protonation (solubility) with ester stability (preventing hydrolysis).

Validated Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . This means each protocol includes an internal check to confirm success before you commit valuable biological reagents.

Protocol A: The Intermediate DMSO Serial Dilution Method

Use this protocol to prevent kinetic precipitation (the solvent-shift effect) when preparing concentration-response curves.

Step 1: Master Stock Preparation

  • Weigh the lyophilized 1-Methyl-3-piperidinyl 4-fluorobenzoate and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock.

  • Causality: Anhydrous DMSO prevents ambient moisture from initiating premature aggregation[3].

Step 2: Serial Dilution in 100% DMSO

  • Prepare a 96-well plate or a series of microcentrifuge tubes.

  • Perform your desired serial dilution (e.g., 3-fold or 10-fold) using 100% DMSO as the diluent[2].

  • Result: You now have a concentration gradient of the drug, but all samples remain in 100% DMSO.

Step 3: Final Aqueous Transfer

  • Transfer 1 µL of each DMSO dilution into 199 µL of your final assay buffer (yielding a 0.5% final DMSO concentration).

  • Mix immediately by rapid pipetting or vortexing to ensure rapid dispersion.

Step 4: Self-Validation Check

  • Centrifuge the final aqueous dilutions at 10,000 x g for 5 minutes.

  • Carefully inspect the bottom of the tube against a dark background.

  • Validation: If a visible white pellet forms, thermodynamic solubility has been exceeded. You must either lower the top concentration of your assay or proceed to Protocol B. If no pellet forms, the solution is fully dissolved and ready for the assay.

Protocol B: Co-solvent & Surfactant Formulation for in vitro Assays

Use this protocol when the compound precipitates even at low concentrations due to poor thermodynamic solubility at pH 7.4.

Step 1: Buffer Preparation

  • Prepare your standard assay buffer (e.g., PBS or HEPES).

  • Supplement the buffer with 0.05% (v/v) Tween-20 (or P20).

  • Causality: Detergents must be included prior to drug addition to ensure micelles are pre-formed and ready to capture the lipophilic molecules upon introduction[5].

Step 2: Compound Introduction

  • Slowly add the DMSO stock solution of 1-Methyl-3-piperidinyl 4-fluorobenzoate dropwise into the vortexing surfactant-buffer.

  • Causality: Dropwise addition under high shear prevents local pooling of the DMSO stock, allowing the micelles to instantly encapsulate the free base.

Step 3: Self-Validation Check (Optical Clarity)

  • Measure the absorbance of the final solution at 600 nm (

    
    ) using a spectrophotometer.
    
  • Validation: A true solution will have an

    
     of 
    
    
    
    0.01. If the
    
    
    is > 0.05, micro-emulsions or colloidal aggregates have formed. In this case, increase the surfactant concentration incrementally (up to 0.1%) or switch to a cyclodextrin-based carrier (e.g., 5% HP-β-CD) until optical clarity is achieved.

References

  • 4 Factors Affecting Solubility of Drugs, Ascendia Pharmaceutical Solutions,[Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO, GE Healthcare Life Sciences,[Link]

Sources

Technical Support Center: Isolation & Impurity Minimization for 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with 1-Methyl-3-piperidinyl 4-fluorobenzoate , a fluorinated piperidine ester frequently utilized in neuropharmacological research and local anesthetic development [1].

Synthesizing this compound typically involves the esterification of 1-methylpiperidin-3-ol with 4-fluorobenzoyl chloride. The primary challenge in its production is not the reaction itself, but the rigorous isolation of the target ester from unreacted precursors, hydrolysis byproducts, and degradation impurities. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My final isolate contains significant amounts of 4-fluorobenzoic acid. Why is this happening, and how can I selectively eliminate it? A1: 4-Fluorobenzoic acid is the hydrolysis product of your acylating agent, 4-fluorobenzoyl chloride [3]. This occurs when adventitious moisture is present during the reaction or during the initial aqueous quench.

  • Causality & Solution: You can exploit the vast pKa differences between your molecules. Both the target ester and the unreacted 1-methylpiperidin-3-ol possess a basic tertiary amine (pKa ~10.0) [2]. By acidifying the crude mixture to pH 2–3, these amines protonate and partition entirely into the aqueous layer. The 4-fluorobenzoic acid (pKa ~4.1) remains protonated (neutral) at this pH and partitions into the organic layer, allowing you to discard it completely.

Q2: I've successfully removed the acidic impurities, but NMR shows contamination with the starting material, 1-methylpiperidin-3-ol. How do I separate two basic amines? A2: Because both the product and the starting alcohol are basic amines, they co-extract during the basification step of your workup.

  • Causality & Solution: The free hydroxyl group on 1-methylpiperidin-3-ol makes it significantly more polar than the lipophilic target fluorobenzoate ester. You can resolve this through two sequential methods:

    • Aqueous Washing: Wash the final organic extract with copious amounts of distilled water. The polar alcohol has higher aqueous solubility than the ester.

    • Silica Gel Chromatography: If water washing is insufficient, normal-phase chromatography is highly effective. The hydroxyl group of the starting material acts as a strong hydrogen-bond donor to the silanol groups on the stationary phase, resulting in a much lower retention factor (

      
      ) compared to the ester.
      

Q3: During the final concentration of the free base, I observe a color change to dark yellow/brown and a loss of yield. What is degrading? A3: Tertiary amine esters are highly susceptible to auto-catalyzed ester cleavage or thermal degradation when concentrated as free bases, especially if trace moisture or heat is applied.

  • Causality & Solution: To ensure a self-validating and stable system, do not store or vigorously heat the free base. Instead, immediately convert the isolated free base into its hydrochloride salt. Adding anhydrous ethereal HCl precipitates 1-methyl-3-piperidinyl 4-fluorobenzoate hydrochloride as a stable, white crystalline solid, locking the molecule into a degradation-resistant state [1].

Part 2: Quantitative Impurity Profile

The following table summarizes the physicochemical properties of common impurities and the targeted removal strategies employed in our protocol.

Impurity / ComponentSourceApprox. pKaPolarityPrimary Removal Strategy
4-Fluorobenzoic Acid Hydrolysis of acid chloride4.14ModerateAcidic aqueous wash (pH 2-3); discarded in organic phase.
1-Methylpiperidin-3-ol Unreacted starting material~10.0HighAqueous water washes; Silica gel chromatography.
4-Fluorobenzoyl Chloride Unreacted starting materialN/ALowQuenched with

to form 4-fluorobenzoic acid.
Piperidine N-Oxides Over-oxidation / Air exposure~4.5Very HighDiscarded in the aqueous phase during final extraction.

Part 3: Standardized Isolation Protocol

This step-by-step methodology utilizes a self-validating acid-base extraction workflow to guarantee the removal of the impurities listed above.

Phase 1: Reaction Quench & Acidic Purge

  • Thermal Control: Cool the crude esterification reaction mixture to 0°C using an ice bath.

  • Quench: Slowly add saturated aqueous

    
    . Mechanism: This neutralizes HCl generated during the reaction and rapidly hydrolyzes any residual 4-fluorobenzoyl chloride into 4-fluorobenzoic acid.
    
  • Acidification: Transfer the mixture to a separatory funnel, dilute with Dichloromethane (DCM), and slowly add 1M aqueous HCl until the aqueous layer reaches a stable pH of 2.0–3.0.

  • Phase Separation: Vigorously shake and allow the layers to separate.

    • Validation: The aqueous layer now contains the protonated target ester and starting alcohol. The organic layer contains the neutral 4-fluorobenzoic acid. Discard the organic layer.

Phase 2: Basification & Product Recovery 5. Basification: Cool the retained aqueous layer to 0°C. Mechanism: Temperature control is critical here to prevent base-catalyzed hydrolysis of your newly formed ester. Slowly add 2M NaOH until the pH reaches 9.5–10.0. 6. Extraction: Extract the basified aqueous phase three times with fresh DCM. The deprotonated (free base) target ester and residual starting alcohol will move into the organic phase.

Phase 3: Final Polish & Salt Formation 7. Polar Wash: Wash the combined organic extracts twice with distilled water, followed by one wash with saturated brine. Mechanism: This removes the highly polar 1-methylpiperidin-3-ol. 8. Drying: Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure at strictly <30°C to prevent thermal degradation.
9. Stabilization:  Redissolve the crude free base in anhydrous diethyl ether. Dropwise, add 1.0 equivalent of 2M HCl in diethyl ether. Filter the resulting white precipitate to isolate pure 1-Methyl-3-piperidinyl 4-fluorobenzoate HCl .

Part 4: Workflow Visualization

IsolationWorkflow Start Crude Reaction Mixture (Ester + Impurities) AcidWash Acidic Aqueous Wash (1M HCl, pH 2-3) Start->AcidWash OrgPhase1 Organic Phase (4-Fluorobenzoic Acid) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Amine & Ester) AcidWash->AqPhase1 Retain BaseAdjustment Basification at 0°C (NaOH, pH 10) AqPhase1->BaseAdjustment Extraction Organic Extraction (Dichloromethane) BaseAdjustment->Extraction OrgPhase2 Organic Phase (Target Ester Free Base) Extraction->OrgPhase2 Retain AqPhase2 Aqueous Phase (Salts & Polar Impurities) Extraction->AqPhase2 Discard WaterWash Distilled Water Wash (Removes 1-Methylpiperidin-3-ol) OrgPhase2->WaterWash SaltFormation HCl Salt Formation (Ethereal HCl) WaterWash->SaltFormation PureProduct Pure 1-Methyl-3-piperidinyl 4-fluorobenzoate HCl SaltFormation->PureProduct

Acid-base extraction workflow for the isolation of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

References

  • Maksatova, A. M., et al. "Biological Active Fluorobenzoates of Piperidine Range." Research Journal of Pharmacy and Technology, vol. 13, no. 5, 2020, pp. 2261-2265.[Link]

  • University of Southampton. "Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry (Esterification of 4-fluorobenzoic acid)." ePrints Soton, 2023.[Link]

Optimizing pH stability for 1-Methyl-3-piperidinyl 4-fluorobenzoate formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation development. As a Senior Application Scientist, I have designed this resource to help you navigate the physicochemical challenges associated with 1-Methyl-3-piperidinyl 4-fluorobenzoate .

This molecule presents a classic formulation challenge: balancing the solubility of a basic amine with the hydrolytic susceptibility of an activated ester. The following guides and protocols are built on self-validating kinetic principles to ensure your formulation achieves maximum shelf-life.

Part 1: Mechanistic FAQs – Understanding the Molecule

Q1: Why does 1-Methyl-3-piperidinyl 4-fluorobenzoate degrade so rapidly at physiological pH (7.4)? The instability at pH 7.4 is driven by the synergistic electron-withdrawing effects of the molecule's functional groups. Ester hydrolysis requires chemical catalysis, typically driven by hydronium (


) or hydroxide (

) ions[1]. The piperidine nitrogen has a pKa of approximately 8.5. At pH 7.4, this nitrogen is predominantly protonated (cationic). This positive charge exerts a strong inductive electron-withdrawing effect through the alkyl chain, increasing the electrophilicity of the ester carbonyl carbon. Consequently, the activation energy for nucleophilic attack by hydroxide ions is significantly lowered, leading to rapid base-catalyzed hydrolysis even at neutral pH[2].

Q2: How does the 4-fluoro substitution impact the degradation rate compared to a standard benzoate ester? Fluorine is highly electronegative. While it can donate electron density via resonance, its inductive electron-withdrawing effect dominates at the para position of a benzoate undergoing hydrolysis. This further starves the carbonyl carbon of electron density. When combined with the protonated piperidine ring, the ester bond becomes highly "activated." This means the minimum of its V-shaped pH-rate profile will shift away from neutral, forcing the formulation into a more acidic domain to maintain stability.

Q3: What is the theoretical pH of maximum stability (


)? 
For basic esters of this class, 

typically falls between pH 3.5 and 4.5 . Below pH 3.5, specific acid-catalyzed hydrolysis begins to dominate[1]. Above pH 4.5, the hydroxide-catalyzed pathway accelerates exponentially due to the inductive effects mentioned in Q1. Determining the exact

requires empirical kinetic profiling (see Protocol below).

Part 2: Troubleshooting Guide – Formulation Challenges

Issue 1: Unexpectedly high degradation rates observed in pH 5.0 citrate buffers.

  • Causality: Citrate is a polycarboxylic acid that can act as a general base catalyst. While specific base catalysis depends only on

    
    , general base catalysis depends on the concentration of the buffer species itself.
    
  • Resolution: Evaluate buffer catalysis by preparing formulations at the same pH (5.0) but with varying citrate buffer concentrations (e.g., 10 mM, 20 mM, 50 mM). Plot the observed rate constant (

    
    ) against buffer concentration. If the slope is positive, switch to a buffer with lower catalytic potential, such as acetate, or reduce the citrate concentration to 
    
    
    
    10 mM.

Issue 2: API precipitation during downward pH adjustment (pH 7.0


 pH 4.0). 
  • Causality: While lowering the pH increases the ionization of the piperidine ring (improving aqueous solubility), the degradation products—specifically 4-fluorobenzoic acid—have poor solubility at acidic pH. If the API degraded during initial handling at neutral pH, the resulting 4-fluorobenzoic acid will precipitate as the pH drops below its pKa (~4.1).

  • Resolution: Ensure the API is solubilized in an acidic vehicle immediately upon compounding. Do not dissolve the API in neutral water and adjust downward; instead, dissolve it directly into the pre-adjusted pH 4.0 buffer.

Issue 3: Appearance of secondary degradation peaks when formulated with alcohol co-solvents.

  • Causality: Alcohols (like methanol, ethanol, or propylene glycol) can act as nucleophiles, leading to transesterification. This is a common risk when formulating activated esters[1].

  • Resolution: Avoid primary and secondary alcohols in the formulation vehicle. Use aprotic co-solvents (e.g., PEG 400, though monitor for trace peroxides) or rely on pH adjustment and cyclodextrin complexation for solubility enhancement.

Part 3: Data Presentation – Expected Kinetic Parameters

The following table summarizes the anticipated pseudo-first-order degradation kinetics for 1-Methyl-3-piperidinyl 4-fluorobenzoate at 25°C, illustrating the classic V-shaped pH-rate profile.

Table 1: Simulated Hydrolysis Kinetics at 25°C

Formulation pHBuffer System (50 mM)

(

)
Estimated

Primary Degradation Mechanism
pH 2.0 Phosphate

15 DaysSpecific Acid Catalysis (

)
pH 4.0 Acetate

~2 YearsMaximum Stability (

)
pH 6.0 Phosphate

8 DaysSpecific Base Catalysis (

)
pH 7.4 Phosphate

14 HoursAccelerated Base Catalysis
pH 8.5 Borate

< 2 HoursRapid Base Catalysis[3]

Part 4: Standard Operating Procedure – pH-Rate Profiling

To empirically validate the


 for your specific formulation matrix, execute the following accelerated stability protocol.

Protocol: Accelerated pH-Rate Profiling for Ester Hydrolysis

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 in 1.0 pH unit increments.

    • Rationale: Covering a wide pH range is required to plot the full V-shaped stability curve and identify the inflection points of acid and base catalysis[1].

  • API Spiking: Dissolve the API in a non-reactive, water-miscible aprotic solvent (e.g., Acetonitrile) to create a 10 mg/mL stock. Spike this stock into the buffers to achieve a final API concentration of 0.1 mg/mL.

    • Rationale: Acetonitrile is strictly used over methanol to prevent transesterification artifacts that would skew the hydrolysis data[1].

  • Thermal Stressing: Aliquot the spiked buffers into amber HPLC vials. Incubate the sealed vials in environmentally controlled chambers at 40°C, 50°C, and 60°C.

    • Rationale: Elevated temperatures accelerate hydrolysis, allowing for the calculation of the Arrhenius activation energy (

      
      ) to predict long-term shelf life at 25°C[1].
      
  • Sampling & Quenching: Withdraw samples at

    
     and 
    
    
    
    hours. Immediately dilute 1:1 with a cold, acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).
    • Rationale: The cold, acidic diluent quenches the base-catalyzed hydrolysis reaction, "freezing" the degradation profile for accurate quantification.

  • HPLC-UV Analysis: Quantify the remaining intact ester using a validated, stability-indicating reversed-phase HPLC method. Plot

    
     vs. Time to determine 
    
    
    
    for each pH and temperature.

Part 5: Visualizations

Degradation API 1-Methyl-3-piperidinyl 4-fluorobenzoate Acid Acid Catalysis (pH < 3.5) API->Acid H3O+ / H2O Base Base Catalysis (pH > 4.5) API->Base OH- / H2O Prod 4-Fluorobenzoic Acid + 1-Methyl-3-piperidinol Acid->Prod Base->Prod

Fig 1: pH-dependent hydrolysis pathways of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Workflow S1 1. Buffer Prep (pH 2.0 - 8.0) S2 2. API Spiking (Avoid Alcohols) S1->S2 S3 3. Thermal Stress (40°C, 50°C, 60°C) S2->S3 S4 4. HPLC Analysis (Stability-Indicating) S3->S4 S5 5. Kinetic Modeling (Calculate pH_max) S4->S5

Fig 2: Accelerated stability workflow for determining the formulation pH-rate profile.

References

  • Hydrolysis in Pharmaceutical Formulations United States Patent and Trademark Office (USPTO) [Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants American Chemical Society (ACS) [Link]

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the hydrolysis of 1-Methyl-3-piperidinyl 4-fluorobenzoate .

Cleaving this specific ester presents unique physicochemical challenges. The molecule yields two highly polar, amphoteric products: an electron-deficient carboxylic acid (4-fluorobenzoic acid) and a basic, highly water-soluble amino-alcohol (1-methylpiperidin-3-ol). This guide provides mechanistic insights, pH-guided isolation strategies, and self-validating protocols to ensure quantitative yields and high purity.

Part 1: Mechanistic Insights & Causality

To successfully troubleshoot this reaction, one must understand the specific electronic and structural factors at play:

  • The Superiority of Base Catalysis (Saponification): Acid-catalyzed hydrolysis is an equilibrium process. Furthermore, under acidic conditions, the tertiary amine of the piperidine ring protonates. This creates a localized cationic charge that electrostatically repels incoming hydronium ions, drastically slowing the reaction. Base-catalyzed hydrolysis (using LiOH or NaOH) keeps the amine in its neutral state and proceeds via an irreversible nucleophilic acyl substitution (

    
    ) mechanism[1]. The base irreversibly deprotonates the newly formed carboxylic acid, driving the reaction to 100% completion[2].
    
  • Electronic Acceleration: The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxide ion compared to an unsubstituted benzoate[3].

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling at ~50% conversion despite using excess base. What is the root cause? A1: This is a classic biphasic limitation. 1-Methyl-3-piperidinyl 4-fluorobenzoate is highly lipophilic, while the hydroxide nucleophile resides entirely in the aqueous phase. Without a proper co-solvent, the reaction only occurs at the phase boundary. Solution: Utilize a miscible co-solvent system such as THF/Water or Methanol/Water (3:1 v/v) to ensure a completely homogenous reaction mixture.

Q2: I am losing the 1-methylpiperidin-3-ol product during the aqueous workup. How can I recover it? A2: 1-Methylpiperidin-3-ol is exceptionally water-soluble due to its hydroxyl group and basic tertiary amine[4]. If the pH of your aqueous phase drops below its


 (~9.5), the amine protonates and becomes permanently trapped in the aqueous layer[5].
Solution: You must maintain the aqueous phase at strictly pH > 12  during your initial organic extraction. This suppresses ionization, keeping the amine in its neutral, organic-soluble free-base form.

Q3: Is there a risk of nucleophilic aromatic substitution (


) displacing the fluorine atom? 
A3:  While the fluorine atom is highly electronegative and located para to an electron-withdrawing group, making the aromatic ring theoretically susceptible to 

by hydroxide, the ester carbonyl is vastly more electrophilic. Solution: Keep the reaction temperature strictly between 50–60°C. Prolonged heating at >100°C in strong base could lead to minor

side products (yielding 4-hydroxybenzoic acid derivatives).

Q4: Will the stereocenter on the piperidine ring invert during hydrolysis? A4: No. Base-catalyzed ester hydrolysis proceeds via acyl-oxygen cleavage. The chiral C–O bond on the 1-methylpiperidin-3-ol moiety is never broken during the reaction[1]. Therefore, the stereochemical integrity of the starting material is 100% preserved.

Part 3: Quantitative Data & Physicochemical Properties

Proper isolation relies entirely on manipulating the ionization states of the products. Use the table below to guide your phase partitioning strategy.

Chemical SpeciesFunctional Group

State at pH > 12State at pH 2Primary Phase Affinity
1-Methyl-3-piperidinyl 4-fluorobenzoate Ester / Tertiary Amine~9.5 (Amine)Neutral Free BaseProtonated CationOrganic (DCM/EtOAc)
4-Fluorobenzoic Acid Carboxylic Acid4.14Deprotonated AnionNeutral AcidAqueous (pH 12) / Solid (pH 2)
1-Methylpiperidin-3-ol Tertiary Amine / Alcohol~9.5 (Amine)Neutral Free BaseProtonated CationOrganic (pH 12) / Aqueous (pH 2)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a pH-guided biphasic isolation strategy to quantitatively separate the amphoteric products.

Step 1: Homogenous Saponification
  • Dissolve 1-Methyl-3-piperidinyl 4-fluorobenzoate (1.0 eq) in a 3:1 mixture of THF and deionized water.

  • Add LiOH·H₂O (3.0 eq). Causality: An excess of base is required because one equivalent is consumed irreversibly to form the carboxylate salt[2].

  • Heat the mixture to 50°C for 4 hours.

  • Validation Checkpoint: Analyze an aliquot by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The reaction is complete when the high-

    
     ester spot is entirely consumed.
    
Step 2: Primary Extraction (Isolating the Amine)
  • Evaporate the THF under reduced pressure. Causality: Removing the miscible organic solvent prevents it from dragging the polar amine into the aqueous phase during extraction.

  • Dilute the remaining aqueous residue with water.

  • Validation Checkpoint: Test the aqueous layer with pH paper to ensure pH > 12. At this pH, 1-methylpiperidin-3-ol is a neutral free base[4].

  • Extract the aqueous layer three times with Dichloromethane (DCM). Retain the aqueous layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure 1-methylpiperidin-3-ol .

Step 3: Secondary Precipitation (Isolating the Acid)
  • Cool the retained aqueous layer (containing sodium 4-fluorobenzoate) in an ice bath.

  • Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2.0. Causality: Lowering the pH well below the

    
     of 4-fluorobenzoic acid (4.14) ensures complete protonation, converting the highly soluble sodium salt into an insoluble neutral solid[5].
    
  • Validation Checkpoint: A dense white precipitate will form immediately upon crossing pH 4.

  • Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum to yield pure 4-fluorobenzoic acid .

Part 5: Visual Workflow

IsolationWorkflow Start Crude Hydrolysis Mixture (Aqueous, pH > 12) Extract Extract with DCM or EtOAc Start->Extract OrgPhase Organic Phase (Neutral 1-Me-piperidin-3-ol) Extract->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Sodium 4-fluorobenzoate) Extract->AqPhase Top/Bottom Layer DryEvap Dry over Na₂SO₄ & Evaporate OrgPhase->DryEvap Acidify Acidify with 2M HCl to pH 2 AqPhase->Acidify Prod1 Isolated Product 1: 1-Methylpiperidin-3-ol DryEvap->Prod1 Precip Precipitation of 4-Fluorobenzoic Acid Acidify->Precip FilterFilter FilterFilter Precip->FilterFilter Filter Vacuum Filtration Prod2 Isolated Product 2: 4-Fluorobenzoic Acid FilterFilter->Prod2

Figure 1: pH-guided biphasic isolation workflow for ester hydrolysis products.

References

Sources

Technical Support Center: Scale-up of 1-Methyl-3-piperidinyl 4-fluorobenzoate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-3-piperidinyl 4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical experience.

Overview of the Synthesis

The most common and direct route to 1-Methyl-3-piperidinyl 4-fluorobenzoate is the esterification of 3-hydroxy-1-methylpiperidine with a 4-fluorobenzoyl derivative. While seemingly straightforward, this reaction presents several challenges during scale-up, including controlling exotherms, managing impurities, and ensuring consistent, high yields.

A typical synthetic approach involves the reaction of 3-hydroxy-1-methylpiperidine with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Low Yields and Incomplete Reactions

Question: My reaction yield for 1-Methyl-3-piperidinyl 4-fluorobenzoate is consistently below 70%, and I observe unreacted 3-hydroxy-1-methylpiperidine. What are the likely causes and how can I improve the yield?

Answer:

Several factors can contribute to low yields in this esterification. Let's break down the potential causes and solutions:

  • Insufficient Acylating Agent: On a larger scale, stoichiometric imbalances can be more pronounced. Ensure you are using a slight excess (1.05-1.2 equivalents) of 4-fluorobenzoyl chloride to drive the reaction to completion.

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): While cost-effective, their low solubility in many organic solvents can lead to slow and incomplete reactions.[1] If using an inorganic base, ensure vigorous stirring to maximize surface area contact.

    • Organic Amine Bases (e.g., Triethylamine, DIPEA): These are generally more soluble and effective. However, they can be more challenging to remove during workup. Ensure at least one equivalent of the base is used to neutralize the HCl generated.

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can sometimes improve reaction rates and drive the equilibrium towards the product. However, be cautious, as higher temperatures can also promote side reactions.

  • Moisture Contamination: 4-fluorobenzoyl chloride is highly reactive with water, leading to the formation of 4-fluorobenzoic acid. This side reaction consumes your starting material and complicates purification. Ensure all glassware is thoroughly dried and use anhydrous solvents.

dot ```dot graph "Low Yield Troubleshooting" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Low Yield" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete Reaction" [fillcolor="#FBBC05", fontcolor="#202124"]; "Side Reactions" [fillcolor="#FBBC05", fontcolor="#202124"];

"Low Yield" -- "Incomplete Reaction"; "Low Yield" -- "Side Reactions";

"Incomplete Reaction" -- "Insufficient Acylating Agent"; "Incomplete Reaction" -- "Ineffective Base"; "Incomplete Reaction" -- "Low Temperature";

"Side Reactions" -- "Moisture Contamination"; "Side Reactions" -- "Overheating"; }

Caption: Workflow for controlling reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for monitoring the reaction progress and final product purity?

A1: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting materials and the appearance of the product. [2]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of the final product, and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to assess purity.

Q2: What are the key safety precautions to consider when working with 4-fluorobenzoyl chloride?

A2: 4-fluorobenzoyl chloride is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.

Q3: Can I use 4-fluorobenzoic acid directly with 3-hydroxy-1-methylpiperidine for the esterification?

A3: While direct esterification (Fischer esterification) is possible, it typically requires strong acid catalysts (like sulfuric acid) and high temperatures with removal of water to drive the equilibrium. [2]This can lead to degradation of the piperidine ring. Activating the carboxylic acid, for example, by converting it to the acyl chloride, is generally a more efficient and milder method for this type of transformation. Other coupling reagents like those used in Yamaguchi esterification could also be considered. [4] Q4: How should I store 1-Methyl-3-piperidinyl 4-fluorobenzoate?

A4: As an ester, it is susceptible to hydrolysis, especially in the presence of moisture and acid or base. Store the purified product in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

References

  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. [Link]

  • WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. [Link]

  • A PHARMACEUTICAL INTERMEDIATE FOR PREPARING PIMAVANSERIN. European Patent Office. [Link]

  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry. [Link]

  • Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. PrepChem.com. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]

Sources

Purification strategies for removing unreacted 4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 4-Fluorobenzoic Acid Removal

Introduction Removing unreacted 4-fluorobenzoic acid (4-FBA) from crude reaction mixtures is a critical bottleneck in organic synthesis, medicinal chemistry, and API manufacturing. Due to its high solubility in common organic solvents, simple solvent evaporation is insufficient for purification. This guide provides field-proven, self-validating purification methodologies, focusing on exploiting the physicochemical properties of 4-FBA to achieve high-purity isolations.

Physicochemical Profiling of 4-Fluorobenzoic Acid

Understanding the quantitative properties of 4-FBA is the foundation of any targeted purification strategy. The following table summarizes the key data driving our extraction protocols[1][2].

PropertyValueImplication for Purification
Molecular Weight 140.11 g/mol Relevant for stoichiometric calculations during neutralization.
pKa 4.14Weak acid; can be fully deprotonated by mild bases (e.g., NaHCO3).
LogP 2.07Lipophilic in its neutral state; highly soluble in organic solvents.
Water Solubility ~1.2 g/L (at 25 °C)Poorly soluble in cold water; prone to precipitation when acidified.
Organic Solubility High (EtOAc, DCM, MeOH)Cannot be removed by simple trituration in most standard organic solvents.

Core Methodology: Mild Acid-Base Extraction

Causality & Mechanism : Because 4-FBA has a pKa of 4.14[1], it is acidic enough to be deprotonated by a weak base like sodium bicarbonate (conjugate acid pKa ~6.4)[3]. This acid-base reaction converts the lipophilic carboxylic acid into an ionic salt (sodium 4-fluorobenzoate), drastically shifting its partition coefficient. The charged salt migrates entirely into the aqueous phase, leaving the neutral target product in the organic phase[4][5].

G A Crude Reaction Mixture (Product + 4-FBA) B Dissolve in Organic Solvent (e.g., EtOAc or DCM) A->B C Add 5-10% Aqueous NaHCO3 (pH 8-9) B->C D Phase Separation (Separatory Funnel) C->D E Organic Layer (Neutral Product) D->E Non-polar Phase F Aqueous Layer (Sodium 4-Fluorobenzoate) D->F Polar Phase G Wash with Brine & Dry over MgSO4 E->G I Acidify with HCl (pH 2) F->I H Concentrate in Vacuo (Purified Product) G->H J Precipitate & Filter (Recovered 4-FBA) I->J

Workflow for the acid-base extraction and recovery of 4-fluorobenzoic acid.

Step-by-Step Protocol: Self-Validating Extraction

  • Solvent Dilution : Dissolve the crude reaction mixture in an immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[6].

  • Neutralization Wash : Add an equal volume of 5-10% aqueous NaHCO3 (or 10% Na2CO3)[7]. Causality: NaHCO3 is explicitly chosen over strong bases like NaOH to prevent the base-catalyzed hydrolysis of sensitive functional groups (e.g., esters, amides) in the target molecule[5].

  • Agitation and Venting : Stopper the separatory funnel, invert, and gently agitate. Immediately open the stopcock to vent the CO2 gas generated by the neutralization of the acid[4]. Repeat until no further gas evolves.

  • Phase Separation & Validation : Allow the phases to separate. Self-Validation Step: Test the aqueous layer with pH paper. It must read pH 8-9[7]. If it is acidic, the 4-FBA has not been fully neutralized; add more NaHCO3.

  • Aqueous Drainage : Drain the aqueous layer containing the water-soluble sodium 4-fluorobenzoate[4].

  • Secondary Wash : Perform a second wash with NaHCO3 to ensure >99% removal of the residual acid[8].

  • Drying and Isolation : Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure product[6]. Self-Validation Step: Spot the final product on a TLC plate alongside a pure 4-FBA standard (visualized under a 254 nm UV lamp) to confirm the complete absence of the acid[7].

Troubleshooting Guide (Q&A)

Q: I am observing an intractable emulsion during the NaHCO3 wash. How do I resolve this? A: Emulsions are typically stabilized by amphiphilic byproducts or high concentrations of the carboxylate salt acting as a surfactant. Solution: Add a small volume of saturated brine (NaCl) to the funnel. Causality: Increasing the ionic strength of the aqueous phase ("salting out") decreases the solubility of organic molecules in the water layer, forcing the phases to separate. If the emulsion persists, vacuum-filter the entire biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion interface[6].

Q: My target product is also slightly acidic (e.g., a phenol). How can I selectively remove 4-FBA without extracting my product into the aqueous waste? A: You must exploit the differential pKa values. 4-FBA has a pKa of 4.14[1], whereas most phenols have a pKa of approximately 10[5]. Solution: Use a weak base like 5% NaHCO3. Because the conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4, it is strong enough to deprotonate 4-FBA but too weak to deprotonate a phenol[3]. Avoid NaOH entirely, as it will deprotonate both compounds and pull your phenolic product into the aqueous layer[5].

Q: I used NaOH instead of NaHCO3, and my product yield dropped significantly. Why? A: Strong bases like NaOH (pH > 13) are highly nucleophilic. While they will successfully remove 4-FBA, they frequently cause unintended side reactions, such as the hydrolysis of ester or amide bonds in your target API[5]. Always adhere to the principle of using the mildest base capable of achieving the required deprotonation[4].

Advanced FAQs

Q: Acid-base extraction is failing because my synthesized product is highly water-soluble. What is an alternative removal strategy? A: When liquid-liquid extraction is unviable, utilize Solid-Phase Extraction (SPE) via basic scavenger resins. Protocol: Suspend the crude mixture in an organic solvent and add a basic ion-exchange resin (e.g., Amberlyst A21 or a polymer-supported carbonate). Stir at room temperature for 2-4 hours. The basic resin will covalently trap the 4-FBA protons, immobilizing the fluorobenzoate onto the solid polymer matrix. Filter the mixture through a fritted funnel; the unreacted 4-FBA remains on the resin, while your highly polar, neutral product passes cleanly into the filtrate.

Q: How can I recover the unreacted 4-FBA from the aqueous waste for recycling? A: 4-FBA can be easily recovered via acid-induced precipitation. Protocol: Take the combined basic aqueous layers from your extraction and cool them in an ice bath. Slowly add concentrated HCl dropwise until the solution reaches pH 2[6]. Causality: Protonating the sodium 4-fluorobenzoate converts it back into neutral 4-FBA. Because neutral 4-FBA has a low cold-water solubility (~1.2 g/L)[1], it will crash out of solution as a white crystalline solid. Isolate the recovered acid via vacuum filtration and dry in a vacuum oven at 60°C[6].

Q: Can I separate 4-FBA using standard silica gel column chromatography? A: Yes, but it requires mobile phase modification. Carboxylic acids like 4-FBA hydrogen-bond strongly with the silanol groups on stationary silica, causing severe band streaking and contamination of adjacent product fractions. Protocol: Add 0.5% to 1.0% of a volatile acid (such as glacial acetic acid or formic acid) to your organic mobile phase (e.g., Hexane/EtOAc). Causality: The volatile acid suppresses the ionization of 4-FBA and saturates the active silanol sites on the column, allowing the 4-FBA to elute as a sharp, distinct band.

References

  • Global Scientific Journal. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound".[Link]

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction".[Link]

  • Wikipedia. "4-Fluorobenzoic acid". [Link]

  • Wikipedia. "Acid–base extraction".[Link]

  • ChemWhat. "4-Fluorobenzoic acid CAS#: 456-22-4". [Link]

  • Minnesota State University Moorhead. "Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION". [Link]

  • The University of the West Indies at Mona. "Separation of an Unknown Mixture".[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In the fields of forensic toxicology and pharmaceutical development, the unambiguous structural elucidation of piperidinyl esters is a persistent analytical challenge. 1-Methyl-3-piperidinyl 4-fluorobenzoate (C₁₃H₁₆FNO₂) is a highly specific synthetic ester whose detection requires rigorous analytical precision.

Because positional isomers (such as the 4-piperidinyl variant) and non-fluorinated analogs share nearly identical physical properties and nominal masses, standard screening methods often fail to differentiate them. This guide provides an in-depth comparative analysis of the gas-phase fragmentation behavior of 1-methyl-3-piperidinyl 4-fluorobenzoate using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), establishing a self-validating framework for its definitive identification.

Mechanistic Causality in Gas-Phase Fragmentation

To optimize a mass spectrometry method, one must understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation. When subjected to positive electrospray ionization (ESI+), the ionization of 1-methyl-3-piperidinyl 4-fluorobenzoate is highly regioselective.

The Causality of Protonation: The protonation occurs almost exclusively at the tertiary amine of the N-methylpiperidine ring. This is driven by the amine's significantly higher gas-phase basicity compared to the ester carbonyl oxygen[1]. This localized charge acts as the catalyst for subsequent charge-directed cleavage during Collision-Induced Dissociation (CID).

Upon isolation of the intact precursor ion ([M+H]⁺ at m/z 238.1243 ), the molecule undergoes two primary competitive fragmentation pathways:

  • Pathway A (Base Peak Formation): The most energetically favorable route is the heterolytic cleavage of the ester C-O bond. The charge is retained on the basic piperidine moiety, yielding the 1-methyl-3-piperidinyl cation (m/z 98.097) , accompanied by the neutral loss of 4-fluorobenzoic acid (140.027 Da).

  • Pathway B (Acylium Ion Formation): A competing inductive cleavage retains the charge on the carbonyl moiety, generating the 4-fluorobenzoyl cation (m/z 123.024) and expelling a neutral 1-methyl-3-piperidinol molecule.

  • Secondary Dissociation (High Collision Energy): As collision energy (CE) increases, the primary fragments undergo further breakdown. The 4-fluorobenzoyl cation expels carbon monoxide (CO) to form the 4-fluorophenyl cation (m/z 95.030) [2]. Concurrently, the piperidinyl cation undergoes ring-opening and the loss of ethylene (C₂H₄) to yield a diagnostic fragment at m/z 70.065 .

G Precursor [M+H]+ m/z 238.1243 1-Methyl-3-piperidinyl 4-fluorobenzoate Frag98 m/z 98.097 [1-Methyl-3-piperidinyl]+ (Base Peak) Precursor->Frag98 Neutral Loss: 4-Fluorobenzoic acid (-140.027 Da) Frag123 m/z 123.024 [4-Fluorobenzoyl]+ Precursor->Frag123 Neutral Loss: 1-Methyl-3-piperidinol (-115.100 Da) Frag70 m/z 70.065 Piperidine Ring Cleavage Product Frag98->Frag70 Neutral Loss: C2H4 (-28.031 Da) Frag95 m/z 95.030 [4-Fluorophenyl]+ Frag123->Frag95 Neutral Loss: CO (-27.995 Da)

Figure 1: Primary and secondary CID fragmentation pathways of the [M+H]+ precursor.

Comparative Performance: Isomers and Analogs

A robust analytical method must successfully differentiate the target analyte from closely related alternatives. Here is how the fragmentation of 1-methyl-3-piperidinyl 4-fluorobenzoate compares to its primary structural analogs:

Alternative 1: 1-Methyl-4-piperidinyl 4-fluorobenzoate (Positional Isomer)
  • The Challenge: The 4-piperidinyl isomer yields identical primary fragments (m/z 98.097 and 123.024) because the ester bond cleavage mechanism is independent of the attachment position on the ring.

  • The Solution: Differentiation requires analyzing the secondary ring fragments. The 3-substituted isomer heavily favors the m/z 70.065 fragment. In contrast, the 4-substituted isomer yields a distinct m/z 81.070 fragment due to the symmetrical stability of the resulting alkene after ring opening. Furthermore, baseline chromatographic separation (Resolution > 1.5) is mandatory to prevent cross-talk.

Alternative 2: 1-Methyl-3-piperidinyl benzoate (Non-Fluorinated Analog)
  • The Challenge: Distinguishing the presence of the halogenation.

  • The Solution: The non-fluorinated analog produces a distinct precursor at m/z 220.13. Its CID spectrum is dominated by the benzoyl cation (m/z 105) and phenyl cation (m/z 77), making it easily distinguishable by a mass shift of Δm = 18.998 Da (the exact mass difference between fluorine and hydrogen).

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Diagnostic Ions

Ion TypeFormulaTheoretical m/zMass Error ToleranceDiagnostic Significance
Precursor [M+H]⁺C₁₃H₁₇FNO₂⁺238.1243± 5 ppmConfirms intact molecular formula
Piperidinyl CationC₆H₁₂N⁺98.0967± 5 ppmBase peak; confirms N-methylpiperidine core
Fluorobenzoyl CationC₇H₄FO⁺123.0245± 5 ppmConfirms 4-fluorobenzoate ester linkage
Fluorophenyl CationC₆H₄F⁺95.0296± 5 ppmSecondary fragment; confirms fluorinated ring
Ring CleavageC₄H₈N⁺70.0655± 5 ppmDifferentiates 3- vs 4-piperidinyl isomers

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

Analyte TargetPrecursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Purpose
1-Methyl-3-piperidinyl 4-FB238.198.15020Quantifier Transition
1-Methyl-3-piperidinyl 4-FB238.1123.05025Qualifier Transition 1
1-Methyl-3-piperidinyl 4-FB238.195.05040Qualifier Transition 2
1-Methyl-4-piperidinyl 4-FB238.181.15035Isomer Differentiation

Standardized Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates critical System Suitability Tests (SST) to verify performance prior to sample analysis.

Step 1: System Suitability and Calibration
  • Prepare SST Mix: Formulate a solution containing 10 ng/mL of both 1-methyl-3-piperidinyl 4-fluorobenzoate and its 4-piperidinyl isomer, spiked with 5 ng/mL of a deuterated internal standard (e.g., Fentanyl-D5).

  • Verify Mass Accuracy: Inject the SST mix. Ensure the precursor mass error is < 5 ppm and the Signal-to-Noise (S/N) ratio for the m/z 98.1 transition is > 100:1.

  • Verify Resolution: Confirm baseline chromatographic resolution (Rs > 1.5) between the 3-piperidinyl and 4-piperidinyl isomers. Do not proceed if co-elution occurs.

Step 2: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of the biological matrix (e.g., plasma) into a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (50 ng/mL).

  • Add 500 µL of extraction solvent (Methyl tert-butyl ether : Ethyl acetate, 80:20 v/v).

  • Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic ester.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 3: UHPLC Separation
  • Column: Use a high-efficiency sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Initiate at 5% B, hold for 1 minute. Ramp to 60% B over 4 minutes to selectively elute the positional isomers. Ramp to 95% B at 4.5 minutes to wash the column. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition
  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 450°C to ensure efficient droplet evaporation without thermally degrading the labile ester bond.

  • Acquire data using the MRM transitions specified in Table 2 , utilizing Argon as the collision gas at a pressure of 2.0 x 10⁻³ Torr.

Workflow Sample 1. Sample Prep LLE Extraction LC 2. UHPLC C18 Separation Sample->LC ESI 3. Ionization ESI(+) Mode LC->ESI Q1 4. Q1 Isolation m/z 238.12 ESI->Q1 Q2 5. Q2 CID Argon Gas Q1->Q2 Q3 6. Q3 Detection MRM Transitions Q2->Q3

Figure 2: UHPLC-ESI-MS/MS workflow for the targeted analysis of piperidinyl esters.

References

  • Jackson, G. et al. "The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry." Drug Testing and Analysis. URL:[Link]

  • Gong, Y. et al. "Influence of Metal Coordination on the Gas-Phase Chemistry of the Positional Isomers of Fluorobenzoate Complexes." Journal of the American Society for Mass Spectrometry. URL: [Link]

Comparative Potency of 1-Methyl-3-piperidinyl 4-fluorobenzoate vs. Cocaine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of monoamine transporter (MAT) inhibitors has historically relied on the rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold found in naturally occurring cocaine. However, in the pursuit of pharmacotherapies for stimulant use disorders and depression, drug development professionals have increasingly investigated monocyclic piperidine scaffolds[1].

This guide provides an objective, data-driven comparison between traditional tropane-based cocaine analogs—specifically fluorotropacocaine (pFBT)—and the simplified piperidine analog, 1-Methyl-3-piperidinyl 4-fluorobenzoate . By analyzing binding affinities, structural mechanics, and in vivo behavioral profiles, we elucidate how the transition from a bicyclic to a monocyclic system alters transporter selectivity and psychomotor efficacy.

Structural and Mechanistic Divergence

The pharmacological profile of a MAT inhibitor is dictated by its spatial conformation within the primary binding pocket (S1) of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[2].

  • Tropane Analogs (Cocaine & Fluorotropacocaine): Cocaine possesses a rigid bicyclic tropane ring. The addition of a para-fluoro substitution on the benzoyl ring (yielding fluorotropacocaine) significantly increases lipophilicity and binding affinity at the DAT[3][4]. The rigid tropane bridge locks the molecule into a conformation that fits tightly into the DAT S1 pocket, interacting strongly with Asp75 (in hNET/DAT models), which recognizes the basic amine[2].

  • Piperidine Analogs (1-Methyl-3-piperidinyl 4-fluorobenzoate & Nocaine): Cleaving the two-carbon bridge of the tropane ring yields a 1-methyl-3-piperidinyl scaffold. This monocyclic structure possesses greater conformational flexibility. While it retains the critical pharmacophores (the basic nitrogen and the ester-linked aromatic ring), the increased flexibility alters binding kinetics. Piperidine analogs like nocaine typically demonstrate reduced efficacy in promoting rapid monoamine accumulation, thereby exhibiting a lower abuse liability while retaining therapeutic reuptake inhibition[1].

Mechanistic Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by MAT blockade, highlighting the physiological divergence between rapid-onset tropanes and slower-onset piperidines.

MAT_Signaling MAT Monoamine Transporter (DAT / NET / SERT) Synapse Synaptic Monoamine Accumulation MAT->Synapse Prevents Reuptake Inhibitor Tropane / Piperidine Inhibitor Inhibitor->MAT Competitive Blockade Receptor Post-Synaptic GPCRs (D1/D2, Adrenergic) Synapse->Receptor Receptor Agonism cAMP cAMP / PKA Cascade Activation Receptor->cAMP Signal Transduction

Mechanism of MAT inhibition and downstream GPCR signaling cascade.

Quantitative Potency Comparison

The table below synthesizes the binding affinities (


) of key tropane and piperidine scaffolds. A lower 

value indicates higher binding affinity.
CompoundScaffold TypeDAT

(nM)
NET

(nM)
SERT

(nM)
(-)-Cocaine Bicyclic Tropane~250~150~100
Fluorotropacocaine (pFBT) Bicyclic Tropane12N/AN/A
Nocaine Monocyclic Piperidine16158>10,000
1-Methyl-3-piperidinyl 4-fluorobenzoate Monocyclic Piperidine~40-60*NDND

*Estimated values based on established structure-activity relationship (SAR) data for 3-substituted piperidine esters[1][4]. ND = Not definitively reported in isolated in vitro assays.

Data Interpretation: The para-fluoro substitution in fluorotropacocaine drives DAT affinity down to 12 nM, making it highly potent[3]. Transitioning to the piperidine analog (1-Methyl-3-piperidinyl 4-fluorobenzoate) results in a slight drop in absolute DAT affinity (estimated 40-60 nM) but drastically shifts the selectivity profile, often eliminating SERT affinity entirely—a hallmark of piperidine-based cocaine antagonists[1][5].

Experimental Methodologies

To objectively validate the potency and behavioral profile of 1-Methyl-3-piperidinyl 4-fluorobenzoate against cocaine analogs, the following self-validating experimental protocols must be employed.

Protocol A: In Vitro Radioligand Binding Assay (DAT Affinity)

Causality:


WIN 35,428 is utilized instead of 

cocaine because it possesses a higher affinity and a slower dissociation rate at the DAT, providing a highly stable baseline for competitive displacement assays[4].
  • Tissue Preparation: Isolate rat striatum and homogenize in ice-cold sucrose buffer (0.32 M) to preserve synaptosomal integrity. Centrifuge at 1,000 x g for 10 minutes, collect the supernatant, and recentrifuge at 20,000 x g to isolate the P2 synaptosomal fraction.

  • Assay Buffer Formulation: Resuspend the P2 pellet in a modified Krebs-Ringer HEPES buffer (pH 7.4) containing 120 mM NaCl. Causality: High sodium concentration is strictly required because DAT is a

    
    -dependent symporter; substrate and inhibitor binding are heavily sodium-dependent[2].
    
  • Incubation: Add 1.5 nM

    
    WIN 35,428 to the synaptosomal preparation. Introduce the test compound (Cocaine, pFBT, or 1-Methyl-3-piperidinyl 4-fluorobenzoate) in a 10-point concentration gradient (0.1 nM to 100 μM). Incubate at 4°C for 2 hours to reach equilibrium.
    
  • Self-Validation Step: Include a non-specific binding (NSB) control tube containing 10 μM indatraline or GBR 12909. If the NSB exceeds 15% of total binding, the assay must be rejected due to inadequate washing or degraded radioligand.

  • Termination & Analysis: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding). Quantify radioactivity using liquid scintillation counting and calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: In Vivo Locomotor Activity Assay

Causality: In vitro binding affinity does not perfectly predict in vivo abuse liability. Piperidine analogs often show high DAT affinity but act as partial agonists or antagonists of cocaine-induced hyperlocomotion due to differing binding kinetics[1].

  • Subject Acclimatization: Place adult male Swiss Webster mice into transparent open-field chambers equipped with infrared photobeam arrays. Allow 60 minutes for habituation.

  • Dosing Regimen: Administer test compounds via intraperitoneal (i.p.) injection.

    • Group 1 (Negative Control): Saline vehicle (establishes baseline habituation).

    • Group 2 (Positive Control): Cocaine HCl (20 mg/kg) (establishes peak hyperlocomotion benchmark).

    • Group 3 (Test): 1-Methyl-3-piperidinyl 4-fluorobenzoate (10, 20, and 40 mg/kg).

  • Data Acquisition: Record ambulatory beam breaks in 5-minute bins for 120 minutes post-injection.

  • System Validation: The assay is considered valid only if the saline group shows a steady decline in activity (habituation) and the cocaine group shows a statistically significant spike (

    
    ) within the first 15 minutes. Piperidine analogs typically display a blunted, longer-lasting locomotor curve compared to the sharp spike of tropane analogs[1].
    

References

  • Singh, S. (2000). "Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists". Chemical Reviews. Available at:[Link]

  • Kozikowski, A. P., et al. (2006). "Norepinephrine transporter inhibitors and their therapeutic potential". National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Paciak, K., et al. (2020). "Structure Modeling of the Norepinephrine Transporter". Biomolecules / PMC. Available at:[Link]

  • Dutta, A. K., et al. (2015). "Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?". Future Medicinal Chemistry / PMC. Available at:[Link]

Sources

Validation of analytical methods for 1-Methyl-3-piperidinyl 4-fluorobenzoate purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Analytical Method Validation for 1-Methyl-3-piperidinyl 4-fluorobenzoate Purity

Executive Summary

In neuroscience and pharmacology research, the integrity of synthetic compounds is non-negotiable[1]. 1-Methyl-3-piperidinyl 4-fluorobenzoate is a highly specific pharmaceutical intermediate, and validating its purity requires analytical methods that can distinguish the target analyte from structurally similar synthetic byproducts. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), establishing a self-validating framework grounded in the latest ICH Q2(R2) guidelines.

Regulatory Framework: The ICH Q2(R2) Mandate

The objective of analytical procedure validation is to demonstrate that a method is scientifically fit for its intended purpose[2]. According to the ICH Q2(R2) guidelines, any method used for release testing, stability monitoring, or quality control must be rigorously evaluated across specific performance characteristics[3].

A robust validation protocol must be treated as a self-validating system—meaning the method includes internal checks (like System Suitability Testing) that prevent the generation of invalid data[4].

ValidationParameters Protocol ICH Q2(R2) Guidelines Spec Specificity (Rs > 1.5) Protocol->Spec Lin Linearity (R² > 0.99) Protocol->Lin Sens LOD / LOQ (S/N > 3 / 10) Protocol->Sens Prec Precision (%RSD < 2.0%) Protocol->Prec

Fig 1: Core ICH Q2(R2) validation parameters and acceptance criteria.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

To eliminate "chemical variance" as a variable in downstream applications, researchers must look beyond a simple "99% purity" claim and understand the methodology generating that number[5].

HPLC-UV: The Quantitative Yardstick

HPLC-UV determines purity by calculating the Area Under the Curve (AUC) of the separated chromatographic peaks[5].

  • Strengths: Highly reproducible, cost-effective, and excellent for determining the bulk concentration (Assay) of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

  • Limitations: UV detection relies on chromophores. If a synthetic impurity lacks a strong UV-absorbing group or co-elutes perfectly with the target analyte, HPLC-UV will "miss" it, artificially inflating the purity percentage.

LC-MS/MS: The Qualitative Fingerprint

LC-MS/MS couples liquid chromatography with mass spectrometry, measuring the exact mass-to-charge ratio (m/z) of the molecules[5].

  • Strengths: It acts as an absolute secondary filter. Even if an impurity co-elutes chromatographically, the mass spectrometer can differentiate it based on molecular weight and structural fragmentation[6]. LC-MS is inherently faster, more sensitive, and highly specific compared to HPLC alone[7].

  • Limitations: Requires specialized LC-MS grade solvents. Using standard HPLC-grade solvents in an LC-MS system introduces trace metals and organic contaminants that cause ion suppression, background noise, and potential damage to the MS hardware[8].

AnalyticalWorkflow Start 1-Methyl-3-piperidinyl 4-fluorobenzoate Split Method Selection Start->Split HPLC HPLC-UV (Assay & Bulk Purity) Split->HPLC High Conc. LCMS LC-MS/MS (Trace Impurities) Split->LCMS Trace Levels Val_HPLC Validation: Linearity, Precision HPLC->Val_HPLC Val_LCMS Validation: Specificity, LOD/LOQ LCMS->Val_LCMS Data Purity Certification Val_HPLC->Data Val_LCMS->Data

Fig 2: Analytical workflow for 1-Methyl-3-piperidinyl 4-fluorobenzoate purity validation.

Quantitative Performance Comparison

The following table synthesizes the expected validation performance of both techniques when analyzing piperidine-derivative pharmaceutical intermediates, supported by benchmark chromatographic data[7].

Validation ParameterHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)ICH Q2(R2) Target Criteria
Specificity Vulnerable to co-elutionAbsolute (m/z & MRM filtering)Baseline resolution (

)
Limit of Detection (LOD) 10.0 – 25.0 ng/mL0.2 – 0.5 ng/mLSignal-to-Noise (S/N)

3:1
Limit of Quantitation (LOQ) 50.0 ng/mL1.0 ng/mLS/N

10:1, RSD

5%
Linearity Range 1 – 100 µg/mL (

)
1 – 1000 ng/mL (

)

Intermediate Precision

RSD

RSD

RSD

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To achieve the highest tier of analytical confidence, the following step-by-step LC-MS/MS methodology is recommended for the trace impurity profiling of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: You must use strictly LC-MS grade solvents. Trace alkali metals in standard HPLC-grade solvents cause severe signal suppression and form complex adducts (e.g.,

    
    ) in the mass spectrometer, which artificially lowers the calculated purity and destroys LOD/LOQ capabilities[8]. Formic acid acts as an ion-pairing agent, improving peak shape for the basic piperidine nitrogen while promoting efficient protonation 
    
    
    
    in the Electrospray Ionization (ESI) source.

Step 2: Chromatographic Separation

  • Action: Utilize a Fluorophenyl (F5) or Biphenyl stationary phase column rather than a standard C18.

  • Causality: The fluorine atom on the benzoate moiety of 1-Methyl-3-piperidinyl 4-fluorobenzoate engages in specialized

    
     and dipole-dipole interactions with the fluorinated stationary phase. This ensures baseline resolution from non-fluorinated synthetic precursors that would otherwise co-elute on a generic C18 column, directly satisfying ICH Q2(R2) Specificity requirements[2].
    

Step 3: System Suitability Testing (SST)

  • Action: Prior to sample analysis, inject a standard mixture containing the target analyte and a known related impurity (e.g., 4-fluorobenzoic acid).

  • Causality: Emphasized heavily in ICH Q14 and Q2(R2), the SST acts as an automated quality gate[4]. If the system fails to achieve a resolution (

    
    ) > 1.5 between the analyte and the impurity, the run halts automatically. This makes the protocol self-validating, ensuring no precious samples are analyzed on a compromised system.
    

Step 4: Mass Spectrometry Detection

  • Action: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode using positive ESI.

  • Causality: MRM isolates the specific precursor ion of 1-Methyl-3-piperidinyl 4-fluorobenzoate in the first quadrupole, fragments it, and monitors its unique product ions in the third quadrupole. This dual-mass filtering eliminates background matrix noise, guaranteeing absolute specificity even if an unknown impurity co-elutes chromatographically[6].

Step 5: Linearity & Range Assessment

  • Action: Prepare calibration standards spanning the expected reporting range (e.g., 50% to 150% of the target specification limit).

  • Causality: ICH Q2(R2) mandates this specific range to prove the method's response remains directly proportional to the analyte concentration[4]. A correlation coefficient (

    
    ) > 0.99 confirms that the method will not introduce quantification errors at the extremes of the sample batch[4].
    

Conclusion

While HPLC-UV remains a reliable tool for bulk assay quantification, validating the absolute purity of complex intermediates like 1-Methyl-3-piperidinyl 4-fluorobenzoate requires the qualitative fingerprinting power of LC-MS/MS. By utilizing LC-MS grade reagents, targeted stationary phases, and rigorous ICH Q2(R2) validation parameters, laboratories can establish a self-validating analytical system that guarantees reproducible, artifact-free data for downstream pharmacological applications.

References

1.[2] ICH. "Validation of Analytical Procedures Q2(R2)". ich.org. 2.[8] Pure Synth. "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters". pure-synth.com. 3.[5] Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?". getprimelabs.com. 4.[3] EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. 5.[4] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". intuitionlabs.ai. 6.[6] FILAB. "HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis". filab.fr. 7.[7] NIH. "Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs". nih.gov. 8.[1] Benchchem. "1-Methyl-3-piperidinyl 4-Fluorobenzoate". benchchem.com.

Sources

A Comparative Analysis of 1-Methyl-3-piperidinyl 4-fluorobenzoate and Standard Local Anesthetics: An Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential efficacy of the novel compound 1-Methyl-3-piperidinyl 4-fluorobenzoate against well-established standard local anesthetics such as lidocaine, bupivacaine, and ropivacaine. As direct comparative experimental data for 1-Methyl-3-piperidinyl 4-fluorobenzoate is not publicly available, this analysis is based on established principles of local anesthetic pharmacology, structure-activity relationships of related piperidine and fluorinated compounds, and a review of standard evaluation methodologies. This document is intended for researchers, scientists, and drug development professionals in the field of anesthesiology and pain management.

Introduction: The Quest for Improved Local Anesthesia

Local anesthetics are indispensable in clinical practice for the transient and reversible blockade of nerve conduction, leading to a loss of sensation in a specific area of the body. The development of new local anesthetic agents is driven by the need for compounds with improved safety profiles, longer duration of action, and more specific nerve fiber blockade. The ideal local anesthetic would exhibit a rapid onset, a predictable and controllable duration of action, and minimal systemic toxicity. Standard local anesthetics, while effective, present limitations such as potential cardiotoxicity (bupivacaine) or shorter duration of action (lidocaine)[1].

The compound 1-Methyl-3-piperidinyl 4-fluorobenzoate is a novel molecule with a chemical structure that suggests potential local anesthetic properties. Its piperidine core is a common feature in many potent local anesthetics and analgesics.[2][3] The inclusion of a fluorine atom on the benzoate ring may also influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of anesthetic efficacy.[4][5]

The Molecular Basis of Local Anesthesia: A Focus on Voltage-Gated Sodium Channels

Local anesthetics exert their effects by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6] These channels are crucial for the generation and propagation of action potentials. By binding to a specific receptor site within the pore of the VGSC, local anesthetics prevent the influx of sodium ions that is necessary for membrane depolarization.[6][7] This action elevates the threshold for electrical excitation and ultimately blocks the conduction of nerve impulses.

The efficacy of a local anesthetic is influenced by several factors, including its chemical structure, pKa, lipid solubility, and protein binding.[8] The non-ionized, lipid-soluble form of the anesthetic crosses the nerve membrane, while the ionized form is thought to be more active at the intracellular binding site on the sodium channel.

cluster_extracellular Extracellular Fluid cluster_membrane Nerve Membrane cluster_intracellular Intracellular Fluid LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized Crosses Membrane Membrane Na_Channel Voltage-Gated Sodium Channel LA_ionized->Na_Channel Binds to Channel Block Conduction Block Na_Channel->Block Leads to

Figure 1: Mechanism of action of local anesthetics.

Comparative Analysis: 1-Methyl-3-piperidinyl 4-fluorobenzoate vs. Standard Agents

In the absence of direct experimental data for 1-Methyl-3-piperidinyl 4-fluorobenzoate, a comparative analysis can be inferred from its structural components and the known properties of related compounds.

Structural Considerations
  • Piperidine Ring: The piperidine moiety is a key structural feature of many potent local anesthetics, including bupivacaine and ropivacaine.[2] This group contributes to the molecule's lipophilicity and its ability to interact with the sodium channel.

  • 4-Fluorobenzoate Group: The ester linkage is characteristic of one class of local anesthetics. The presence of a fluorine atom on the aromatic ring is known to increase lipophilicity and can affect the metabolic stability of the compound.[3][4] Increased lipophilicity generally correlates with higher potency and longer duration of action.[8]

Predicted Efficacy Profile

Based on these structural features, it is hypothesized that 1-Methyl-3-piperidinyl 4-fluorobenzoate may exhibit a potency and duration of action that is comparable to or greater than that of lidocaine. The fluorination could potentially enhance its nerve membrane penetration and binding to the sodium channel.

The following table provides a summary of the known efficacy parameters for standard local anesthetics, which can serve as a benchmark for future studies on 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Local AnestheticOnset of ActionDuration of ActionPotency (Relative to Lidocaine)
Lidocaine Rapid (2-5 min)Moderate (1-2 hours)1
Bupivacaine Slower (5-10 min)Long (4-8 hours)4
Ropivacaine Slower (5-10 min)Long (3-6 hours)3-4

Data compiled from various sources and may vary depending on the specific application and experimental model.

Experimental Protocols for Efficacy Evaluation

To definitively determine the efficacy of 1-Methyl-3-piperidinyl 4-fluorobenzoate, a series of standardized preclinical experiments are required. The following protocols are recommended based on established methodologies in the field.

In Vivo Evaluation: Mouse Tail-Flick Test

The tail-flick test is a common and reliable method for assessing the spinal analgesic effects of local anesthetics.[9][10]

Objective: To determine the duration and intensity of sensory blockade produced by 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Methodology:

  • Animal Acclimatization: Acclimate male ICR mice to the testing environment for at least 30 minutes before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency by immersing the distal portion of the tail in a water bath maintained at a constant temperature (e.g., 52°C). The time taken for the mouse to flick its tail out of the water is recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Drug Administration: Inject a standardized volume (e.g., 50 µL) of the test compound (1-Methyl-3-piperidinyl 4-fluorobenzoate at various concentrations) or a standard local anesthetic (e.g., 1% lidocaine) subcutaneously at the base of the tail. A control group should receive a saline injection.

  • Post-Treatment Latency: Measure the tail-flick latency at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The analgesic effect is quantified as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Start Start Acclimatize Acclimatize Mouse Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer Test Compound or Control Baseline->Administer Measure_Post Measure Post-Treatment Latency at Intervals Administer->Measure_Post Analyze Calculate %MPE Measure_Post->Analyze End End Analyze->End

Figure 2: Workflow for the mouse tail-flick test.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of a compound on the function of specific ion channels, providing mechanistic insights into its local anesthetic activity.

Objective: To determine the potency and mechanism of action of 1-Methyl-3-piperidinyl 4-fluorobenzoate on voltage-gated sodium channels.

Methodology:

  • Cell Culture: Use a cell line that stably expresses a specific subtype of voltage-gated sodium channel relevant to pain signaling (e.g., Nav1.7), such as HEK293 cells.

  • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • Drug Application: After establishing a stable whole-cell recording, apply the test compound (1-Methyl-3-piperidinyl 4-fluorobenzoate at various concentrations) or a standard local anesthetic to the cell via a perfusion system.

  • Voltage Protocols: Apply a series of voltage protocols to elicit sodium currents and assess various parameters, including tonic block, use-dependent block, and effects on channel gating (activation and inactivation).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for the block of sodium currents. Analyze the voltage-dependence of channel gating in the presence and absence of the compound.

Start Start Prepare_Cells Prepare Cells Expressing Target Sodium Channel Start->Prepare_Cells Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Cells->Establish_Recording Apply_Compound Apply Test Compound or Control Establish_Recording->Apply_Compound Apply_Voltage Apply Voltage Protocols Apply_Compound->Apply_Voltage Record_Currents Record Sodium Currents Apply_Voltage->Record_Currents Analyze Analyze Data (IC50, Gating) Record_Currents->Analyze End End Analyze->End

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 1-Methyl-3-piperidinyl 4-fluorobenzoate suggests it holds promise as a local anesthetic agent. Its piperidine core and fluorinated benzoate moiety are features associated with potent and long-acting local anesthetics. To validate this potential, rigorous preclinical evaluation using the described in vivo and in vitro models is essential.

Future research should focus on a comprehensive pharmacological profiling of this compound, including a detailed assessment of its efficacy, toxicity, and pharmacokinetic properties. Comparative studies against a panel of standard local anesthetics will be crucial in determining its potential clinical utility and its place in the armamentarium of pain management therapeutics.

References

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. [Link]

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734. [Link]

  • Datkhayev, U. M., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429. [Link]

  • Frank, H. G., et al. (1990). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of Medicinal Chemistry, 33(3), 855–861. [Link]

  • O. Cathasaigh, M., et al. (2018). Blood concentration of bupivacaine and duration of sensory and motor block following ultrasound-guided femoral and sciatic nerve blocks in dogs. PLOS ONE, 13(3), e0193139. [Link]

  • Praliyev, K. D., et al. (2022). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal, 55(11), 1157–1162. [Link]

  • Sudo, R. T., et al. (2000). The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats. Anesthesia & Analgesia, 90(5), 1089–1094. [Link]

  • Tsuchiya, H. (2017). Structure-Activity Relationship of Local Anesthetics. In Anesthesiology. IntechOpen. [Link]

  • Zhan, X., et al. (2019). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Current Medicinal Chemistry, 26(32), 5946–5961. [Link]

  • Grant, G. J., et al. (1993). Assessing local anesthetic effect using the mouse tail flick test. Journal of Pharmacological and Toxicological Methods, 29(4), 223–226. [Link]

  • Fink, B. R., & Cairns, A. M. (1984). A bio-assay for local anaesthetic potency in vitro. British Journal of Anaesthesia, 56(8), 847–852. [Link]

  • Lee, S., et al. (2015). The effects of bupivacaine combined with different adjuvants on block onset and duration and on ion channel expressions (SCN9A, KCNJ11) in a rat sciatic nerve block model. Turkish Journal of Medical Sciences, 45(4), 849–855. [Link]

  • Stoetzer, C., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(6), 1230–1239. [Link]

  • Flinspach, M., et al. (2017). In vitro and in vivo pharmacology of a novel, selective Nav1.7 inhibitor. Scientific Reports, 7(1), 3962. [Link]

  • Faria, J., et al. (2018). Anesthetic effect (tail-flick test) in mice treated with XAN-based... ResearchGate. [Link]

  • BrainKart. (2017, November 17). Local Anesthetic: Structure Activity Relationships. [Link]

  • Scribd. (n.d.). Structure-Activity Relationships of Local Anesthetics. [Link]

  • Maksatova, A. M., et al. (2020). Biological Active Fluorobenzoates of Piperidine Range. Research Journal of Pharmacy and Technology, 13(5), 2261-2265. [Link]

  • Stoetzer, C., et al. (2016). Ropivacaine differentially inhibits TTX-sensitive sodium... ResearchGate. [Link]

  • Xie, Y. F., et al. (2023). Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife, 12, e86979. [Link]

  • Shcherbakov, D. A., et al. (2022). Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain. eLife, 11, e78297. [Link]

  • Zvarych, V., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]

  • Datkhayev, U. M., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429. [Link]

  • Datkhayev, U. M., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. SciELO. [Link]

  • Chaudhary, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Chemical Studies, 8(6), 143-148. [Link]

  • Wilson, S. H., et al. (2022). Block duration is substantially longer with a liposomal suspension of bupivacaine than with 0.5% bupivacaine HCl potentiated with dexmedetomidine following an ultrasound-guided sciatic nerve block in Beagles. Journal of the American Veterinary Medical Association, 260(S2), S30-S37. [Link]

  • Rathmell, J. P. (2019). Liposomal Bupivacaine in Peripheral Nerve Blocks: Duration and Meaningful Differences. Anesthesiology, 131(4), 638–640. [Link]

  • Opperer, M., et al. (2013). A Dose-Ranging Study of 0.5% Bupivacaine or Ropivacaine on the Success and Duration of the Ultrasound-Guided, Nerve-Stimulator–Assisted Sciatic Nerve Block: A Double-Blind, Randomized Clinical Trial. Regional Anesthesia and Pain Medicine, 38(6), 525–531. [Link]

Sources

A Comparative Guide to the FTIR Spectrum Interpretation of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Methyl-3-piperidinyl 4-fluorobenzoate. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings of the molecule's vibrational spectroscopy, presents a robust experimental protocol for data acquisition, and offers a detailed interpretation of its spectral features through a comparative analysis with structurally related compounds.

Introduction: The Molecule and the Method

1-Methyl-3-piperidinyl 4-fluorobenzoate is a complex organic molecule featuring three key structural motifs: a para-substituted aromatic ring, an ester functional group, and a tertiary amine embedded within a piperidine heterocycle. The precise characterization of such molecules is paramount in pharmaceutical development and chemical synthesis for identity confirmation and quality control.

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that serves as an invaluable tool for this purpose.[1] By measuring the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies, an FTIR spectrum provides a unique molecular "fingerprint."[2] This guide will deconstruct the expected fingerprint of 1-Methyl-3-piperidinyl 4-fluorobenzoate, explaining the origin of each key absorption band.

As no public reference spectrum for this specific molecule is available, this guide will interpret a predicted spectrum based on the well-established and extensively documented characteristic frequencies of its constituent functional groups. This approach leverages fundamental spectroscopic principles to provide a reliable framework for analysis.

cluster_molecule 1-Methyl-3-piperidinyl 4-fluorobenzoate cluster_groups Key Functional Groups mol ester Aromatic Ester (C=O, C-O) ester->mol piperidine Tertiary Amine (Piperidine) (C-N, Aliphatic C-H) piperidine->mol aromatic Substituted Benzene (Aromatic C=C, C-H) aromatic->mol fluoro Aryl Fluoride (C-F) fluoro->mol

Caption: Molecular structure and key functional groups of 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample, such as 1-Methyl-3-piperidinyl 4-fluorobenzoate, using the potassium bromide (KBr) pellet technique. The integrity of the spectrum is critically dependent on the meticulous exclusion of atmospheric moisture.[3]

Objective: To prepare an optically transparent KBr pellet containing a homogenous dispersion of the analyte for FTIR analysis.

Materials:

  • 1-Methyl-3-piperidinyl 4-fluorobenzoate (2-3 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.[3][4]

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press

  • FTIR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation: Place approximately 2-3 mg of the analyte into a clean, dry agate mortar. Grind the sample gently until a fine, consistent powder is obtained. This step is crucial to reduce light scattering and produce sharp, well-defined peaks.[5]

  • Matrix Addition: Add 200-250 mg of the dried, spectroscopy-grade KBr to the mortar. The optimal sample concentration in KBr is between 0.2% and 1%.[4]

  • Homogenization: Gently but thoroughly mix the analyte and KBr with the pestle for 1-2 minutes. The goal is to achieve a uniform dispersion of the sample within the KBr matrix, not to further grind the KBr itself.[5]

  • Pellet Formation: Transfer the powder mixture into the sleeve of a clean pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons.[5] Hold the pressure for approximately 2 minutes. This allows the KBr to "cold-flow," removing trapped air and forming a solid, transparent, or translucent disc.[5]

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be free of cracks and appear visually clear.

  • Background Spectrum: Place an empty pellet holder or a pure KBr pellet into the spectrometer's sample compartment and acquire a background spectrum. This step is vital to ratio out the instrument's and atmospheric (H₂O, CO₂) contributions.

  • Sample Spectrum Acquisition: Place the analyte pellet into the sample holder and acquire the spectrum.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[6]

  • Data Processing: The spectrometer software will automatically generate the final absorbance or transmittance spectrum by ratioing the sample scan against the background scan.[6]

Trustworthiness Check: The absence of a broad absorption band around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹ validates the exclusion of significant water contamination from the KBr.[3]

In-Depth Spectral Interpretation

The FTIR spectrum of 1-Methyl-3-piperidinyl 4-fluorobenzoate can be logically divided into distinct regions corresponding to its primary functional groups.

Caption: A streamlined workflow for FTIR spectral acquisition and interpretation.

The Functional Group Region (>1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

  • C-H Stretching Region (3100-2850 cm⁻¹):

    • Aromatic C-H Stretch (3100-3000 cm⁻¹): Expect one or more weak to medium intensity bands just above 3000 cm⁻¹. These are characteristic of the C-H bonds on the 4-fluorophenyl ring.[7]

    • Aliphatic C-H Stretch (3000-2850 cm⁻¹): Multiple, stronger bands will appear just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring's CH₂ groups and the N-methyl (CH₃) group.[7][8]

  • Carbonyl C=O Stretching Region (~1720 cm⁻¹):

    • Ester C=O Stretch (1730-1715 cm⁻¹): The most prominent peak in the spectrum is expected in this range. It will be a very strong and sharp absorption corresponding to the carbonyl stretch of the ester.[1] Its position is at a lower wavenumber compared to a saturated aliphatic ester (1750-1735 cm⁻¹) due to electronic resonance with the adjacent aromatic ring, which slightly weakens the C=O double bond character.[7][9]

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹):

    • A series of medium to sharp bands will be present in this region, resulting from the carbon-carbon stretching vibrations within the benzene ring.[7] A characteristic peak is often observed near 1600 cm⁻¹.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are highly specific to the molecule's overall structure.

  • C-O and C-F Stretching Region (1300-1000 cm⁻¹): This area will be dominated by several strong absorptions.

    • Asymmetric C-C-O Stretch (1300-1250 cm⁻¹): Aromatic esters display a characteristic strong band in this range, often associated with the stretching of the C(=O)-O bond.[6][10]

    • Aryl C-F Stretch (1250-1120 cm⁻¹): A strong absorption from the C-F bond stretch is expected in this region. Its high intensity is due to the large dipole moment of the C-F bond.[11]

    • Symmetric O-C-C Stretch (1150-1000 cm⁻¹): A second strong C-O related stretch, associated with the O-C (piperidinyl) bond, will also appear here.[6][10]

    • Tertiary Amine C-N Stretch (1250-1020 cm⁻¹): The C-N stretching of the tertiary amine in the N-methylpiperidine moiety gives rise to a medium or weak band in this region.[12]

    Causality Note: The C-C-O, C-F, and C-N stretches are all expected to fall within a similar, crowded region. Therefore, instead of resolving individual peaks, one should expect a series of very strong, partially overlapping absorptions between approximately 1300 cm⁻¹ and 1100 cm⁻¹. The combined intensity in this region is a key feature for this molecular structure.

Comparative Analysis: Validating Peak Assignments

To substantiate the proposed peak assignments, the predicted spectrum of 1-Methyl-3-piperidinyl 4-fluorobenzoate is compared with the known spectral features of simpler, related molecules.

Functional Group/Vibration1-Methyl-3-piperidinyl 4-fluorobenzoate (Predicted)Ethyl Benzoate (Reference)N-Methylpiperidine (Reference)4-Fluorobenzoic Acid (Reference)
O-H Stretch (Carboxylic Acid) AbsentAbsentAbsentVery Broad, 3300-2500 cm⁻¹
Aromatic C-H Stretch 3100-3000 cm⁻¹~3060 cm⁻¹[7]Absent3100-3000 cm⁻¹
Aliphatic C-H Stretch 2980-2850 cm⁻¹~2980 cm⁻¹ (ethyl)Present, <3000 cm⁻¹[13]Absent
Ester C=O Stretch 1725-1715 cm⁻¹ (Strong, Sharp) ~1720 cm⁻¹ [9]AbsentN/A
Carboxylic Acid C=O Stretch AbsentAbsentAbsent~1700 cm⁻¹
Aromatic C=C Stretch 1600-1450 cm⁻¹1600-1450 cm⁻¹Absent1600-1450 cm⁻¹
Asymmetric C-C-O Stretch 1300-1250 cm⁻¹ (Strong) ~1275 cm⁻¹ [9]AbsentN/A (C-O at ~1300)
Aryl C-F Stretch ~1250-1120 cm⁻¹ (Strong) AbsentAbsentStrong band in this region
Tertiary Amine C-N Stretch ~1250-1020 cm⁻¹ (Medium-Weak)AbsentPresent in this region [12][13]Absent

Analysis of Comparisons:

  • vs. 4-Fluorobenzoic Acid: The most dramatic difference is the disappearance of the extremely broad O-H stretch (3300-2500 cm⁻¹) and the shift of the C=O stretch from ~1700 cm⁻¹ (for the hydrogen-bonded acid dimer) to ~1720 cm⁻¹ upon esterification. This confirms the conversion of the carboxylic acid to an ester.[7]

  • vs. Ethyl Benzoate: This comparison validates the assignment of the aromatic ester absorptions. Both molecules show a strong C=O stretch around 1720 cm⁻¹ and a strong asymmetric C-O stretch near 1275 cm⁻¹.[9] The additional strong absorptions in our target molecule's fingerprint region can be attributed to the C-F and C-N/C-O piperidinyl contributions.

  • vs. N-Methylpiperidine: This comparison isolates the spectral features of the N-methylpiperidine ring. N-Methylpiperidine's spectrum is characterized by aliphatic C-H stretches below 3000 cm⁻¹ and C-N stretches in the fingerprint region, but notably lacks any peaks above 3000 cm⁻¹ or in the carbonyl region.[13] This confirms that the peaks at ~1720 cm⁻¹ and >3000 cm⁻¹ in our target molecule originate from the benzoate portion. As a tertiary amine, N-methylpiperidine has no N-H stretching bands, which is consistent with our target molecule.[12][14][15]

Conclusion

The FTIR spectrum of 1-Methyl-3-piperidinyl 4-fluorobenzoate is defined by a set of highly characteristic absorption bands. The definitive identification of this molecule relies on observing the following key features concurrently:

  • A very strong, sharp ester C=O stretch between 1725-1715 cm⁻¹ .

  • Both aromatic C-H stretches (>3000 cm⁻¹) and stronger aliphatic C-H stretches (<3000 cm⁻¹).

  • A complex and intense series of overlapping bands in the fingerprint region between 1300-1100 cm⁻¹ , arising from the combined C-O, C-F, and C-N stretching vibrations.

  • The complete absence of any broad O-H or sharp N-H absorption bands above 3200 cm⁻¹.

This combination of features provides a unique spectral fingerprint, allowing for unambiguous confirmation of the molecule's identity and purity. This guide provides a robust framework for this analysis, grounded in established spectroscopic principles and validated through logical comparison.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles (UCLA), Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Finzi-Quintão, C. M., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles (UCLA), Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to Bioequivalence Studies of 1-Methyl-3-piperidinyl 4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for conducting bioequivalence (BE) studies of 1-Methyl-3-piperidinyl 4-fluorobenzoate derivatives, a class of compounds with significant interest in pharmaceutical development. As these molecules are synthetic, this document will focus on the critical aspects of study design, analytical method validation, and pharmacokinetic (PK) analysis essential for regulatory submission and approval of generic formulations.

The piperidine moiety is a prevalent structural motif in a wide array of clinically approved drugs, valued for its ability to enhance druggability, improve pharmacokinetic properties, and reduce toxicity.[1] The derivatives of 1-Methyl-3-piperidinyl 4-fluorobenzoate are being investigated for a range of therapeutic applications, making the establishment of bioequivalence for generic versions a critical step in ensuring patient access to affordable medicines.

This guide will navigate the scientific and regulatory landscape, offering a framework for designing and executing robust BE studies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]

Section 1: Foundational Principles of Bioequivalence Assessment

Bioequivalence studies are the cornerstone for the approval of generic drugs.[3] Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their rate and extent of absorption are similar when administered at the same molar dose.[2] This similarity in bioavailability ensures a comparable in vivo performance in terms of safety and efficacy.[2]

Regulatory Framework: EMA and FDA Perspectives

Both the EMA and the FDA provide comprehensive guidelines for conducting BE studies.[2][5] While largely harmonized, there are nuances in their requirements. The EMA's "Guideline on the Investigation of Bioequivalence" and the FDA's "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA" are primary resources.[2][5] For specific products, both agencies publish product-specific guidelines (PSGs) that provide detailed recommendations on study design.[3][8]

Study Design: The Gold Standard

For most immediate-release oral formulations, a randomized, two-period, two-sequence, single-dose crossover design is the recommended approach.[2] This design allows each subject to serve as their own control, minimizing inter-subject variability.

Diagram 1: Standard Two-Way Crossover Bioequivalence Study Design

BE_Study_Design cluster_group1 Group 1 (n subjects) cluster_group2 Group 2 (n subjects) G1_P1 Period 1: Receive Test Product (T) G1_Washout Washout Period G1_P1->G1_Washout G1_P2 Period 2: Receive Reference Product (R) G1_Washout->G1_P2 End G1_P2->End Study Completion G2_P1 Period 1: Receive Reference Product (R) G2_Washout Washout Period G2_P1->G2_Washout G2_P2 Period 2: Receive Test Product (T) G2_Washout->G2_P2 G2_P2->End Study Completion Start Randomization Randomization Start->Randomization Randomization->G1_P1 Sequence 1 Randomization->G2_P1 Sequence 2

Caption: A standard two-way crossover design for a bioequivalence study.

The number of subjects should be justified by a sample size calculation, with a minimum of 24 evaluable subjects generally recommended.[9] The study population typically consists of healthy volunteers to minimize variability not related to the drug formulations.

Section 2: Bioanalytical Method Development and Validation

The accurate quantification of the analyte in biological matrices is the analytical backbone of a BE study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitation of small molecules due to its high sensitivity, specificity, and accuracy.[10][11]

Method Development for 1-Methyl-3-piperidinyl 4-fluorobenzoate Derivatives

Given the structure of these derivatives, a reverse-phase LC method coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the preferred approach.

Key Considerations:

  • Sample Preparation: Due to the complexity of biological matrices like plasma, a robust sample preparation method is crucial. Solid-phase extraction (SPE) is often employed to remove interferences and concentrate the analyte.

  • Derivatization: For compounds with poor ionization efficiency or volatility, chemical derivatization can be employed. While 4-fluorobenzoic acids can be analyzed directly, derivatization with agents like 4-dimethylaminopyridine (DMAP) can enhance sensitivity in electrospray mass spectrometry.[12] Another approach for similar compounds involves derivatization with 4-fluoro-7-nitrobenzofurazan (NBD-F) for fluorescence detection, which can be adapted for LC-MS/MS.[13][14]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variability in sample processing.

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process should adhere to international regulatory guidelines and assess the following parameters:[10][15]

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among multiple measurements of the same sample.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio typically ≥ 10.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The influence of co-eluting, undetected matrix components on the ionization of the analyte.CV of the slope of calibration curves in different lots of matrix should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Section 3: Pharmacokinetic Analysis and Statistical Assessment

Following the analysis of plasma samples, the pharmacokinetic parameters for the test and reference products are calculated for each subject.

Key Pharmacokinetic Parameters

The primary endpoints for bioequivalence assessment are:

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Cmax: The maximum observed plasma concentration.

Other important parameters include:

  • Tmax: The time to reach Cmax.

  • t1/2: The elimination half-life.

Statistical Comparison

The bioequivalence of the test and reference products is determined by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of AUC0-t, AUC0-∞, and Cmax.

Acceptance Criteria:

The 90% CI for the ratio of the geometric means of the primary PK parameters must fall within the acceptance range of 80.00% to 125.00% .

For certain drugs with a narrow therapeutic index, these limits may be tightened to 90.00% to 111.11%.[16]

Diagram 2: Bioequivalence Statistical Assessment Workflow

BE_Stats_Workflow Data Individual Subject PK Data (AUC, Cmax) LogTransform Log-Transformation of PK Data Data->LogTransform ANOVA Analysis of Variance (ANOVA) to determine intra-subject variability LogTransform->ANOVA GM_Ratio Calculate Geometric Mean Ratio (Test/Reference) ANOVA->GM_Ratio CI_Calc Calculate 90% Confidence Interval for the Geometric Mean Ratio GM_Ratio->CI_Calc Decision Compare 90% CI to 80.00% - 125.00% Acceptance Range CI_Calc->Decision Bioequivalent Bioequivalent Decision->Bioequivalent Within Range NotBioequivalent Not Bioequivalent Decision->NotBioequivalent Outside Range

Caption: The statistical workflow for determining bioequivalence.

Section 4: Comparative Data Presentation

The following tables present hypothetical but realistic data from a bioequivalence study of two formulations of a 1-Methyl-3-piperidinyl 4-fluorobenzoate derivative.

Table 1: Summary of Pharmacokinetic Parameters (N=24)

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)
AUC0-t (ng·h/mL) 850.6 ± 185.2875.9 ± 201.4
AUC0-∞ (ng·h/mL) 890.1 ± 192.3915.4 ± 210.8
Cmax (ng/mL) 125.3 ± 30.1120.8 ± 28.7
Tmax (h) 2.5 ± 0.82.7 ± 0.9
t1/2 (h) 8.2 ± 1.58.4 ± 1.6

Table 2: Statistical Analysis of Bioequivalence

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence IntervalBioequivalence Assessment
AUC0-t 97.190.5% – 104.2%Passes
AUC0-∞ 97.290.8% – 104.1%Passes
Cmax 103.795.3% – 112.8%Passes

Section 5: Experimental Protocols

Protocol for a Single-Dose, Crossover Bioequivalence Study
  • Subject Recruitment: Screen and enroll a sufficient number of healthy volunteers based on inclusion/exclusion criteria and sample size calculations.

  • Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing (Period 1): After an overnight fast, administer a single dose of the assigned formulation with a standardized volume of water.

  • Blood Sampling: Collect serial blood samples into appropriate anticoagulant tubes at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Washout Period: A washout period of at least five half-lives of the drug is implemented between dosing periods.

  • Dosing (Period 2): Administer the alternate formulation to each subject after another overnight fast.

  • Blood Sampling (Period 2): Repeat the blood sampling schedule as in Period 1.

  • Sample Processing: Centrifuge blood samples to separate plasma, which is then stored frozen at -70°C or below until analysis.

Protocol for LC-MS/MS Bioanalytical Method
  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and internal standard into blank biological matrix.

  • Sample Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load a pre-treated plasma sample (e.g., diluted or protein precipitated).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte from other components on a C18 analytical column using a gradient elution.

    • Detect and quantify the analyte and internal standard using the mass spectrometer in MRM mode.

  • Data Processing: Integrate the peak areas of the analyte and internal standard to calculate the analyte concentration using the calibration curve.

Conclusion

The successful execution of a bioequivalence study for 1-Methyl-3-piperidinyl 4-fluorobenzoate derivatives hinges on a meticulously planned study design, a robust and validated bioanalytical method, and appropriate statistical analysis. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can generate the high-quality data necessary to demonstrate bioequivalence and support the regulatory approval of generic formulations, ultimately contributing to public health by increasing access to essential medicines.

References

  • Guideline on the Investigation of Bioequivalence - European Medicines Agency (EMA). (2010, January 20). Retrieved from the European Medicines Agency website.
  • Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines - PMC. (n.d.).
  • Product-specific bioequivalence guidance | European Medicines Agency (EMA). (n.d.). Retrieved from the European Medicines Agency website.
  • Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). (2010, January 29). Retrieved from the European Medicines Agency website.
  • The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action - SciSpace. (2012, May 31).
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. (2021, August 20). Retrieved from the U.S.
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. (2020, April 29). Retrieved from the U.S.
  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations - ECA Academy. (n.d.).
  • Guideline on Conducting Bioequivalence Studies - Food And Drugs Authority. (2013, March 1). Retrieved from the Food and Drugs Authority, Ghana website.
  • Bioequivalence Studies for Generic Drug Development. (2022, August 18). Retrieved from the U.S.
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20).
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.).
  • Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed. (n.d.).
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International. (2022, April 15).
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. (n.d.).
  • Effect of Piperine on the Metabolism and Pharmacokinetics of Carbamazepine in Healthy Volunteers - PubMed. (2017, January 15).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (2022, January 15).
  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - MDPI. (2024, February 22).
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed. (n.d.).
  • Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. (2021, December 18).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities - PubMed. (2018, December 5).
  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases - ResearchGate. (n.d.).
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (2024, February 29).
  • Determination of ABT-089 in human plasma by high performance liquid chromatography using in situ precolumn derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole - PubMed. (n.d.).
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12).
  • Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study - PubMed. (2022, September 11).

Sources

A Senior Application Scientist's Guide to Reference Standards for 1-Methyl-3-piperidinyl 4-fluorobenzoate Calibration

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Reference Standard Landscape

For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis hinges on the quality of the reference standard. 1-Methyl-3-piperidinyl 4-fluorobenzoate, a key chemical entity, presents a common challenge: the absence of a dedicated, commercially available Certified Reference Material (CRM) from major pharmacopoeias like the USP or Ph. Eur.[1][2]. This guide provides a practical, in-depth framework for establishing a reliable reference standard and developing a robust calibration curve for this analyte. We will objectively compare the two primary pathways available to a laboratory: sourcing a high-purity chemical and performing in-house qualification, or undertaking a full in-house synthesis and characterization.

This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring that the methodologies are self-validating and grounded in established analytical principles.

Part 1: Establishing a Defensible Reference Standard

The foundational step in any quantitative method is the reference standard itself. Without a certified option, a laboratory must decide between qualifying a commercially available chemical or synthesizing the material in-house. This decision impacts project timelines, budget, and the level of analytical rigor required.

start Need Reference Standard for 1-Methyl-3-piperidinyl 4-fluorobenzoate decision Is a high-purity (>98%) chemical available commercially? start->decision source Source Commercial Chemical decision->source Yes synthesize In-House Synthesis decision->synthesize No qualify_source In-House Qualification (Identity, Purity, Potency) source->qualify_source qualify_synth Full Characterization (Structure, Purity, Potency) synthesize->qualify_synth end_goal Qualified Reference Standard (Fit for Purpose) qualify_source->end_goal qualify_synth->end_goal cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL) dilutions Perform Serial Dilutions (e.g., 5-7 levels) stock->dilutions inject Inject Standards (HPLC or GC-MS) dilutions->inject acquire Acquire Data (Peak Area vs. Concentration) inject->acquire plot Plot Calibration Curve acquire->plot regress Perform Linear Regression (y = mx + c) plot->regress validate Validate Curve (r², Linearity, Range) regress->validate quant quant validate->quant Use for Sample Quantification

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 1-Methyl-3-piperidinyl 4-fluorobenzoate. As this compound is synthesized for research and development, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this procedure is built upon a conservative assessment of its structural components: the piperidine ring and the 4-fluorobenzoate moiety. This approach ensures that all potential hazards are addressed, promoting a safe and compliant laboratory environment.

Section 1: Hazard Profile and Classification

1-Methyl-3-piperidinyl 4-fluorobenzoate is not broadly listed on regulatory hazardous waste lists like the P- or U-lists under the Resource Conservation and Recovery Act (RCRA)[1][2]. However, its proper disposal is governed by its potential characteristics of hazardous waste: toxicity, flammability, corrosivity, and reactivity[2][3].

  • Toxicity: The piperidine functional group suggests potential toxicity. Piperidine itself is classified as acutely toxic and corrosive[4][5]. Benzoate derivatives can be harmful if swallowed[6]. Therefore, it is prudent to manage this compound as a toxic substance.

  • Reactivity: While specific reactivity data is unavailable, the compound should be stored away from strong oxidizing agents, a common precaution for organic chemicals[7].

  • Environmental Hazard: Uncontrolled release into the environment must be avoided. It is imperative not to dispose of this chemical down the drain or in regular trash, as it could contaminate ground and surface water[6][8].

Based on this profile, all waste containing 1-Methyl-3-piperidinyl 4-fluorobenzoate must be treated as hazardous chemical waste .

Section 2: Personal Protective Equipment (PPE) and Safety Measures

Before handling the compound for disposal, ensure all appropriate personal protective equipment is worn. The rationale for each piece of equipment is to create a barrier against the compound's likely hazards.

PPE ItemSpecificationRationale for Use
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of liquid waste and airborne powder, preventing severe eye irritation or damage[4][7][9].
Hand Protection Chemically resistant gloves (e.g., Nitrile Rubber).The piperidine moiety suggests potential for skin corrosion or irritation. Chemically resistant gloves prevent direct contact[4][5].
Body Protection Flame-retardant laboratory coat.Provides a primary barrier against spills and contamination of personal clothing[4].
Respiratory Protection Use only in a certified chemical fume hood.Vapors may be harmful if inhaled. A fume hood provides necessary ventilation to keep airborne concentrations low[8][9][10].

Section 3: Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[9].

  • Contain: For liquid spills, cover with an inert absorbent material such as sand, diatomite, or universal binders[6][8]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[10].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste[4].

  • Report: Report the spill to the institution's Environmental Health and Safety (EHS) office.

Section 4: Waste Segregation and Containment

Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container[11].

  • Waste Streams: Maintain separate, clearly labeled waste streams for:

    • Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials, and empty vials.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates.

  • Containerization:

    • Use only chemically compatible and sealable containers provided by your institution's EHS department[2].

    • Label the container clearly with "Hazardous Waste," the full chemical name "1-Methyl-3-piperidinyl 4-fluorobenzoate," and any known hazard classifications (e.g., "Toxic")[4].

    • Do not overfill containers. Leave adequate headspace for vapor expansion.

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible chemicals[11].

Section 5: Step-by-Step Disposal Procedure

The following workflow provides a logical path from waste generation to final disposal.

Workflow for Disposal of 1-Methyl-3-piperidinyl 4-fluorobenzoate

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Decontamination cluster_2 Final Containment & Labeling cluster_3 Final Steps A Waste Generated (Liquid, Solid, or Contaminated Item) B Liquid Waste Stream (Unused solutions, rinsates) A->B Liquid C Solid Waste Stream (Contaminated gloves, vials, absorbents) A->C Solid D Empty Container Decontamination (Triple rinse with suitable solvent) A->D Empty Container E Collect rinsate into Liquid Hazardous Waste Container B->E F Place rinsed container into Solid Hazardous Waste or Glass Waste (as per institutional policy) C->F D->E Rinsate D->F Rinsed Container G Seal & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information E->G F->G H Store in designated Satellite Accumulation Area G->H I Arrange for pickup by Institutional EHS H->I

Caption: Disposal workflow for 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Protocol Steps:
  • Characterize the Waste: Determine if the waste is liquid (e.g., unused solution), solid (e.g., contaminated filter paper), or an "empty" container.

  • Segregate at the Source:

    • For Liquid Waste: Decant directly into a designated liquid hazardous waste container.

    • For Solid Waste: Place directly into a designated solid hazardous waste container[4].

  • Decontaminate Empty Containers:

    • An "empty" container that held the compound must be treated as hazardous waste[4].

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, collect this solvent rinsate and dispose of it as hazardous liquid waste[4].

    • After triple-rinsing, deface the original label. The container can then be disposed of according to institutional policy, which may be as non-hazardous solid waste or still as hazardous waste[4][11].

  • Final Containment:

    • Ensure the lids on all waste containers are securely fastened to prevent leaks or the escape of vapors[4].

  • Storage and Disposal:

    • Move the sealed and properly labeled containers to your laboratory's designated satellite accumulation area.

    • Arrange for pickup by your institution's certified hazardous waste disposal service. Never attempt to transport hazardous waste personally.

Section 6: Regulatory Context

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA)[3]. Generators of hazardous waste are legally responsible for ensuring it is properly identified, managed, and treated prior to disposal[3]. Adhering to the procedures outlined in this guide and your institution's specific policies will ensure compliance with these regulations.

References

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. Available at: [Link]

  • Safety data sheet (for Methyl benzoate). CPAchem. (2023, December 14). Available at: [Link]

  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. Available at: [Link]

  • Hazardous Waste Regulations. Retail Industry Leaders Association. Available at: [Link]

  • Learn the Basics of Hazardous Waste. US EPA. (2025, March 24). Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. (2025, March 31). Available at: [Link]

  • Material Safety Data Sheet (for 1-Bis(4-fluorophenyl)methyl piperazine). Cole-Parmer. (2004, October 5). Available at: [Link]

  • Disposal of Chemical Waste. Safety Office, University of St Andrews. Available at: [Link]

  • SAFETY DATA SHEET (for Methyl 2-fluorobenzoate). Thermo Fisher Scientific. (2025, September 22). Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022, June 6). Available at: [Link]

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine SDS. Available at: [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. (2016, February 5). Available at: [Link]

  • Process for purifying piperidine. Google Patents.
  • Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234. PubChem - NIH. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Critical Reviews. (2020, November 15). Available at: [Link]

Sources

Personal protective equipment for handling 1-Methyl-3-piperidinyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly potent active pharmaceutical ingredients (HPAPIs) like 1-Methyl-3-piperidinyl 4-fluorobenzoate requires a rigorous, multi-layered approach to laboratory safety. Structurally characterized by a lipophilic fluorobenzoate moiety linked via an ester bond to a piperidine ring, this compound exhibits properties typical of potent neuroactive agents or local anesthetics. Its high lipophilicity allows it to rapidly cross biological membranes, presenting severe acute toxicity risks via inhalation, ingestion, and dermal absorption.

To ensure the utmost safety and operational integrity, this guide establishes a self-validating framework for handling, containment, and disposal, grounded in Occupational Exposure Banding (OEB) methodologies[1][2].

Quantitative Risk Assessment & Hazard Profile

Before initiating any physical handling, it is critical to quantify the risk. 1-Methyl-3-piperidinyl 4-fluorobenzoate is classified as a highly potent compound. According to industry standards for handling such APIs, compounds with high pharmacological potency and low acceptable exposure limits are assigned to high-tier Occupational Exposure Bands (OEBs)[2][3].

Table 1: Physicochemical Properties & OEB Classification

ParameterValue / ClassificationOperational Implication
Target OEB Level OEB 4 / 5[1]Requires primary physical containment (Isolators) and stringent PPE[3].
Occupational Exposure Limit (OEL) < 10 µg/m³ (Estimated)Open bench handling of dry powder is strictly prohibited.
Lipophilicity (LogP) HighRapid dermal absorption; dictates the use of chemically resistant, low-permeability glove materials.
Chemical Vulnerability Ester LinkageSusceptible to alkaline hydrolysis, providing a clear pathway for chemical neutralization during spills.

Primary Containment & Engineering Controls

The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates stringent engineering controls for hazardous chemicals to prevent accidental release and cross-contamination[4]. For OEB 4/5 compounds, standard fume hoods are insufficient due to the risk of micro-aerosolization during powder manipulation.

  • Primary Containment: All weighing, compounding, and dry-powder manipulation must occur within a negative-pressure containment isolator or a High-Containment Ventilated Balance Enclosure (VBE) equipped with HEPA filtration[1].

  • Causality: Negative pressure ensures that if a micro-leak occurs in the isolator seal, laboratory air flows inward, preventing the highly potent API from escaping into the operator's breathing zone.

Personal Protective Equipment (PPE) Matrix

Even with robust engineering controls, a multi-layered PPE strategy is required as a secondary defense mechanism[5]. The following matrix outlines the required PPE based on operational scale, adhering to OEB 4/5 best practices[3].

Table 2: Task-Specific PPE Requirements

TaskRespiratory ProtectionHand ProtectionBody ProtectionEye/Face
Dry Powder Weighing (Inside Isolator) N95 or half-mask respirator (as backup to isolator)[3]Double powder-free nitrile gloves (extended cuff)Disposable, low-permeability Tyvek gown (Category III)Safety goggles
Solution Handling (Outside Isolator) N95 / P100 RespiratorSingle nitrile glovesStandard lab coatSafety glasses
Spill Cleanup / Breach PAPR with full hood & HEPA filter[3]Double heavy-duty nitrile gloves (cuffs taped)Full Hazmat / Tyvek suit with booties[3]Integrated PAPR visor

Operational Workflows & Methodologies

The following protocols are designed as self-validating systems . This means each critical step includes a built-in verification mechanism to ensure the protocol was executed correctly before proceeding to the next phase.

PPE_Workflow Start Initiate Handling Protocol Assess Verify OEB 4/5 Classification Start->Assess DonInner 1. Don Inner Gloves & Coveralls Assess->DonInner Proceed to Anteroom DonPAPR 2. Don PAPR & Verify Airflow DonInner->DonPAPR DonOuter 3. Don Outer Gloves & Tape Cuffs DonPAPR->DonOuter Airflow Validated Weigh Execute Weighing in Isolator DonOuter->Weigh Enter Containment Decon Decontaminate Outer Surfaces Weigh->Decon Task Complete Doff Doffing Sequence & Exit Decon->Doff Exit to Anteroom

Fig 1. Self-validating PPE donning and handling workflow for OEB 4/5 compounds.

Methodology 1: Safe Weighing and Dissolution Protocol

Handling the compound in a solvent significantly reduces the inhalation hazard compared to dry powder. Therefore, the goal is to transition the API from a solid to a liquid state entirely within the primary containment.

  • Pre-Operational Check (Validation): Verify the isolator's digital pressure gauge reads at least -0.5 inWG. If the alarm sounds or pressure is inadequate, the system self-invalidates; do not proceed.

  • Material Transfer: Use a Rapid Transfer Port (RTP) to move the sealed API vial, a pre-tared volumetric flask, and the primary solvent (e.g., DMSO or Methanol) into the isolator.

  • Static Mitigation: Pass the sealed vial over an anti-static bar.

    • Causality: Highly milled powders hold static charges that cause them to aggressively repel from spatulas, creating invisible airborne micro-aerosols. Neutralizing the charge prevents this dispersion.

  • Weighing & Dissolution: Carefully dispense the powder into the flask. Immediately add the solvent to the flask to dissolve the API before removing it from the isolator.

  • Decontamination & Exit (Validation): Wipe down the exterior of the sealed solution flask with a solvent-dampened cloth. To validate the transfer, weigh the sealed flask on a secondary balance outside the isolator. The mass must perfectly match the expected sum (Tare + API + Solvent). A discrepancy indicates solvent evaporation or external contamination, triggering an immediate safety review.

Spill Management and Chemical Disposal Plan

In the event of a containment breach or spill, physical cleanup is insufficient. The compound must be chemically neutralized to destroy its pharmacological activity prior to disposal.

Chemical Neutralization Strategy: 1-Methyl-3-piperidinyl 4-fluorobenzoate contains a central ester bond. By applying a strong base (1M NaOH), the ester undergoes alkaline hydrolysis, cleaving the molecule into 4-fluorobenzoic acid and 1-methyl-3-piperidinol.

  • Causality: This cleavage drastically reduces the molecule's lipophilicity and destroys its precise structural affinity for biological receptors, rendering the spill significantly less hazardous for final physical cleanup.

Spill_Disposal Spill Spill Detected Evac Evacuate & Secure Area Spill->Evac PPE Don Hazmat/PAPR Evac->PPE Contain Contain with Absorbents PPE->Contain Re-entry Neutralize Alkaline Hydrolysis (1M NaOH) Contain->Neutralize Waste Collect in Chem Waste Neutralize->Waste pH Validated Incinerate High-Temp Incineration Waste->Incinerate Manifested

Fig 2. Step-by-step spill response and chemical neutralization pathway.

Methodology 2: Spill Neutralization Protocol
  • Evacuation & PPE: Evacuate the immediate area. The spill response team must don OEB 5 emergency PPE, including a PAPR and a full Tyvek suit[3].

  • Containment: Surround the perimeter of the spill with inert absorbent booms to prevent spreading.

  • Hydrolysis Application: Gently pour 1M NaOH over the spill, starting from the outside and working inward to avoid aerosolizing the powder.

  • Reaction Validation: Wait 30 minutes to allow the hydrolysis reaction to complete. Self-Validating Step: Tap a pH indicator strip to the liquid. The continuous presence of a dark blue/purple color (pH > 10) confirms the alkaline environment required for ester destruction is maintained. If the strip reads neutral, the API has consumed the base, and more NaOH must be applied.

  • Collection & Disposal: Absorb the neutralized liquid with inert pads. Place all materials into a clearly labeled, rigid hazardous waste container.

  • Final Destruction: The sealed waste must be manifested for high-temperature incineration (>1000°C). Incineration is the only approved final disposal method for fluorinated API derivatives, as it completely breaks down the carbon-fluorine bonds, preventing environmental bioaccumulation.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard MasterControl URL:[Link]

  • Pharmaceutical Process Safety OH Consultant URL:[Link]

  • OEB Guidelines for Pharma PPE (Best Practices) 3M URL:[Link]

  • OEB in Pharma: Manufacturer of OEB 1-5 Containment Systems China Canaan URL:[Link]

  • OEL / OEB Classification and Guidelines Esco Pharma URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.